molecular formula C14H19Cl2NO B602214 2,6-Dichlorocapronic acid xylidide CAS No. 1037184-07-8

2,6-Dichlorocapronic acid xylidide

カタログ番号: B602214
CAS番号: 1037184-07-8
分子量: 288.2 g/mol
InChIキー: JHPMUNZBGKBWPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is a structurally defined organic compound recognized in pharmaceutical research as a key impurity and degradation product of local anesthetics such as Bupivacaine and Ropivacaine . Its primary research application lies in the field of analytical chemistry and pharmaceutical quality control, where it serves as a critical reference standard for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products . Utilizing this compound as a chromatographic standard enables researchers to develop and validate sensitive analytical methods, ensuring drug purity, safety, and compliance with regulatory standards set by pharmacopoeias like the European Pharmacopoeia . The study of such impurities is essential for understanding the stability profile of pharmaceutical compounds and investigating their potential formation pathways during synthesis or storage. This makes 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide an invaluable tool for researchers working in drug development, impurity profiling, and quality assurance processes within the pharmaceutical industry.

特性

IUPAC Name

2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-10-6-5-7-11(2)13(10)17-14(18)12(16)8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMUNZBGKBWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254276
Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037184-07-8
Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037184-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037184078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLORO-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4I7LD5FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorocapronic Acid Xylidide (Bupivacaine Impurity D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocapronic acid xylidide, systematically known as 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a significant chemical entity primarily recognized as a process impurity and degradation product of the widely used local anesthetic, bupivacaine (B1668057).[1] As such, its relevance is paramount in the fields of pharmaceutical quality control, analytical chemistry, and drug safety. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of this compound, serving as a vital resource for professionals in drug development and research.

This compound's presence in bupivacaine formulations is closely monitored to ensure the safety and efficacy of the final drug product. Its role as a reference standard in pharmacopeial monographs, such as the European Pharmacopoeia (PhEur), underscores its regulatory importance.[1] Understanding the physicochemical properties, toxicological profile, and analytical methodologies for this impurity is crucial for maintaining the quality standards of bupivacaine and related anesthetic drugs.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a hexanamide (B146200) backbone with chlorine substitutions at the 2 and 6 positions, and a 2,6-dimethylphenyl group attached to the amide nitrogen.

Chemical Structure and Identifiers
  • IUPAC Name: 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide

  • Synonyms: this compound, Bupivacaine Impurity D, Levobupivacaine Impurity D, Ropivacaine Dichloro Impurity[1][2]

  • CAS Number: 1037184-07-8

  • Molecular Formula: C₁₄H₁₉Cl₂NO[1][2][3]

  • Molecular Weight: 288.21 g/mol [1][2][3]

Physicochemical Data

A summary of the available physicochemical data for 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.

PropertyValueSource
Physical State Solid, Off-White to Pale Beige[2]
Melting Point 81 - 83 °CChemicalBook
Boiling Point (Predicted) 421.3 ± 45.0 °CChemicalBook
Density (Predicted) 1.180 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 13.00 ± 0.70ChemicalBook
LogP (Predicted) 2.55ChemAxon
Solubility Slightly soluble in Chloroform and MethanolChemicalBook
Storage Temperature 2-8°C, Hygroscopic, under inert atmosphereSigma-Aldrich, ChemicalBook

Synthesis and Manufacturing

A detailed, publicly available, step-by-step synthesis protocol for 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not extensively documented in peer-reviewed literature, primarily due to its nature as a pharmaceutical impurity. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, likely involving the acylation of 2,6-dimethylaniline (B139824) with a derivatized hexanoyl chloride.

Conceptual Synthetic Pathway

The synthesis would likely proceed through the following key steps:

  • Preparation of a Dichlorinated Hexanoic Acid Derivative: This could involve the selective dichlorination of hexanoic acid or a suitable precursor at the 2 and 6 positions.

  • Activation of the Carboxylic Acid: The resulting 2,6-dichlorohexanoic acid would then be converted to a more reactive species, such as an acid chloride, to facilitate amidation.

  • Amide Coupling Reaction: The activated 2,6-dichlorohexanoyl chloride would be reacted with 2,6-dimethylaniline in the presence of a base to form the final product, 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide.

The following diagram illustrates this conceptual synthetic workflow.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Hexanoic_Acid Hexanoic Acid Dichlorination 1. Dichlorination Hexanoic_Acid->Dichlorination 2,6-Dimethylaniline 2,6-Dimethylaniline Amidation 3. Amide Coupling 2,6-Dimethylaniline->Amidation Activation 2. Acid Activation (e.g., with SOCl₂) Dichlorination->Activation 2,6-Dichlorohexanoic Acid Activation->Amidation 2,6-Dichlorohexanoyl Chloride Final_Product 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide Amidation->Final_Product

Conceptual Synthetic Pathway for 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide.

Spectroscopic and Analytical Data

The characterization and quantification of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide are critical for quality control in the pharmaceutical industry. This section details the expected spectroscopic data and a typical analytical methodology.

Spectroscopic Data (Predicted and Typical)

While specific, high-resolution spectra are proprietary, the following table summarizes the expected key spectral characteristics based on the molecule's structure.

Spectroscopic Technique Expected Features
¹H NMR - Aromatic protons of the dimethylphenyl group. - Methyl protons (singlet). - Amide proton (broad singlet). - Methylene and methine protons of the hexanamide chain, showing complex splitting patterns.
¹³C NMR - Carbonyl carbon of the amide. - Aromatic carbons of the dimethylphenyl group. - Methyl carbons. - Aliphatic carbons of the hexanamide chain, including those bearing chlorine atoms.
IR Spectroscopy - N-H stretching vibration of the amide. - C=O stretching vibration of the amide (Amide I band). - N-H bending and C-N stretching vibrations (Amide II band). - C-H stretching and bending vibrations of aromatic and aliphatic groups. - C-Cl stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight (288.21 g/mol ). - Characteristic isotopic pattern due to the presence of two chlorine atoms. - Fragmentation patterns corresponding to the loss of key functional groups.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for the quantification of Bupivacaine Impurity D in bulk drug substance and finished pharmaceutical products.

4.2.1 Example HPLC Protocol

The following protocol is a representative method for the analysis of bupivacaine and its impurities.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV spectrophotometer at a suitable wavelength (e.g., 210 nm)
Injection Volume 10-20 µL
Quantification Based on the peak area of a certified reference standard of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide.

4.2.2 Experimental Workflow Diagram

The diagram below outlines the typical workflow for the HPLC analysis of Bupivacaine Impurity D.

G Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Data_Acquisition Data Acquisition and Processing Detector->Data_Acquisition Quantification Quantification (Comparison to Standard) Data_Acquisition->Quantification Report Final Report Quantification->Report

Typical HPLC Workflow for the Analysis of Bupivacaine Impurity D.

Pharmacological and Toxicological Context

As an impurity of bupivacaine, 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not intended for therapeutic use. Its significance lies in its potential to affect the safety and efficacy profile of the parent drug.

Relationship to Bupivacaine's Mechanism of Action

Bupivacaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal membrane.[4][5][6] This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve cell and the propagation of pain signals.[4][5][6] While the specific pharmacological activity of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not extensively studied, its structural similarity to bupivacaine suggests a potential for interaction with similar biological targets.[1]

The diagram below illustrates the mechanism of action of bupivacaine.

G Bupivacaine Bupivacaine Na_Channel Voltage-Gated Sodium Channel Bupivacaine->Na_Channel blocks Na_Influx Sodium Ion Influx Depolarization Nerve Cell Depolarization Na_Influx->Depolarization leads to Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal initiates

Mechanism of Action of Bupivacaine.
Toxicological Profile

The toxicological properties of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide have not been fully investigated. However, as a chlorinated organic compound and a structural analog of a potent anesthetic, it is prudent to handle it with appropriate safety precautions. Safety data for a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it can cause skin and serious eye irritation.

Conclusion

This compound, or Bupivacaine Impurity D, is a critical compound in the context of pharmaceutical manufacturing and quality control of bupivacaine. A thorough understanding of its fundamental properties, analytical methodologies, and potential toxicological implications is essential for ensuring the safety and efficacy of this widely used anesthetic. This technical guide serves as a foundational resource for professionals involved in the research, development, and regulation of bupivacaine and related pharmaceutical products. Further research into the experimental determination of its physicochemical properties and a detailed toxicological assessment would be beneficial for the scientific community.

References

An In-Depth Technical Guide to 2,6-Dichlorocapronic Acid Xylidide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocapronic acid xylidide, with the CAS Number 1037184-07-8, is a recognized impurity of the local anesthetic bupivacaine (B1668057). As a critical reference standard in pharmaceutical quality control, a comprehensive understanding of its chemical properties, synthesis, and analytical characterization is paramount for ensuring the safety and efficacy of bupivacaine formulations. This technical guide provides an in-depth overview of this compound, including its chemical structure, synthesis, analytical methodologies, and a discussion of its potential biological interactions based on its structural relationship to bupivacaine.

Chemical Identity and Properties

This compound is systematically named 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide. Its chemical structure consists of a hexanamide (B146200) backbone with chlorine atoms substituted at the 2nd and 6th positions, and the amide nitrogen is bonded to a 2,6-dimethylphenyl group.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 1037184-07-8
IUPAC Name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide
Molecular Formula C₁₄H₁₉Cl₂NO
Molecular Weight 288.21 g/mol
Synonyms Bupivacaine Impurity D, (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide

Synthesis

A detailed experimental protocol for the synthesis of this compound, referred to as a bupivacaine impurity, is outlined in patent CN108727214A. The synthesis is a two-step process involving the formation of an acid chloride followed by amidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-bromohexanoyl chloride

  • In a reaction vessel, add 6-bromohexanoic acid, dichloromethane (B109758), and a catalytic amount of N,N-dimethylformamide.

  • Under the protection of a nitrogen atmosphere and cooled in an ice-salt bath, add oxalyl chloride dropwise.

  • After the addition is complete, allow the reaction to proceed at a temperature between 0°C and 25°C.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Add toluene (B28343) to the residue and concentrate again to yield the crude 6-bromohexanoyl chloride.

Step 2: Synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide (Compound II in the patent)

  • Dissolve the crude 6-bromohexanoyl chloride in dichloromethane.

  • In a separate vessel, prepare a dichloromethane solution of 2,6-dimethylaniline (B139824) (xylidine).

  • Under a nitrogen atmosphere and cooled in an ice-salt bath, add the 2,6-dimethylaniline solution dropwise to the 6-bromohexanoyl chloride solution.

  • Maintain the reaction temperature between 5°C and 10°C after the addition is complete.

  • After the reaction is complete, the product is isolated by direct filtration, washed, and dried to yield compound II (this compound).

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 6-bromohexanoic acid INT1 6-bromohexanoyl chloride SM1->INT1  DCM, DMF (cat.) SM2 Oxalyl chloride SM2->INT1 SM3 2,6-dimethylaniline FP This compound SM3->FP  DCM INT1->FP

Caption: Synthesis workflow for this compound.

Analytical Methods

The quantification and identification of this compound as an impurity in bupivacaine is crucial. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary analytical techniques employed.

Experimental Protocol: UPLC-MS Analysis

The following is a representative UPLC-MS method for the analysis of bupivacaine and its impurities.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A small, precise volume (e.g., 1-5 µL).

  • Detection: UV detection at a specific wavelength (e.g., 210 nm) and/or mass spectrometry.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

Table 2: Representative Analytical Method Parameters and Performance

ParameterValue
Technique UPLC-MS
Column C18 Reversed-Phase
Mobile Phase Water/Methanol or Water/Acetonitrile Gradient
Detection UV and/or Mass Spectrometry
Limit of Quantification (LOQ) Can be as low as sub-ng/mL levels
Linearity Typically demonstrated over a range relevant for impurity profiling
Data Presentation

Table 3: Quantitative Data Summary

Data PointValueSource/Method
Molecular Weight 288.21 g/mol Calculated
Purity (as a reference standard) >95%HPLC
Storage Temperature 2-8°CSupplier Data

Potential Biological Interaction

As a structural analog of bupivacaine, this compound is hypothesized to have a similar mechanism of action, which involves the blockade of voltage-gated sodium channels. However, it is crucial to note that there is currently no direct experimental evidence to confirm the pharmacological or toxicological profile of this specific impurity.

Hypothetical Signaling Pathway

The primary mechanism of action of local anesthetics like bupivacaine is the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, the influx of sodium ions is prevented, which in turn inhibits the depolarization of the nerve membrane and the propagation of action potentials, leading to a loss of sensation. Given its structural similarity, this compound may also interact with these channels.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Block Blockage of Na+ Influx Na_Channel->Block Compound 2,6-Dichlorocapronic acid xylidide Compound->Na_Channel Hypothetical Interaction NoAP Inhibition of Action Potential Block->NoAP

Caption: Hypothetical interaction with a voltage-gated sodium channel.

Conclusion

This compound is a significant impurity of bupivacaine, and its control is essential for the quality and safety of the final drug product. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and modern analytical methods for its characterization. While its biological activity has not been extensively studied, its structural similarity to bupivacaine suggests a potential interaction with voltage-gated sodium channels. Further research into the pharmacological and toxicological properties of this impurity is warranted to fully understand its potential impact. The information presented herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of bupivacaine.

An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dichlorocapronic Acid Xylidide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 2,6-Dichlorocapronic acid xylidide, a known impurity of the local anesthetic Bupivacaine (B1668057), is not available in the public domain. This guide, therefore, extrapolates its mechanism of action from the extensive research conducted on its structurally analogous and well-characterized parent compounds, Bupivacaine and Lidocaine (B1675312). The core mechanism of action for this class of molecules is the blockade of voltage-gated sodium channels.

Executive Summary

Local anesthetics of the amino-amide class, to which this compound belongs, exert their physiological effects by inhibiting the function of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, these compounds prevent the influx of sodium ions that is necessary for membrane depolarization, thereby halting the transmission of nerve impulses perceived as pain. The interaction with the sodium channel is state-dependent, with a higher affinity for the open and inactivated states over the resting state, leading to a phenomenon known as use-dependent or phasic block. This technical guide will provide a detailed overview of this mechanism, supported by quantitative data from studies on related local anesthetics, detailed experimental protocols for assessing this activity, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary molecular target of amino-amide local anesthetics is the α-subunit of the voltage-gated sodium channel. The blockade of this channel is not a simple occlusion but a dynamic and state-dependent interaction.

The Modulated Receptor Hypothesis

The most widely accepted model for the action of local anesthetics is the Modulated Receptor Hypothesis.[1] This hypothesis posits that:

  • Local anesthetics bind to a specific receptor site within the inner pore of the sodium channel.

  • The affinity of the receptor for the drug is dependent on the conformational state of the channel. The affinity is low for the resting state and significantly higher for the open and inactivated states.[1]

  • Repetitive stimulation of a nerve (as occurs during pain signaling) leads to an accumulation of channels in the open and inactivated states, resulting in an enhanced, frequency-dependent blockade known as use-dependent block .

Physicochemical Properties and Channel Access

Local anesthetics are weak bases that exist in both a charged (cationic) and uncharged (neutral) form at physiological pH. The uncharged form is lipid-soluble and can cross the nerve cell membrane. Once in the cytoplasm, the molecule re-equilibrates, and the charged form binds to the receptor site within the sodium channel, which is accessible from the intracellular side when the channel is open. This is often referred to as the hydrophilic pathway. An alternative, hydrophobic pathway allows the neutral form to access the binding site directly from the lipid phase of the membrane.

Quantitative Analysis of Sodium Channel Blockade

The potency and kinetics of sodium channel blockade by local anesthetics can be quantified using electrophysiological techniques. The following tables summarize key quantitative data for Bupivacaine and Lidocaine from various studies.

Table 1: Half-Maximal Inhibitory Concentrations (IC50) for Tonic and Phasic Block

CompoundChannel Type/PreparationBlock TypeIC50 (µM)Reference
BupivacaineTTX-resistant Na+ channels (DRG neurons)Tonic32[2]
BupivacaineTTX-sensitive Na+ channels (DRG neurons)Tonic13[2]
BupivacainePeripheral nerve Na+ channelsTonic27[3]
BupivacaineCardiac Na+ channels (Nav1.5)Voltage-dependent4.51[4]
BupivacaineCardiac SCN5A channels (inactivated state)Inactivated-state2.18 ± 0.16[5]
BupivacaineND7/23 neuroblastoma cellsTonic (resting)178 ± 8[6][7]
R(+)-BupivacainePeripheral nerve Na+ channelsTonic29 ± 3[8]
S(-)-BupivacainePeripheral nerve Na+ channelsTonic44 ± 3[8]
LidocaineTTX-resistant Na+ channels (DRG neurons)Tonic210[2]
LidocaineTTX-sensitive Na+ channels (DRG neurons)Tonic42[2]
LidocainePeripheral nerve Na+ channelsTonic204[3]
LidocaineTTX-resistant Na+ channels (inactivated state)Inactivated-state60[2]

Table 2: Kinetic Parameters of Sodium Channel Blockade

CompoundParameterValueConditionsReference
BupivacaineForward binding rate (open state, k_o)2.5 x 10^5 M-1 s-10 mV, Toad node of Ranvier[9]
BupivacaineForward binding rate (inactivated state, k_l)4.4 x 10^4 M-1 s-10 mV, Toad node of Ranvier[9]
R(+)-BupivacaineAssociation rate constant (k1) for flicker K+ channel0.83 ± 0.13 x 10^6 M-1 s-1Amphibian nerve fibers[8]
R(+)-BupivacaineDissociation rate constant (k-1) for flicker K+ channel0.13 ± 0.03 s-1Amphibian nerve fibers[8]
S(-)-BupivacaineAssociation rate constant (k1) for flicker K+ channel1.90 ± 0.20 x 10^6 M-1 s-1Amphibian nerve fibers[8]
S(-)-BupivacaineDissociation rate constant (k-1) for flicker K+ channel8.3 ± 1.0 s-1Amphibian nerve fibers[8]
R(+)-BupivacaineTime constant for block development1.84 ± 0.16 s5s depolarization at 0 mV[10]
S(-)-BupivacaineTime constant for block development2.56 ± 0.26 s5s depolarization at 0 mV[10]
LidocaineForward binding rate (open state, k_o)1.3 x 10^5 M-1 s-10 mV, Toad node of Ranvier[9]
LidocaineForward binding rate (inactivated state, k_l)2.4 x 10^4 M-1 s-10 mV, Toad node of Ranvier[9]

Experimental Protocols

The quantitative data presented above are typically generated using the patch-clamp technique in the whole-cell configuration. This method allows for the precise control of the membrane potential of a single cell while measuring the ionic currents flowing through its membrane channels.[11][12]

Protocol for Assessing Tonic and Use-Dependent Block

Objective: To determine the inhibitory effect of the compound on sodium channels in their resting state (tonic block) and during repetitive stimulation (use-dependent block).

Methodology:

  • Cell Preparation: Use a cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific Nav subtype) or primary neurons (e.g., dorsal root ganglion neurons).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., TEA) and calcium channel blockers (e.g., CdCl2) are often included.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

  • Tonic Block Assessment:

    • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

    • After obtaining a stable baseline, perfuse the cell with the test compound at various concentrations.

    • Measure the reduction in the peak sodium current amplitude at each concentration to determine the IC50 for tonic block.

  • Use-Dependent Block Assessment:

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

    • In the presence of the test compound, observe the progressive decrease in the peak sodium current with each pulse in the train.

    • The extent of use-dependent block can be quantified as the percentage reduction of the current at the end of the pulse train compared to the first pulse.

Protocol for Assessing Steady-State Inactivation

Objective: To determine if the compound alters the voltage-dependence of sodium channel inactivation.

Methodology:

  • Cell Preparation and Solutions: As described in Protocol 4.1.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Employ a double-pulse voltage protocol:

      • A long conditioning pre-pulse (e.g., 500 ms) to various voltages (e.g., from -120 mV to -20 mV in 10 mV increments) to allow channels to reach a steady-state of inactivation at each potential.

      • A subsequent test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.[13]

  • Data Analysis:

    • Measure the peak sodium current during the test pulse for each conditioning pre-pulse voltage.

    • Normalize these currents to the maximum current (obtained after the most hyperpolarized pre-pulse) and plot them against the pre-pulse voltage.

    • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).

    • Repeat the protocol in the presence of the test compound. A leftward shift in the V1/2 indicates that the compound stabilizes the inactivated state of the channel.[13]

Visualizations

Signaling Pathway: Modulated Receptor Hypothesis

ModulatedReceptorHypothesis Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Blocked_Open Blocked Open Open->Blocked_Open Inactivated->Resting Repolarization (Recovery) Blocked_Inactivated Blocked Inactivated Inactivated->Blocked_Inactivated Drug_out Drug (Extracellular/Membrane) Drug_in Drug (Intracellular) Drug_out->Drug_in Membrane Permeation Drug_in->Open Binds to Open Channel Drug_in->Inactivated Binds to Inactivated Channel Blocked_Open->Blocked_Inactivated Inactivation Blocked_Inactivated->Resting Slow Recovery

Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Experimental Workflow: Assessing Use-Dependent Block

UseDependentBlockWorkflow cluster_setup Setup cluster_protocol Protocol cluster_analysis Analysis A Prepare Cell (e.g., DRG Neuron) B Establish Whole-Cell Patch Clamp A->B C Set Holding Potential (-100 mV) B->C D Apply Low-Frequency Pulses (0.1 Hz) - Baseline C->D E Perfuse with Compound D->E F Apply High-Frequency Pulse Train (10 Hz) E->F G Measure Peak Current for each pulse in train F->G H Plot Current Amplitude vs. Pulse Number G->H I Quantify % Block (Pulse 1 vs. Pulse N) H->I

Caption: Workflow for determining the use-dependent block of sodium channels.

Experimental Protocol: Determining Steady-State Inactivation

InactivationProtocol cluster_protocol Double-Pulse Protocol cluster_procedure Procedure & Analysis P1 Holding Potential (-100 mV) P2 Conditioning Pre-pulse (Varying Voltage, e.g., -120 to -20 mV) Duration: 500 ms P1->P2 P3 Test Pulse (Fixed Voltage, e.g., 0 mV) Duration: 20 ms P2->P3 A Record Peak Current at Test Pulse P3->A B Repeat for each Pre-pulse Voltage A->B C Normalize Currents and Plot vs. Pre-pulse Voltage B->C D Fit with Boltzmann Function to find V1/2 C->D E Repeat with Compound and Compare V1/2 D->E

Caption: Protocol for assessing the voltage dependence of steady-state inactivation.

References

An In-depth Technical Guide to 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide (Bupivacaine Impurity D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, a compound of significant interest in the pharmaceutical industry. Primarily known as Bupivacaine (B1668057) Impurity D, its discovery and history are intrinsically linked to the development and quality control of the widely used local anesthetic, bupivacaine. This document details the compound's chemical identity, synthesis, and analytical quantification, presenting a valuable resource for researchers and professionals in drug development and quality assurance. While not a therapeutic agent itself, its role as a reference standard is critical for ensuring the safety and efficacy of bupivacaine formulations.

Introduction and Historical Context

The history of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not one of a targeted therapeutic discovery but rather a consequence of advancements in analytical chemistry and pharmaceutical quality control. It gained prominence as a designated impurity of the local anesthetic bupivacaine and is listed as "Bupivacaine Impurity D" in the European Pharmacopoeia (PhEur).[1] Its identification and synthesis as a reference standard became necessary to develop and validate stability-indicating analytical methods for bupivacaine, ensuring that the levels of this and other impurities in the final drug product are within safe limits.

The presence of impurities in pharmaceutical products can arise from the synthesis of the active pharmaceutical ingredient (API), degradation of the API over time, or interactions with excipients. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities. 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide serves as a critical tool for analytical chemists to accurately detect and quantify this specific impurity in bupivacaine, thereby safeguarding public health.

Chemical and Physical Properties

2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is a synthetic organic compound with the systematic IUPAC name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide.[1] Its chemical structure consists of a hexanamide (B146200) backbone with chlorine atoms at positions 2 and 6, and a 2,6-dimethylphenyl group attached to the amide nitrogen.

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide[1]
Synonyms 2,6-Dichlorocapronic acid xylidide, Bupivacaine Impurity D[1]
CAS Number 1037184-07-8[1]
Molecular Formula C₁₄H₁₉Cl₂NO[1]
Molecular Weight 288.21 g/mol [1]
Appearance White to Off-White Solid-
Purity (typical) ≥95.00% (by HPLC)-
Solubility Soluble in DMSO-
Storage Conditions 2-8°C for long-term storage-

Synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide

The synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is typically achieved through the acylation of 2,6-dimethylaniline (B139824) with 2,6-dichlorohexanoyl chloride. This reaction follows the general principles of amide bond formation.

Chemical Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 2,6-Dimethylaniline process Acylation in an anhydrous solvent (e.g., DCM or THF) with a base (e.g., Triethylamine) reactant1->process reactant2 2,6-Dichlorohexanoyl Chloride reactant2->process product 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide process->product

References

"2,6-Dichlorocapronic acid xylidide" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,6-Dichlorocapronic acid xylidide, systematically known as 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide. This compound is a synthetic organic molecule of interest in pharmaceutical development, notably as a known impurity of the local anesthetic Levobupivacaine.[1] Its structure comprises a chlorinated aliphatic acid moiety linked via an amide bond to a substituted aromatic ring. Understanding the properties of this compound is crucial for quality control in drug manufacturing and for researchers exploring the structure-activity relationships of related molecules.

Chemical Identity and Structure

The core structure of this compound features a hexanamide (B146200) backbone. The aliphatic chain is chlorinated at the 2 and 6 positions, and the amide nitrogen is substituted with a 2,6-dimethylphenyl group.

Caption: General molecular structure of this compound.

Physical and Chemical Characteristics

While specific experimental data for this compound is not extensively available in public literature, some properties have been reported. The compound is a white to off-white solid at room temperature and is expected to be soluble in organic solvents.[1]

Properties of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
PropertyValueSource
CAS Number 1037184-07-8[1][2][3][4][5]
Molecular Formula C₁₄H₁₉Cl₂NO[2][4]
Molecular Weight 288.21 g/mol [2][4][6]
Appearance White to Off-White Solid
Purity >95% (HPLC)[4]
Storage Temperature 2-8°C[2][6]
Properties of Precursors

The synthesis of this compound involves the reaction of 2,6-Dichlorocaproic acid and 2,6-Xylidine. The properties of these precursors are well-documented.

Table 2: Physical and Chemical Properties of 2,6-Dichlorocaproic Acid

PropertyValueSource
CAS Number 5077-75-8
Molecular Formula C₆H₁₀Cl₂O₂
Molecular Weight 185.05 g/mol
Appearance Oil
Solubility Chloroform (Slightly), Methanol (Slightly)

Table 3: Physical and Chemical Properties of 2,6-Xylidine

PropertyValueSource
CAS Number 87-62-7
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Colorless to light yellow liquid
Density 0.984 g/mL at 25°C
Purity ≥ 99.5%

Experimental Protocols

A standard method for the synthesis of this compound is the amidation of 2,6-Dichlorocaproic acid with 2,6-Xylidine. This can be achieved through the formation of an acyl chloride intermediate followed by reaction with the amine.

Proposed Synthesis Workflow

G Proposed Synthesis Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification A 2,6-Dichlorocaproic Acid C Reaction in inert solvent (e.g., Toluene) A->C B Thionyl Chloride (SOCl2) B->C D 2,6-Dichlorocaproyl chloride C->D F Reaction with Acyl Chloride in the presence of a base (e.g., Pyridine) D->F E 2,6-Xylidine E->F G Crude this compound F->G H Work-up (e.g., washing with aq. HCl and NaHCO3) G->H I Crystallization or Chromatography H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 2,6-dimethylphenyl group, the methyl protons, the methine proton at the α-carbon, and the methylene (B1212753) protons of the hexanoyl chain. The chemical shifts will be influenced by the presence of the chlorine atoms and the amide bond.

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the aliphatic chain.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). C-Cl stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 288.21 g/mol , along with characteristic fragmentation patterns including the loss of chlorine atoms and cleavage of the amide bond.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound itself. Its primary significance lies in being an impurity in the anesthetic Levobupivacaine. However, the 2,6-xylidine moiety is a known structural component in a variety of pharmacologically active compounds, particularly local anesthetics which act by blocking sodium channels. The parent compound, 2,6-xylidine, has been studied for its metabolic pathways and potential genotoxicity.[7][8]

Conclusion

This compound is a compound of importance in the quality control of certain pharmaceuticals. While comprehensive data on its physicochemical properties and biological effects are limited, this guide provides a summary of the available information and a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to fully elucidate the characteristics and potential biological implications of this molecule.

References

Spectroscopic and Structural Elucidation of 2,6-Dichlorocapronic Acid Xylidide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichlorocapronic acid xylidide, systematically named 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is recognized as an impurity in the manufacturing of the local anesthetic Bupivacaine.[1][2] Its presence and characterization are crucial for quality control and regulatory compliance in pharmaceutical formulations. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) associated with this compound. The information herein is intended for researchers, scientists, and professionals in drug development and quality assurance.

While specific, publicly available experimental spectra for this compound are limited, this guide presents predicted and representative data based on its known chemical structure. Commercial suppliers of the reference standard for this compound typically provide a detailed Certificate of Analysis containing experimentally derived spectroscopic data.[1]

Molecular Structure

The chemical structure of this compound (C₁₄H₁₉Cl₂NO) consists of a 2,6-dimethylphenyl group attached to the nitrogen of a hexanamide (B146200) backbone, which is substituted with chlorine atoms at the 2 and 6 positions of the hexanoyl chain.[2][3] The molecular weight of this compound is 288.21 g/mol .[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predictive and intended to serve as a reference for the characterization of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts for this compound are presented below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH (3H)7.0 - 7.2Multiplet3H
Amide NH (1H)8.0 - 9.0Singlet (broad)1H
CH-Cl (Position 2)4.2 - 4.5Triplet1H
CH₂-Cl (Position 6)3.5 - 3.7Triplet2H
Aliphatic CH₂ (3 groups)1.3 - 2.2Multiplet6H
Aromatic CH₃ (2 groups)2.1 - 2.3Singlet6H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O168 - 172
Aromatic C (quaternary, substituted)135 - 140
Aromatic CH125 - 130
CH-Cl (Position 2)60 - 65
CH₂-Cl (Position 6)45 - 50
Aliphatic CH₂25 - 40
Aromatic CH₃18 - 22

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3250 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium
C-Cl Stretch600 - 800Strong

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. Predicted mass spectrometry data for various adducts of this compound has been reported.[4]

Ion/Fragment Predicted m/z
[M+H]⁺288.09166
[M+Na]⁺310.07360
[M-H]⁻286.07710
[M]⁺287.08383

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy

  • Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.

  • Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

  • Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) for separation from other components. Electrospray Ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The ionized sample is introduced into a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) which separates the ions based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The resulting spectrum shows the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Isolation & Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Processing (FT, Calibration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Relationship Between Spectroscopic Methods and Structural Information

This diagram shows how different spectroscopic techniques provide complementary information for elucidating the molecular structure.

Spectroscopic_Information cluster_molecule Molecular Structure cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided Molecule 2,6-Dichlorocapronic acid xylidide NMR NMR (¹H, ¹³C) IR IR MS MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, N-H, C-Cl) IR->IR_Info MS_Info Molecular Weight Elemental Composition MS->MS_Info

Caption: Complementary information from different spectroscopic methods.

References

An In-depth Technical Guide to the Solubility Profile of 2,6-Dichlorocapronic Acid Xylidide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocapronic acid xylidide, systematically known as 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a recognized process impurity and potential degradant of the widely used local anesthetic, Bupivacaine. Identified as "Bupivacaine Impurity D" in pharmacopeial standards, its characterization is crucial for quality control, stability studies, and formulation development of bupivacaine-containing drug products.[1][2][3] The physicochemical properties of such impurities, particularly their solubility, are fundamental to developing robust analytical methods, predicting their fate in formulations, and ensuring the safety and efficacy of the final pharmaceutical product.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound (CAS: 1037184-07-8).[4][5] Due to the limited availability of quantitative solubility data for this specific impurity, this document also presents detailed solubility information for the parent drug, Bupivacaine, as a critical reference point. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided to enable researchers to perform precise quantification.

Physicochemical Properties

PropertyValueSource(s)
Systematic Name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide[3]
Synonyms This compound, Bupivacaine EP Impurity D[1][3]
CAS Number 1037184-07-8[2][4]
Molecular Formula C₁₄H₁₉Cl₂NO[1]
Molecular Weight 288.21 g/mol [1]
Physical Form Solid, Off-White to Pale Beige[1]
Melting Point 81 - 83°C

Solubility Profile

Qualitative Solubility of this compound

Direct, quantitative solubility studies for this compound are not widely available in published literature. However, qualitative data from chemical suppliers and certificates of analysis provide initial guidance on its solubility in common laboratory solvents.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSlightly Soluble
MethanolSlightly Soluble

The molecular structure, which includes a hexanamide (B146200) backbone and a dichlorinated phenyl group, suggests a predominantly lipophilic character, lending itself to solubility in organic solvents.[1] Safety Data Sheets for the compound frequently report "no data available" for aqueous solubility, indicating that it is likely very poorly soluble in water.

Quantitative Solubility of Bupivacaine (Parent Drug) for Reference

Given the structural relationship, the solubility profile of the parent drug, Bupivacaine, provides a valuable surrogate for estimating the behavior of its impurity. The data presented below is for Bupivacaine base and its hydrochloride salt, which exhibit markedly different solubility profiles.

Table 3.2.1: Quantitative Solubility of Bupivacaine Base

SolventSolubility (approx.)TemperatureSource(s)
Ethanol30 mg/mLNot Specified[4]
Dimethyl Sulfoxide (DMSO)25 mg/mLNot Specified[4]
Dimethylformamide (DMF)30 mg/mLNot Specified[4]
1:1 Ethanol:PBS (pH 7.2)0.5 mg/mLNot Specified[4]

Table 3.2.2: Quantitative Solubility of Bupivacaine Hydrochloride

SolventSolubilityTemperatureSource(s)
Water50 mg/mLWith Heating[5]
Water1 part in 25 parts (40 mg/mL)Not Specified[5]
Ethanol1 part in 8 parts (125 mg/mL)Not Specified[5]

The hydrochloride salt of Bupivacaine is significantly more water-soluble than the free base, a common characteristic of amine-containing active pharmaceutical ingredients. This compound, lacking the basic amine of the piperidine (B6355638) ring found in Bupivacaine, is expected to have very low aqueous solubility, more akin to the Bupivacaine free base.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic equilibrium solubility of a pharmaceutical compound like this compound. The method is based on the widely accepted shake-flask technique.

Principle

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves generating a saturated solution by agitating an excess amount of the solid compound in a specific solvent system for a sufficient period to reach equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Compound: this compound

  • Solvents: Deionized water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), organic solvents (e.g., Methanol, Acetonitrile, DMSO, Ethanol).

  • Apparatus: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PVDF), volumetric flasks, pipettes.

  • Analytical System: A validated, stability-indicating HPLC system with a UV detector is recommended.

Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 5 mL) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a predetermined time (e.g., 24 to 72 hours). The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at various time points until it remains constant.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm). Filtration is often preferred to minimize disturbance of the equilibrium.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Weigh Excess Compound B Add Solvent to Vial A->B  Precise Volume C Agitate at Constant Temperature (24-72h) B->C D Centrifugation or Filtration (0.22 µm) C->D E Dilute Supernatant D->E F HPLC-UV Analysis E->F G Calculate Solubility vs. Calibration Curve F->G

References

Potential Research Applications of 2,6-Dichlorocapronic Acid Xylidide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorocapronic acid xylidide, systematically named 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a chemical entity primarily recognized as a reference standard in the pharmaceutical industry, specifically as "Bupivacaine Impurity D." Its role in ensuring the quality and safety of local anesthetic formulations like bupivacaine (B1668057), levobupivacaine, and ropivacaine (B1680718) is well-established. However, its structural similarity to these potent analgesics suggests a potential for independent biological activity. This technical guide explores the prospective research applications of this compound beyond its current use, delving into its synthesis, potential pharmacological activities, and the methodologies to investigate them. While specific research on this compound is limited, this paper aims to provide a foundational framework for its scientific exploration.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for any research application.

PropertyValueReference(s)
IUPAC Name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
Synonyms This compound, Bupivacaine Impurity D
Molecular Formula C₁₄H₁₉Cl₂NO
Molecular Weight 288.21 g/mol
CAS Number 1037184-07-8
Appearance Off-White to Pale Beige Solid
Melting Point 81 - 83°C
Boiling Point (Predicted) 421.3 ± 45.0 °C
Density (Predicted) 1.180 ± 0.06 g/cm³
Solubility Chloroform (Slightly), Methanol (Slightly)

Potential Research Applications

Based on its structural analogy to amide-type local anesthetics, this compound presents several avenues for research.

Analgesic Activity

The core structure of this compound, featuring a xylidide group linked to an alkyl chain, is a hallmark of many local anesthetics that function by blocking voltage-gated sodium channels in neuronal membranes. This suggests that the compound may possess inherent analgesic properties. Research in this area could involve:

  • In vivo analgesic screening: To determine the compound's ability to alleviate pain in various animal models.

  • Mechanism of action studies: To investigate its interaction with sodium channels and other potential pain-related targets.

Neurotoxicity Studies

A common concern with local anesthetics is their potential for neurotoxicity, especially at higher concentrations. Given that bupivacaine itself exhibits dose-dependent neurotoxicity, it is plausible that this chlorinated analog could have similar or even more pronounced effects. Research applications include:

  • In vitro neurotoxicity assays: To assess the compound's effect on the viability and function of neuronal cell cultures.

  • Comparative studies: To compare its neurotoxic profile with that of bupivacaine and other related local anesthetics. This could provide valuable structure-activity relationship (SAR) data for designing safer anesthetics.

As a Pharmacological Tool

The specific dichlorination at the 2 and 6 positions of the caproic acid chain may confer unique properties regarding its interaction with biological targets. It could be explored as:

  • A molecular probe: To study the binding pockets of sodium channels or other relevant receptors. The chlorine atoms could serve as useful handles for further chemical modification or for biophysical studies.

  • A lead compound for drug discovery: The compound's unique substitution pattern could be a starting point for the development of new analgesics with altered pharmacokinetic or pharmacodynamic profiles.

Experimental Protocols

The following are detailed methodologies for key experiments to explore the potential research applications of this compound.

Proposed Synthesis of this compound

Step 1: Synthesis of 2,6-Dichlorohexanoyl Chloride

  • Materials: Hexanoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexanoic acid.

    • Slowly add thionyl chloride (2 equivalents) to the flask at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude hexanoyl chloride.

  • Chlorination:

    • The crude hexanoyl chloride can then be subjected to free-radical chlorination. This is a challenging step to control regioselectivity. A potential method involves photochemical chlorination using a suitable chlorinating agent like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN) in an inert solvent like carbon tetrachloride, though this would likely yield a mixture of chlorinated products requiring purification. A more targeted synthesis might be necessary for specific dichlorination.

Step 2: Amide Formation

  • Materials: 2,6-Dichlorohexanoyl chloride (from Step 1), 2,6-Dimethylaniline (B139824) (2,6-xylidine), Triethylamine (B128534) (or another suitable base), Anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 2,6-dimethylaniline and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 2,6-dichlorohexanoyl chloride (1 equivalent) in anhydrous DCM to the flask.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Diagram: Proposed Synthesis Workflow

G cluster_0 Step 1: Preparation of 2,6-Dichlorohexanoyl Chloride cluster_1 Step 2: Amide Formation Hexanoic Acid Hexanoic Acid Hexanoyl Chloride Hexanoyl Chloride Hexanoic Acid->Hexanoyl Chloride SOCl2, DMF (cat.) 2,6-Dichlorohexanoyl Chloride 2,6-Dichlorohexanoyl Chloride Hexanoyl Chloride->2,6-Dichlorohexanoyl Chloride Chlorination Amidation Reaction Amidation Reaction 2,6-Dichlorohexanoyl Chloride->Amidation Reaction Purification Purification Amidation Reaction->Purification Work-up 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Amidation Reaction This compound This compound Purification->this compound Chromatography

A proposed two-step synthesis of this compound.
In Vivo Analgesic Activity Screening (Tail-Flick Test)

  • Animals: Male Swiss albino mice (20-25 g).

  • Materials: this compound, vehicle (e.g., 10% DMSO in saline), morphine (positive control), tail-flick analgesiometer.

  • Procedure:

    • Acclimatize the mice to the experimental setup for at least 30 minutes before the test.

    • Measure the basal reaction time (tail-flick latency) for each mouse by focusing a beam of radiant heat on the distal part of the tail. A cut-off time of 10-12 seconds is set to prevent tissue damage.

    • Administer the test compound (at various doses), vehicle, or morphine intraperitoneally.

    • Measure the tail-flick latency at different time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

    • Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Diagram: Analgesic Screening Workflow

G Animal Acclimatization Animal Acclimatization Basal Latency Measurement Basal Latency Measurement Animal Acclimatization->Basal Latency Measurement Drug Administration Drug Administration Basal Latency Measurement->Drug Administration Test Compound Vehicle Positive Control Post-Drug Latency Measurement Post-Drug Latency Measurement Drug Administration->Post-Drug Latency Measurement Time Points Data Analysis Data Analysis Post-Drug Latency Measurement->Data Analysis Calculate %MPE

Workflow for the tail-flick test to assess analgesic activity.
In Vitro Neurotoxicity Assay (MTT Assay)

  • Cell Line: SH-SY5Y human neuroblastoma cell line.

  • Materials: this compound, bupivacaine (for comparison), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and bupivacaine for 24 hours. Include a vehicle-treated control group.

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control group.

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action for amide-type local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the intracellular side of the channel, they prevent the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials. It is highly probable that this compound shares this mechanism.

Furthermore, some local anesthetics have been shown to interact with other channels and receptors, such as potassium and calcium channels, which could contribute to both their analgesic and toxic effects. The dichlorination in the alkyl chain might influence the compound's lipophilicity and its affinity for the sodium channel or other off-target sites.

Diagram: Postulated Mechanism of Action

Postulated mechanism of action via sodium channel blockade.

Conclusion and Future Directions

This compound, while currently utilized as a pharmaceutical impurity standard, holds untapped potential as a subject for pharmacological research. Its structural resemblance to potent local anesthetics provides a strong rationale for investigating its analgesic and neurotoxic properties. The experimental protocols outlined in this guide offer a starting point for such investigations. Future research should focus on a robust synthesis and purification of the compound to enable detailed biological characterization. Elucidating its precise mechanism of action and its effects on various neuronal ion channels could not only reveal novel therapeutic possibilities but also contribute to a deeper understanding of the structure-activity relationships of local anesthetics, potentially leading to the design of safer and more effective pain management agents.

Toxicological Profile of 2,6-Dichlorocapronic Acid Xylidide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive toxicological data for 2,6-Dichlorocapronic acid xylidide is scarce in publicly available scientific literature. This document provides a detailed toxicological profile of the structurally related compound, 2,6-xylidine (2,6-dimethylaniline) , which is a known metabolite of several local anesthetics and shares the 2,6-dimethylphenyl (xylidide) moiety. The information presented herein on 2,6-xylidine should be considered relevant for a preliminary assessment of this compound, but does not replace the need for specific testing of the compound itself.

Executive Summary

This compound is identified primarily as an impurity of the local anesthetics Bupivacaine and Levobupivacaine.[1][2] While specific toxicological studies on this compound are limited, one study suggests it possesses analgesic properties comparable to bupivacaine, with a potential for neurotoxicity at higher concentrations.[3]

Due to the limited direct data, this guide focuses on the extensive toxicological profile of its structural analog, 2,6-xylidine. 2,6-xylidine is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[4] It is a known rat carcinogen, inducing nasal tumors at high doses.[4][5][6] The genotoxicity of 2,6-xylidine is considered to be metabolic threshold-dependent.[5][7] Acute toxicity data indicates that 2,6-xylidine is harmful if swallowed, in contact with skin, or if inhaled.[8][9]

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, Bupivacaine EP Impurity D, Ropivacaine Dichloro Impurity, Levobupivacaine Impurity D
CAS Number 1037184-07-8
Molecular Formula C14H19Cl2NO
Molecular Weight 288.21 g/mol

Toxicological Data (Based on 2,6-Xylidine)

Acute Toxicity

Quantitative data for the acute toxicity of 2,6-xylidine is summarized below.

TestSpeciesRouteValueReference
LD50RatOral840 mg/kg[9]
LD50RatOral1230 mg/kg[10][11]
LD50MouseOral710 mg/kg[10]
LD50RatDermal1,100 mg/kg (ATE)[9]
LC50RatInhalation11 mg/l (4h) (ATE)[9]

ATE: Acute Toxicity Estimate

Carcinogenicity

2,6-Xylidine is a known carcinogen in rats. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B).[4]

SpeciesExposure RouteTarget OrganFindingsReference
RatDietNasal CavityAdenomas and carcinomas[4][12]
RatDietSubcutaneous TissueFibromas and fibrosarcomas[4]
Female RatDietLiverNeoplastic nodules[4]

A National Toxicology Program (NTP) study reported a clear carcinogenic effect in the nasal septum of rats at high doses.[6]

Genotoxicity

The genotoxicity of 2,6-xylidine appears to be dependent on metabolic activation.[5] It is considered a non-direct acting genotoxin.[5][7]

Test SystemResultCommentsReference
Ames Test (Salmonella typhimurium)ConflictingSome studies show weak mutagenicity with metabolic activation.[12][13]
Mouse Lymphoma AssayPositiveInduced mutation at the tk locus.[10]
Sister Chromatid Exchange (CHO cells)PositiveInduced sister chromatid exchange.[10]
Chromosomal Aberrations (CHO cells)PositiveInduced chromosomal aberrations.[10]
In vivo Micronucleus Test (Mouse bone marrow)NegativeDid not induce micronuclei.[4]
In vivo Comet Assay (Rat liver)Weakly Positive (males only)Associated with metabolic overload and acute systemic toxicity.[5][7]

Experimental Protocols

Carcinogenicity Bioassay (NTP, 1990)
  • Test Substance: 2,6-Xylidine

  • Species: Charles River CD Rats

  • Administration: Dietary

  • Dose Levels: 300 ppm, 1000 ppm, and 3000 ppm

  • Duration: Two years

  • Observations: Incidence of tumors was recorded at each dose level. The high-dose group showed a significant increase in nasal and subcutaneous tumors.[6]

In Vivo Genotoxicity Studies

A recent study investigated the in vivo genotoxicity of 2,6-xylidine in rats with the following methodologies:

  • Micronucleus Test: Bone marrow cells were analyzed for the presence of micronuclei.

  • Comet Assay: DNA damage was assessed in nasal tissue and liver cells.

  • Exposure: High-level exposure to 2,6-xylidine.

  • Findings: No evidence of genotoxicity was found in bone marrow (micronuclei) or in nasal tissue and female liver (comet assay). Weak, dose-related increases in DNA damage were observed in the male liver via the comet assay, which was associated with metabolic overload and acute systemic toxicity.[5][14]

Signaling Pathways and Mechanisms of Toxicity

The proposed mechanism for the genotoxicity of 2,6-xylidine involves metabolic activation. It is believed to be metabolized to reactive intermediates that can form DNA adducts.[5][14]

G cluster_metabolism Metabolic Activation cluster_toxicity Toxicological Outcome 2_6_Xylidine 2,6-Xylidine N_hydroxylation N-hydroxylation 2_6_Xylidine->N_hydroxylation CYP450 DMHA Dimethylphenyl N-hydroxylamine (DMHA) N_hydroxylation->DMHA Phase2_Metabolism Phase 2 Metabolism (e.g., Acetylation) DMHA->Phase2_Metabolism Reactive_Ion Reactive Nitrenium Ion Phase2_Metabolism->Reactive_Ion DNA_Adducts DNA Adducts Reactive_Ion->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: Proposed metabolic activation pathway of 2,6-xylidine leading to genotoxicity.

However, recent research suggests that 2,6-xylidine is resistant to N-hydroxylation and primarily metabolizes to 4-hydroxy-2,6-dimethylaniline (DMAP). At high exposure levels that saturate Phase 2 metabolism, DMAP may be activated to a quinone-imine, which can redox cycle, produce reactive oxygen species (ROS), and induce cytotoxicity and genotoxicity.[5]

G cluster_main_pathway Primary Metabolic Pathway cluster_toxic_pathway Threshold-Dependent Toxicity 2_6_Xylidine_2 2,6-Xylidine DMAP 4-hydroxy-2,6-dimethylaniline (DMAP) 2_6_Xylidine_2->DMAP Metabolism Phase2_Saturation Saturation of Phase 2 Metabolism (High Exposure) DMAP->Phase2_Saturation Quinone_Imine Quinone-imine Phase2_Saturation->Quinone_Imine Activation Redox_Cycling Redox Cycling Quinone_Imine->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Cytotoxicity_Genotoxicity Cytotoxicity & Genotoxicity ROS->Cytotoxicity_Genotoxicity

Caption: Alternative metabolic pathway of 2,6-xylidine leading to toxicity at high exposures.

Hazard Identification and Safety Precautions

Based on the data for 2,6-xylidine, the following hazards are identified:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Skin Irritation: Causes skin irritation.[8][9]

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[8][9]

  • Carcinogenicity: Suspected of causing cancer.[8][9]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[8][9]

Recommended Precautionary Measures:

  • Handling: Work under a hood. Do not inhale substance/mixture. Avoid generation of vapors/aerosols. Keep away from heat, sparks, and open flames.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][8]

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.[1]

    • If on Skin: Wash with plenty of water.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[15]

G cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment Compound This compound (and related 2,6-xylidine) Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Compound->Acute_Tox Irritation Skin & Eye Irritation Compound->Irritation Carcinogenicity Suspected Carcinogen Compound->Carcinogenicity Aquatic_Tox Aquatic Toxicity Compound->Aquatic_Tox Handling Safe Handling Practices (Ventilation, No Ignition Sources) Compound->Handling Storage Proper Storage (Tightly Closed, Well-Ventilated) Compound->Storage First_Aid First Aid Measures (Swallowing, Skin/Eye Contact, Inhalation) Acute_Tox->First_Aid Irritation->First_Aid Gloves Protective Gloves Clothing Protective Clothing Eye_Protection Eye/Face Protection Respirator Respiratory Protection (if needed) Handling->Gloves Handling->Clothing Handling->Eye_Protection Handling->Respirator

Caption: Logical relationship between the compound, its hazards, and safety protocols.

References

A Technical Guide to the Biological Activity of 2,6-Dichlorinated Phenyl Acetic Acid and Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the biological activities of derivatives of 2,6-dichlorophenylacetic acid and 2,6-dichlorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development. The initial search for "2,6-Dichlorocapronic acid xylidide" did not yield specific results, suggesting a likely misnomer in the requested compound name. Consequently, this document focuses on structurally related and well-documented analogs, particularly those exhibiting anticancer and anti-inflammatory properties. The information presented herein is collated from various scientific sources, with a focus on quantitative data, detailed experimental methodologies, and elucidation of the underlying biological pathways.

Anticancer Activity of 2,6-Dichlorophenylacetic Acid Derivatives

Derivatives of 2,6-dichlorophenylacetic acid have demonstrated significant potential as anticancer agents. Their mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Cytotoxicity of Novel Derivatives

The following tables summarize the in vitro anticancer activity of representative compounds synthesized from 2,6-dichlorophenylacetic acid. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of 2-Indolinone Derivatives against SW620 Colon Cancer Cells [1]

Compound IDSubstitution PatternIC50 (µM)
4cAryl group A12.5
4fAryl group B8.7
4jAryl group C2.1

Table 2: Cytotoxicity of 2-Phenylacrylonitrile Derivatives as Tubulin Inhibitors [1]

Compound IDCancer Cell LineIC50 (nM)
1g2aHCT116 (Colon)5.9
1g2aBEL-7402 (Liver)7.8

Table 3: Cytotoxicity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
11A549 (Lung)1.2
11HeLa (Cervical)0.7

Table 4: Cytotoxicity of 3,6-Diazaphenothiazine Derivatives [1]

Compound IDCancer Cell LineIC50 (µg/mL)
3SNB-19 (Glioblastoma)0.11

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity[1]

This protocol details the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry[1]

This protocol describes the analysis of the cell cycle distribution of cancer cells treated with the synthesized compounds using propidium (B1200493) iodide (PI) staining and flow cytometry.[1]

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed the cells in 6-well plates and treat them with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.[1]

  • Cell Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 2,6-dichlorophenylacetic acid are proposed to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing the proliferation of cancer cells.

anticancer_mechanism cluster_drug Drug Action cluster_cell Cancer Cell Drug 2,6-Dichlorophenylacetic Acid Derivative CellCycle Cell Cycle Progression Drug->CellCycle Arrest Apoptosis Apoptosis Drug->Apoptosis Induction Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibition

Anticancer mechanism of 2,6-dichlorophenylacetic acid derivatives.

Potential Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway

Structurally related compounds have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

anti_inflammatory_mechanism InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor InflammatoryStimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Transcription Drug 2,6-Dichlorobenzoic Acid Derivative Drug->IKK Inhibition

Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

While the originally requested "this compound" remains elusive in the scientific literature, this technical guide demonstrates that derivatives of 2,6-dichlorophenylacetic acid and 2,6-dichlorobenzoic acid are a promising class of compounds with significant biological activities. The provided data and protocols for their anticancer effects offer a solid foundation for further research and development in this area. The potential for these compounds to act as anti-inflammatory and antimicrobial agents also warrants further investigation. This guide serves as a valuable resource for scientists working to develop new therapeutic agents based on these chemical scaffolds.

References

Unraveling the Genesis of Bupivacaine Impurity D: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the origin and formation of Bupivacaine (B1668057) Impurity D. This guide addresses a critical knowledge gap in the pharmaceutical industry, providing in-depth analysis of this specific impurity, crucial for ensuring the quality and safety of the widely used local anesthetic, Bupivacaine.

Bupivacaine Impurity D, chemically identified as (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a recognized impurity listed in the European Pharmacopoeia. Understanding its formation is paramount for the development of robust manufacturing processes and effective quality control strategies for Bupivacaine.

Synthetic Origin: A Likely Culprit

Current evidence strongly suggests that Bupivacaine Impurity D is a synthesis-related impurity rather than a degradation product under typical stress conditions. While forced degradation studies of Bupivacaine under oxidative, thermal, and photolytic stress have been conducted, they primarily report the formation of other degradation products, such as Bupivacaine N-oxide.[1] There is no significant evidence to suggest the formation of the dichlorinated Impurity D under these common stress conditions.

A key piece of evidence pointing to a synthetic origin is a Chinese patent (CN108727214A) that outlines a method for synthesizing a "bupivacaine impurity" starting from 6-bromohexanoic acid. Although the patent does not explicitly name the final compound as Bupivacaine Impurity D, the described synthetic route provides a plausible pathway for its formation. The process involves the conversion of 6-bromohexanoic acid to its corresponding acid chloride, which is then reacted with 2,6-dimethylaniline (B139824). While the starting material lacks chlorine, the use of chlorinating agents to form the acid chloride, or potential side reactions with chlorinated solvents like dichloromethane (B109758) (which is mentioned in the patent), could introduce the chlorine atoms.

The proposed synthetic pathway likely involves the formation of 2,6-dichlorohexanoyl chloride, which then reacts with 2,6-dimethylaniline to yield Bupivacaine Impurity D. The synthesis of the key intermediate, 2,6-dichlorohexanoyl chloride, is a critical step in this proposed pathway.

Proposed Formation Pathway

Based on available information, a logical pathway for the formation of Bupivacaine Impurity D as a synthesis-related impurity can be postulated. This pathway highlights the critical chlorination steps that differentiate it from the main Bupivacaine synthesis.

Bupivacaine_Impurity_D_Formation cluster_precursor Precursor Synthesis cluster_coupling Amide Bond Formation 6-Bromohexanoic_Acid 6-Bromohexanoic Acid 2_6_Dichlorohexanoyl_Chloride 2,6-Dichlorohexanoyl Chloride 6-Bromohexanoic_Acid->2_6_Dichlorohexanoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->2_6_Dichlorohexanoyl_Chloride Bupivacaine_Impurity_D Bupivacaine Impurity D ((2RS)-2,6-Dichloro-N- (2,6-dimethylphenyl)hexanamide) 2_6_Dichlorohexanoyl_Chloride->Bupivacaine_Impurity_D Acylation 2_6_Dimethylaniline 2,6-Dimethylaniline 2_6_Dimethylaniline->Bupivacaine_Impurity_D

Caption: Proposed synthetic pathway for Bupivacaine Impurity D.

Physicochemical and Analytical Data

Several suppliers of Bupivacaine Impurity D as a reference standard provide key analytical data, which is crucial for its identification and quantification in Bupivacaine drug substances and products.

Property Value
Chemical Name (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
CAS Number 1037184-07-8
Molecular Formula C₁₄H₁₉Cl₂NO
Molecular Weight 288.21 g/mol
Appearance White to Off-White Solid
Purity (by HPLC) Typically >90%

Reference standards are typically characterized using a suite of analytical techniques to confirm their identity and purity.

Analytical Technique Purpose
¹H-NMR Structural elucidation and confirmation
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern
HPLC Purity assessment and quantification
IR Spectroscopy Identification of functional groups
Thermogravimetric Analysis (TGA) Assessment of thermal stability and solvent content

Experimental Protocols

Step 1: Synthesis of 2,6-Dichlorohexanoyl Chloride

A suitable starting material, such as 6-bromohexanoic acid or a precursor that can be readily dichlorinated, would be subjected to a chlorination reaction. This could involve the use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid to the acid chloride, along with a chlorination step to introduce the two chlorine atoms onto the hexanoyl chain. The reaction conditions (temperature, solvent, catalyst) would need to be carefully controlled to achieve the desired dichlorination.

Step 2: Acylation of 2,6-Dimethylaniline

The synthesized 2,6-dichlorohexanoyl chloride would then be reacted with 2,6-dimethylaniline in an inert solvent. A base is typically added to neutralize the hydrochloric acid byproduct of the reaction. The reaction mixture would be stirred for a specified period at a controlled temperature to ensure complete reaction.

Step 3: Isolation and Purification

Following the reaction, the product, Bupivacaine Impurity D, would be isolated through standard workup procedures, which may include extraction, washing, and drying of the organic phase. Purification would likely be achieved through techniques such as recrystallization or column chromatography to obtain the impurity in a high state of purity.

Experimental_Workflow Start Starting Material (e.g., 6-Bromohexanoic Acid) Chlorination Chlorination/ Acid Chloride Formation Start->Chlorination Intermediate 2,6-Dichlorohexanoyl Chloride Chlorination->Intermediate Acylation Acylation with 2,6-Dimethylaniline Intermediate->Acylation Reaction_Mixture Crude Reaction Mixture Acylation->Reaction_Mixture Workup Extraction & Washing Reaction_Mixture->Workup Purification Recrystallization/ Chromatography Workup->Purification Final_Product Pure Bupivacaine Impurity D Purification->Final_Product

Caption: Conceptual experimental workflow for the synthesis of Bupivacaine Impurity D.

Conclusion

The available evidence strongly indicates that Bupivacaine Impurity D originates from the synthetic process of Bupivacaine, likely through a pathway involving a dichlorinated intermediate. Its formation is not a result of the degradation of the final Bupivacaine drug substance under normal stress conditions. A thorough understanding of the synthetic route and potential side reactions is critical for controlling the levels of this impurity in the final product. The use of highly pure starting materials and optimized reaction conditions are key to minimizing its formation. This technical guide provides a foundational understanding for researchers and manufacturers to develop strategies for the effective control of Bupivacaine Impurity D, ultimately contributing to the safety and quality of Bupivacaine-containing medications.

References

An In-depth Technical Guide to the Structural Elucidation of Levobupivacaine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Levobupivacaine Impurity D, a known process-related impurity in the synthesis of the local anesthetic Levobupivacaine. This document outlines the identity of the impurity, its likely formation pathway, and the detailed methodologies required for its isolation, characterization, and analytical validation.

Introduction to Levobupivacaine and its Impurities

Levobupivacaine, the (S)-enantiomer of Bupivacaine (B1668057), is a potent, long-acting local anesthetic widely used for surgical anesthesia and pain management. As with any active pharmaceutical ingredient (API), the purity profile of Levobupivacaine is critical to its safety and efficacy. Regulatory agencies require stringent control and characterization of any impurity present in the final drug substance.

Impurity profiling is a crucial aspect of drug development and manufacturing. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, or degradation of the API. This guide focuses on Levobupivacaine Impurity D, a process-related impurity identified in the European Pharmacopoeia (EP).

Identification and Structure of Impurity D

Levobupivacaine Impurity D is chemically identified as (2RS)-2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide .[1][2] Unlike impurities that are structurally very similar to the parent API (e.g., resulting from N-dealkylation or hydroxylation), Impurity D lacks the characteristic piperidine (B6355638) ring of Levobupivacaine. This structural difference strongly indicates that it is a process-related impurity, originating from starting materials and side-reactions in a specific synthetic route, rather than a degradation product of the Levobupivacaine molecule itself.

Table 1: Chemical Identity of Levobupivacaine Impurity D

ParameterInformation
Chemical Name(2RS)-2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide[1]
SynonymsN-(2,6-Dichlorohexanoyl)-2,6-dimethylaniline, Bupivacaine EP Impurity D[1]
CAS Number1037184-07-8[1][2]
Molecular FormulaC₁₄H₁₉Cl₂NO[1][2]
Molecular Weight288.21 g/mol [1][2]

Postulated Formation Pathway

The structure of Impurity D suggests a formation pathway independent of the core Levobupivacaine structure. A plausible route involves the reaction of a C6 straight-chain carboxylic acid derivative with 2,6-dimethylaniline, a key starting material in many synthesis routes for amide-type local anesthetics.[3]

A Chinese patent (CN108727214A) describes the synthesis of a Bupivacaine impurity using 6-bromohexanoic acid, which is first converted to its acyl chloride and then reacted with xylidine (B576407) (2,6-dimethylaniline).[4] If chlorinated hexanoic acid derivatives are present as starting materials or are formed in situ, a similar reaction would lead directly to the formation of Impurity D.

Below is a logical workflow for the investigation and confirmation of such a pathway.

cluster_0 Impurity Formation Pathway Investigation A Hypothesize Potential Starting Materials (e.g., Dichlorohexanoic Acid) B Analyze Raw Material Batches for Postulated Precursors A->B C Review Synthesis Side Reactions (e.g., Chlorination Sources) A->C D Spike Synthesis with Precursor and Monitor for Impurity D Formation B->D C->D E Confirm Pathway and Implement Control Strategy D->E

Caption: Logical workflow for investigating the formation of a process-related impurity.

Structural Elucidation: A Representative Methodology

While the specific spectroscopic data for Levobupivacaine Impurity D is proprietary and typically provided with the purchase of a certified reference standard, this section details the standard experimental protocols used for the structural elucidation of such a compound.[2]

Isolation of the Impurity

The first step is to isolate the impurity from the API matrix in sufficient quantity and purity for spectroscopic analysis. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: Preparative HPLC

ParameterSpecification
Column C18, 10 µm, 250 mm x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized to resolve Impurity D from Levobupivacaine and other impurities. (e.g., 30% B to 90% B over 20 minutes)
Flow Rate 18.0 mL/min
Detection UV at 210 nm
Sample Preparation Crude Levobupivacaine dissolved in a minimal amount of mobile phase A.
Fraction Collection Triggered by the elution of the target peak corresponding to Impurity D.
Post-Collection Collected fractions are pooled, and the solvent is removed under reduced pressure (lyophilization or rotary evaporation) to yield the isolated solid impurity.
Spectroscopic Analysis

Once isolated, the impurity is subjected to a suite of spectroscopic techniques to determine its structure.

cluster_1 Structural Elucidation Workflow iso Isolated Impurity ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Elemental Formula iso->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Elucidate Carbon-Hydrogen Framework iso->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups iso->ir data Combine and Interpret Data ms->data nmr->data ir->data structure Propose and Confirm Structure data->structure

Caption: Standard workflow for the structural elucidation of a chemical compound.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the elemental formula.

Experimental Protocol: HRMS (e.g., ESI-QTOF)

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Analyzer Quadrupole Time-of-Flight (QTOF)
Mass Range 50 - 1000 m/z
Capillary Voltage 3.5 kV
Fragmentor Voltage 120 V
Sample Infusion Sample dissolved in Acetonitrile:Water (1:1) with 0.1% formic acid, infused at 5 µL/min.
  • Expected Data for Impurity D: The protonated molecule [M+H]⁺ would be observed. The high-resolution measurement of its mass-to-charge ratio would confirm the elemental formula C₁₄H₁₉Cl₂NO. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with relative intensities of approximately 9:6:1 for M, M+2, and M+4) would be a key confirmation point.

NMR is the most powerful tool for elucidating the detailed structure, including connectivity and stereochemistry.

Experimental Protocol: NMR Spectroscopy

ParameterSpecification
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Spectrometer 500 MHz or higher
Experiments ¹H NMR, ¹³C NMR, DEPT-135, 2D-COSY (¹H-¹H correlation), 2D-HSQC (¹H-¹³C one-bond correlation), 2D-HMBC (¹H-¹³C long-range correlation)
Temperature 25 °C
  • Expected Data Interpretation for Impurity D:

    • ¹H NMR: Would show signals for the aromatic protons on the dimethylphenyl ring, the two methyl groups attached to the ring, the amide N-H proton, and the aliphatic protons of the dichlorohexyl chain. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including the aromatic carbons, the two methyl carbons, the amide carbonyl carbon, and the six carbons of the aliphatic chain (two of which would be significantly downfield due to the attached chlorine atoms).

    • 2D Experiments: COSY would establish the connectivity between adjacent protons in the hexyl chain. HSQC and HMBC would be used to piece together the entire molecular structure by correlating protons to their directly attached carbons and to carbons that are 2-3 bonds away, respectively, confirming the link between the carbonyl group, the hexyl chain, and the dimethylaniline moiety.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

ParameterSpecification
Technique Attenuated Total Reflectance (ATR)
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Sample Preparation A small amount of the solid impurity is placed directly on the ATR crystal.
  • Expected Data for Impurity D: Key absorption bands would include a sharp peak around 3300 cm⁻¹ (N-H stretch of the secondary amide), a strong peak around 1670 cm⁻¹ (C=O stretch of the amide I band), and peaks in the 800-600 cm⁻¹ region (C-Cl stretching).

Analytical Method Validation

Once the structure is confirmed, a robust analytical method must be validated for the routine quantification of the impurity in Levobupivacaine drug substance. A stability-indicating HPLC method is typically used.

Table 2: Representative HPLC Method for Impurity Quantification

ParameterSpecification
Column C18, 5 µm, 150 mm x 4.6 mm
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 50:50 (A:B) isocratic, or a shallow gradient optimized for separation
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm[5]
Injection Volume 10 µL

The method would be validated according to ICH Q2(R1) guidelines, with performance characteristics and typical acceptance criteria summarized below.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (API, other impurities, degradation products).Peak for Impurity D is spectrally pure and well-resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99 for a plot of peak area vs. concentration (e.g., from LOQ to 150% of the specification limit).
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit.
Accuracy The closeness of test results to the true value.% Recovery between 80.0% and 120.0% for spiked samples at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 10.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10:1; precision (RSD) at this concentration should meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH (±0.2), mobile phase composition (±2%), or column temperature (±5 °C) are varied.

Conclusion

The structural elucidation of Levobupivacaine Impurity D, (2RS)-2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, follows a systematic process involving its isolation, spectroscopic characterization (MS, NMR, IR), and the validation of a quantitative analytical method. Its structure confirms its origin as a process-related impurity, which is critical information for developing effective control strategies during the manufacturing of Levobupivacaine. This guide provides the foundational methodologies and frameworks necessary for researchers and drug development professionals to characterize this and other similar impurities, ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.

References

An In-Depth Technical Guide to the Identification of a Hypothetical Ropivacaine Dichloro Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine (B1680718), (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used long-acting local anesthetic.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is critical to the safety and efficacy of the final drug product. Regulatory bodies mandate the identification, quantification, and control of impurities. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known related substances for ropivacaine, such as Ropivacaine EP Impurity A (Levobupivacaine), Impurity B (N-Despropyl Ropivacaine), and Impurity G ((R)-enantiomer).[2][3]

This technical guide addresses the challenge of identifying a hypothetical, uncharacterized impurity: a "ropivacaine dichloro impurity." While not a recognized impurity in major pharmacopeias, its potential formation cannot be entirely dismissed, particularly as a process-related impurity. The synthesis of ropivacaine often involves chlorinated reagents like thionyl chloride or phosphorus pentachloride for the acylation of L-pipecolic acid.[4] These reagents could, under certain process conditions, lead to undesired chlorination of the ropivacaine molecule.

This document provides a systematic and in-depth strategy for the identification, characterization, and quantification of such a hypothetical dichloro impurity.

Postulated Structures of Ropivacaine Dichloro Impurity

Given the synthesis pathway of ropivacaine, the most probable location for dichlorination is the electron-rich 2,6-dimethylphenyl (xylidine) ring. The two methyl groups are ortho, para-directing, making the 3, 4, and 5 positions susceptible to electrophilic substitution. Therefore, several positional isomers of a dichlorinated 2,6-dimethylaniline (B139824) moiety could be incorporated into the final ropivacaine structure. The most likely hypothetical structures are:

  • (S)-N-(3,4-dichloro-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

  • (S)-N-(3,5-dichloro-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

  • (S)-N-(4,5-dichloro-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

Analytical Strategy for Identification and Characterization

A multi-step analytical approach is essential for the conclusive identification of an unknown impurity. This typically involves chromatographic separation followed by spectroscopic analysis.

G A API Sample Containing Hypothetical Dichloro Impurity B Chromatographic Separation (e.g., RP-HPLC) A->B Injection C Impurity Peak Detection (UV/DAD) B->C Elution D Mass Spectrometry (LC-MS) - High Resolution MS (HRMS) - MS/MS Fragmentation C->D Peak Isolation (online) E Elemental Composition Determination D->E Accurate Mass Measurement F Structural Elucidation (NMR Spectroscopy) - 1D NMR (1H, 13C) - 2D NMR (COSY, HSQC, HMBC) E->F Hypothesis Generation G Structure Confirmation and Positional Isomer Determination F->G Data Interpretation H Synthesis of Reference Standard G->H Target Structure I Final Structure Confirmation G->I Comparison H->I Co-injection/ Spectral Match G parent Ropivacaine Dichloro Impurity [M+H]⁺ m/z 343.16 frag1 Dichlorinated Xylidine Fragment [C₈H₈Cl₂N]⁺ m/z 188.00 parent:f0->frag1:f0 Amide Cleavage frag2 Propylpiperidine Fragment [C₈H₁₆N]⁺ m/z 126.13 parent:f0->frag2:f0 Amide Cleavage frag3 Piperidine Ring Fragment [C₅H₁₀N]⁺ m/z 84.08 frag2:f0->frag3:f0 Loss of Propyl Group

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 2,6-Dichlorocapronic Acid Xylidide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,6-Dichlorocapronic acid xylidide. This compound is a known impurity of Bupivacaine, an amide-type local anesthetic, and is designated as Bupivacaine Impurity D in the European Pharmacopoeia.[1] The developed method is suitable for the quantification of this compound in bulk drug substances and for monitoring its formation in stability studies. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, with the IUPAC name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a critical process-related impurity and potential degradant of the widely used local anesthetic, Bupivacaine.[1][2] Its monitoring and control are essential for ensuring the quality, safety, and efficacy of the final drug product. Amide-type local anesthetics function by blocking sodium channels in nerve fibers, thereby inhibiting the generation and transmission of pain signals.[3] The presence of impurities can affect the stability and safety profile of the pharmaceutical formulation. Therefore, a robust and validated analytical method for the quantification of this compound is imperative. This application note details a reversed-phase HPLC method with UV detection, a common and reliable technique for the analysis of amide local anesthetics.[4]

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M sodium phosphate (B84403) buffer (pH adjusted to 5.8 with phosphoric acid) and acetonitrile (B52724) in a 30:70 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Run Time: 15 minutes.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample of the bulk drug substance containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Method Validation Protocol

The developed method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R1) guidelines.

  • Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, the standard solution of this compound, and a sample solution. The retention time of this compound was compared to ensure no interference from excipients. Forced degradation studies were conducted under acidic, basic, oxidative, and thermal stress conditions to demonstrate the stability-indicating nature of the method.

  • Linearity: The linearity was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Precision:

    • System Precision: Six replicate injections of a standard solution (20 µg/mL) were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.

    • Method Precision (Repeatability): Six independent sample preparations from a single batch were analyzed, and the %RSD of the results was calculated.

    • Intermediate Precision: The method precision was repeated by a different analyst on a different day using a different instrument to assess the reproducibility of the method.

  • Accuracy (Recovery): The accuracy was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Results and Data Presentation

The developed method successfully separated this compound from the main active pharmaceutical ingredient and any potential degradation products. The validation results are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
%RSD of Peak Areas≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
20304680
30457020
40609360
50761700
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Precision Data

Precision Type%RSD
System Precision (n=6)0.8%
Method Precision (n=6)1.2%
Intermediate Precision (n=6)1.5%

Table 4: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.898.8%
100%2020.2101.0%
120%2423.899.2%
Mean % Recovery 99.7%

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.6 µg/mL

Visualizations

Analytical_Method_Development_Workflow cluster_validation Validation Parameters A Define Analytical Target Profile B Literature Search & Method Scouting A->B C Select Chromatographic Mode (RP-HPLC) B->C D Optimize Chromatographic Conditions C->D E System Suitability Testing D->E F Method Validation (ICH Guidelines) E->F Meets Criteria G Specificity F->G H Linearity F->H I Precision F->I J Accuracy F->J K LOD & LOQ F->K L Robustness F->L M Finalized Analytical Method N Routine Analysis & Stability Testing M->N

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

A simple, sensitive, and reliable RP-HPLC method for the quantification of this compound has been developed and validated according to ICH guidelines. The method is specific, linear, precise, and accurate over the specified concentration range. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for monitoring the impurity in stability samples of Bupivacaine and related drug products.

References

Application Note: Quantification of 2,6-Dichlorocapronic Acid Xylidide Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dichlorocapronic acid xylidide. This compound is a known impurity of the local anesthetic, Bupivacaine, and is listed as Bupivacaine Impurity D in the European Pharmacopoeia. The described method is suitable for quality control and impurity profiling in pharmaceutical development and manufacturing.

Introduction

This compound is a critical process-related impurity and potential degradant of Bupivacaine. Its accurate quantification is essential to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that effectively separates and quantifies this compound from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard

    • Bupivacaine Hydrochloride reference standard

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Acetonitrile:Phosphate Buffer (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and phosphate buffer (pH 3.0) in a 70:30 (v/v) ratio.[1] Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Further dilute the stock solution with the mobile phase to achieve the desired concentration for calibration.

  • Sample Solution: Prepare the sample solution by dissolving the Bupivacaine API or formulation in the mobile phase to a known concentration.

Method Validation Summary

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from Bupivacaine or other impurities
System Suitability

To ensure the performance of the chromatographic system, system suitability tests should be performed before each analytical run.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0[1]
Theoretical Plates (N) ≥ 2000[1]
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer 70:30) system_suitability System Suitability Test (SST) prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution (this compound) prep_standard->system_suitability prep_sample Prepare Sample Solution (Bupivacaine API/Formulation) injection Inject Standard and Sample Solutions prep_sample->injection system_suitability->injection If SST Passes chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration and Identification detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Impurity Concentration peak_integration->quantification calibration_curve->quantification reporting Report Results quantification->reporting

HPLC Analysis Workflow

Conclusion

The described HPLC method is specific, accurate, and precise for the quantification of this compound in the presence of Bupivacaine. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies. Adherence to the system suitability criteria is crucial for ensuring the validity of the analytical results.

References

Application Note: Ultra-Performance Liquid Chromatography (UPLC) Analysis of Bupivacaine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bupivacaine is a widely used local anesthetic. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Bupivacaine Impurity D, chemically known as (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a potential impurity that needs to be monitored and controlled within acceptable limits.[1][2][3][4] This application note details a sensitive and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Bupivacaine Impurity D. The method is designed to be stability-indicating, enabling the separation of the impurity from the active pharmaceutical ingredient (API) and other potential degradation products.

Analytical Method

The following UPLC method is a recommended starting point for the analysis of Bupivacaine Impurity D. Method optimization and validation are essential for implementation in a quality control environment.

Chromatographic Conditions

ParameterValue
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0.0
5.0
6.0
6.1
8.0
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection UV at 230 nm
Run Time 8 minutes

Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Bupivacaine Impurity D reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Bupivacaine drug substance or product in the diluent to achieve a target concentration.

Experimental Protocol

This protocol outlines the steps for performing the UPLC analysis of Bupivacaine Impurity D.

1. Reagent and Sample Preparation

1.1. Mobile Phase A (0.1% Formic acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. 1.2. Mobile Phase B (0.1% Formic acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas. 1.3. Diluent: Prepare a suitable mixture of Mobile Phase A and B (e.g., 80:20 v/v). 1.4. Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Bupivacaine Impurity D reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. 1.5. Working Standard Solution (e.g., 1 µg/mL): Dilute the Standard Stock Solution with the diluent to achieve the desired concentration. 1.6. Sample Stock Solution (e.g., 1 mg/mL of Bupivacaine): Accurately weigh approximately 100 mg of the Bupivacaine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. 1.7. Working Sample Solution: Further dilute the Sample Stock Solution if necessary to bring the expected impurity concentration within the calibration range.

2. UPLC System Setup and Operation

2.1. Set up the UPLC system according to the chromatographic conditions outlined in the table above. 2.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved. 2.3. Inject a blank (diluent) to ensure the system is free from contamination. 2.4. Inject the Working Standard Solution to determine the retention time and response of Bupivacaine Impurity D. 2.5. Inject the Working Sample Solution to analyze for the presence of Bupivacaine Impurity D.

3. Data Analysis

3.1. Identify the peak corresponding to Bupivacaine Impurity D in the sample chromatogram by comparing its retention time with that of the standard. 3.2. Calculate the amount of Bupivacaine Impurity D in the sample using a suitable quantification method (e.g., external standard method).

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be monitored. These may include:

  • Tailing factor: Should be less than 2.0 for the Bupivacaine Impurity D peak.

  • Theoretical plates: Should be greater than 2000 for the Bupivacaine Impurity D peak.

  • Repeatability (%RSD): The relative standard deviation of replicate injections of the standard solution should be less than 2.0%.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Impurity D)≤ 2.01.2
Theoretical Plates (Impurity D)≥ 20008500
%RSD for 6 injections≤ 2.0%0.8%

Table 2: Quantitative Analysis of Bupivacaine Impurity D

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Impurity
Standard3.5125001.0N/A
Sample 13.562500.50.05%
Sample 23.5Not Detected< LOQ< LOQ

(Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific samples and experimental conditions.)

Experimental Workflow

The following diagram illustrates the logical workflow of the UPLC analysis for Bupivacaine Impurity D.

UPLC_Workflow prep Sample and Standard Preparation system_setup UPLC System Setup and Column Equilibration prep->system_setup blank_injection Blank Injection (Diluent) system_setup->blank_injection std_injection Standard Injection (Impurity D) blank_injection->std_injection sample_injection Sample Injection (Bupivacaine) std_injection->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Workflow for the UPLC analysis of Bupivacaine Impurity D.

References

Application Note and Protocol for the Detection of 2,6-Dichlorocapronic Acid Xylidide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichlorocapronic acid xylidide, chemically known as 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a molecule of interest in pharmaceutical research, particularly as a potential impurity or metabolite of related active pharmaceutical ingredients.[1] Its structural similarity to local anesthetics like lidocaine (B1675312), which feature a 2,6-xylidine moiety, necessitates a sensitive and selective analytical method for its detection and quantification in various biological matrices.[2][3][4][5] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely adopted for its high sensitivity and specificity in bioanalytical studies.[6][7] The methodology described herein is adapted from established protocols for structurally related compounds and is intended for use by researchers, scientists, and professionals in drug development.[8][9][10]

Experimental Protocols

This protocol outlines a method for the quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • Lidocaine-d10 (Internal Standard, IS)

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[3]

  • To 100 µL of human plasma in a 96-well plate, add 10 µL of internal standard working solution (Lidocaine-d10 in 50% methanol).

  • Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject onto the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3][4]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: Hold at 5% B (Re-equilibration)

  • Mass Spectrometry:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][8][9]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2][5]

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Data Presentation

The following table summarizes the optimized mass spectrometric parameters and expected chromatographic performance for the analysis of this compound.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (s)Collision Energy (eV)Retention Time (min)
This compound316.2121.10.125~2.8
This compound (Quantifier)316.2149.10.120~2.8
Lidocaine-d10 (IS)245.296.10.122~2.1

Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy at LLOQWithin ±20%
Precision (CV%) at LLOQ< 20%
Accuracy (Low, Mid, High QC)Within ±15%
Precision (CV%) (Low, Mid, High QC)< 15%
Matrix EffectMinimal, compensated by IS
Recovery> 85%

Diagrams

LCMSMS_Workflow Figure 1: LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Lidocaine-d10) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation (4000 rpm, 10 min) Precipitate->Centrifuge Evaporate Evaporation (N2) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column, Gradient) Reconstitute->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Figure 1: LC-MS/MS Experimental Workflow

Conclusion

The protocol detailed in this application note provides a robust framework for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS. By leveraging established bioanalytical techniques for structurally similar local anesthetics, this method offers a reliable starting point for researchers in pharmaceutical development and related fields. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation method ensures accuracy and high throughput. Further validation in specific laboratory settings is recommended to ensure compliance with regulatory guidelines.

References

Application Notes and Protocols for 2,6-Dichlorocapronic Acid Xylidide as a Reference Standard in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichlorocapronic acid xylidide, systematically known as (2RS)-2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a critical reference standard in the pharmaceutical industry.[1][2][3] It is recognized as Bupivacaine (B1668057) Impurity D by the European Pharmacopoeia (EP) and is a specified impurity of the local anesthetic bupivacaine.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in the quality control and stability testing of bupivacaine and related active pharmaceutical ingredients (APIs).

This reference standard is essential for the accurate identification, quantification, and monitoring of this impurity in bulk drug substances and finished pharmaceutical products, ensuring their quality, safety, and efficacy.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2RS)-2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide[1][2]
Synonyms Bupivacaine EP Impurity D[1][4]
CAS Number 1037184-07-8[1][4]
Molecular Formula C₁₄H₁₉Cl₂NO[1][4]
Molecular Weight 288.22 g/mol [3][4]
Appearance White to off-white solid[2]
Solubility Soluble in methanol (B129727) and chloroform[2]
Storage Store at 2-8 °C in a well-closed container[2]

Application in Pharmaceutical Analysis

As a certified reference standard, this compound is primarily used for:

  • Impurity Profiling: Identification and quantification of Bupivacaine Impurity D in bupivacaine hydrochloride, levobupivacaine, and ropivacaine (B1680718) drug substances and products.

  • Method Validation: To validate analytical methods, such as HPLC and UPLC, for specificity, linearity, accuracy, precision, and robustness in the determination of this impurity.

  • Stability Studies: To monitor the formation of Bupivacaine Impurity D during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress conditions) and long-term stability testing of the drug product.[5][6][7]

A logical workflow for the use of this reference standard in pharmaceutical quality control is depicted below.

G cluster_0 Reference Standard Management cluster_1 Analytical Workflow cluster_2 Application ref_std Procurement of This compound Reference Standard storage Proper Storage (2-8 °C) ref_std->storage prep Standard Solution Preparation storage->prep analysis Chromatographic Analysis (HPLC/UPLC) prep->analysis Calibration sample_prep Sample Preparation (Drug Substance/Product) sample_prep->analysis detection Detection (UV/MS) analysis->detection quant Quantification of Impurity D detection->quant method_val Method Validation quant->method_val stability Stability Studies quant->stability release Batch Release Testing quant->release

Figure 1: Workflow for using the reference standard.

Experimental Protocols

The following are example protocols for the analysis of this compound (Bupivacaine Impurity D). These methods are for guidance and should be validated by the user for their specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Bupivacaine Impurity D in bulk drug substance.

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column Primesep 200, 3.2 x 100 mm, 5 µm, or equivalent
Mobile Phase Gradient of Acetonitrile and Water with Phosphoric Acid as a modifier[8]
A: 0.1% Phosphoric Acid in Water
B: Acetonitrile
Gradient Time (min)
0
5
9
10
15
Flow Rate 0.5 mL/min[8]
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 270 nm[8]
Run Time 15 minutes

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Prepare working standards of desired concentrations by further diluting the stock solution with the mobile phase.

Sample Solution Preparation:

  • Accurately weigh about 100 mg of the bupivacaine drug substance into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Method

This method provides higher sensitivity and is suitable for the determination of trace levels of Bupivacaine Impurity D.

Table 3: UPLC-MS/MS Method Parameters

ParameterCondition
Column C18, 50 x 4.6mm, 1.8µm, or equivalent[9]
Mobile Phase A: 0.1% Formic Acid in Water
B: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
4
5
5.1
6
Flow Rate 0.8 mL/min
Column Temperature 45 °C[9]
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of the reference standard

Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, using the appropriate mobile phase as the diluent.

The process of method development and validation for an impurity is outlined in the diagram below.

G cluster_0 Method Development cluster_1 Method Validation (as per ICH guidelines) col_sel Column Selection mob_phase Mobile Phase Optimization col_sel->mob_phase det_param Detector Parameter Selection mob_phase->det_param specificity Specificity det_param->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Figure 2: Method development and validation workflow.

Synthesis Outline

The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dimethylaniline. A plausible synthetic route is outlined below. This is a conceptual pathway, and the specific reaction conditions would require optimization.[10]

G A 2,6-Dimethylaniline C Acylation A->C B 2,6-Dichlorohexanoyl chloride B->C D 2,6-Dichlorocapronic acid xylidide C->D

Figure 3: Conceptual synthetic pathway.

Note: The synthesis of this compound should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Forced Degradation Studies

Forced degradation studies are crucial to understand the stability of a drug substance and to ensure the analytical method is stability-indicating.[6] Bupivacaine has been shown to degrade under various stress conditions, potentially leading to the formation of Impurity D.[5][7]

Table 4: Forced Degradation Conditions for Bupivacaine

Stress ConditionReagent/ConditionDurationPotential for Impurity D Formation
Acid Hydrolysis 1 M HCl24 hours at 60 °CTo be determined
Base Hydrolysis 1 M NaOH24 hours at 60 °CTo be determined
Oxidation 3% H₂O₂24 hours at room temperatureTo be determined
Thermal Degradation Dry heat at 105 °C48 hoursTo be determined
Photostability UV light (254 nm) and visible lightAs per ICH Q1B guidelinesTo be determined

Procedure:

  • Prepare a solution of bupivacaine hydrochloride at a concentration of 1 mg/mL in the respective stress media.

  • Expose the solutions to the conditions outlined in Table 4.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using the validated HPLC or UPLC method and compare the chromatograms with that of the this compound reference standard to identify and quantify the degradant.

Conclusion

The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality and safety of bupivacaine-containing drug products. The application notes and protocols provided herein offer a comprehensive guide for its use in routine quality control and stability studies. Adherence to these or appropriately validated in-house methods will support regulatory compliance and contribute to the production of safe and effective medicines.

References

Application Notes and Protocols for the Use of Bupivacaine Impurity D in Quality Control Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine (B1668057) is a widely used local anesthetic. As with any active pharmaceutical ingredient (API), its purity is critical to ensure safety and efficacy. Regulatory bodies, such as the European Pharmacopoeia (Ph. Eur.), mandate strict control over impurities. Bupivacaine Impurity D, chemically known as (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a specified impurity in the European Pharmacopoeia monograph for Bupivacaine Hydrochloride.[1] Its monitoring is essential for the quality control of bupivacaine drug substances and finished products. These application notes provide detailed protocols for the use of Bupivacaine Impurity D as a reference standard in quality control assays.

Physicochemical Data for Bupivacaine Impurity D

A summary of the key physicochemical properties of Bupivacaine Impurity D is presented in the table below. This information is crucial for the correct handling and use of the reference standard.

PropertyValueReference
Chemical Name (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide[2]
Synonyms Bupivacaine Hydrochloride Imp. D (EP), Bupivacaine Imp. D (EP)[2]
CAS Number 1037184-07-8[1]
Molecular Formula C₁₄H₁₉Cl₂NO[1]
Molecular Weight 288.21 g/mol [1]
Appearance Neat[2]
Storage +5°C[2]

Quality Control Workflow for Bupivacaine Impurities

The following diagram illustrates a typical workflow for the quality control of bupivacaine, highlighting the role of impurity reference standards.

QC_Workflow cluster_0 Sample Preparation cluster_1 Reference Standard Preparation cluster_2 Analytical Method cluster_3 Data Analysis and Reporting Sample Bupivacaine API or Formulation Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution GC_Method Gas Chromatography (Ph. Eur.) Dilution->GC_Method Inject HPLC_Method HPLC (Alternative Method) Dilution->HPLC_Method Inject ImpurityD_Ref Bupivacaine Impurity D Reference Standard Ref_Dissolution Dissolve in appropriate solvent ImpurityD_Ref->Ref_Dissolution Ref_Dilution Prepare a series of dilutions (for linearity and quantitation) Ref_Dissolution->Ref_Dilution Ref_Dilution->GC_Method Inject Ref_Dilution->HPLC_Method Inject Data_Acquisition Chromatographic Data Acquisition GC_Method->Data_Acquisition HPLC_Method->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity D Peak_Integration->Quantification Comparison Compare with Acceptance Criteria Quantification->Comparison Report Generate Certificate of Analysis Comparison->Report

Figure 1: Quality control workflow for Bupivacaine Impurity D analysis.

Experimental Protocols

Gas Chromatography (GC) Method for Related Substances (as per European Pharmacopoeia)

This method is based on the European Pharmacopoeia monograph for Bupivacaine Hydrochloride.[3]

a. Chromatographic Conditions:

ParameterCondition
Column A suitable capillary column, 30 m x 0.32 mm, with a 0.25 µm film of poly(dimethyl)siloxane.
Carrier Gas Helium for chromatography R.
Flow Rate 1.5 mL/min.
Injector Temperature 250 °C.
Detector Flame Ionization Detector (FID).
Detector Temperature 300 °C.
Temperature Program Initial Temperature: 150 °C, hold for 1 min.Ramp: 10 °C/min to 250 °C.Final Temperature: 250 °C, hold for 10 min.
Injection Volume 1 µL.

b. Preparation of Solutions:

  • Test Solution: Dissolve 50.0 mg of the Bupivacaine Hydrochloride substance to be examined in 2.5 mL of water. Add 2.5 mL of a dilute sodium hydroxide (B78521) solution and extract with two quantities, each of 5 mL, of the internal standard solution. Filter the lower layer.

  • Reference Solution (a): Dissolve 10 mg of Bupivacaine Hydrochloride CRS and 10 mg of Bupivacaine Impurity E CRS in methylene (B1212753) chloride and dilute to 100 mL with the same solvent.

  • Reference Solution (b): Dilute 1.0 mL of the test solution to 100.0 mL with the internal standard solution. Dilute 1.0 mL of this solution to 10.0 mL with the internal standard solution.

  • Internal Standard Solution: Dissolve 25 mg of methyl behenate (B1239552) R in methylene chloride R and dilute to 500 mL with the same solvent.

c. System Suitability:

ParameterRequirement
Resolution Minimum resolution of 3.0 between the peaks due to bupivacaine and impurity E in reference solution (a).
Relative Retention Times (approximate) Impurity D: ~0.8 (relative to Bupivacaine)

d. Acceptance Criteria:

The acceptance criteria for impurities are generally defined in the European Pharmacopoeia general chapter 5.10, "Control of impurities in substances for pharmaceutical use". For a specified, identified impurity like Bupivacaine Impurity D, the limit is typically based on qualification thresholds. For active substances with a maximum daily dose of ≤ 2 g, the identification threshold is > 0.10% and the qualification threshold is > 0.15%. Specific limits for a given product should be established based on safety data and regulatory submissions.

High-Performance Liquid Chromatography (HPLC) Method (Alternative)

While the Ph. Eur. specifies a GC method, a validated HPLC method can offer advantages in terms of robustness and versatility. The following is a suggested starting point for an HPLC method for Bupivacaine and its impurities, which would require validation for the specific quantification of Impurity D.

a. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase Acetonitrile and 0.1% orthophosphoric acid in water (pH adjusted to 2.04) in a ratio of 69.45:30.55 (v/v).
Flow Rate 0.805 mL/min.
Detector UV at 214 nm.
Injection Volume 12 µL.
Column Temperature Ambient.

b. Method Validation Parameters (Example Data):

The following table presents example validation parameters for an HPLC method for Bupivacaine, which would need to be established specifically for Impurity D.

ParameterResult
Linearity Range 25 to 80 µg/mL (for Bupivacaine)
Correlation Coefficient (r²) > 0.999 (for Bupivacaine)
LOD (Limit of Detection) 0.900 µg/mL (for Bupivacaine)
LOQ (Limit of Quantification) 2.72 µg/mL (for Bupivacaine)
Precision (%RSD) < 2%

Logical Relationship for Method Selection

The choice between the official GC method and an alternative HPLC method depends on several factors. The following diagram illustrates the decision-making process.

Method_Selection Start Start: Need to quantify Bupivacaine Impurity D Decision Is compliance with Ph. Eur. mandatory? Start->Decision GC_Method Use the official Gas Chromatography method Decision->GC_Method Yes HPLC_Decision Are there benefits to using HPLC? Decision->HPLC_Decision No End End: Report results GC_Method->End HPLC_Decision->GC_Method No HPLC_Method Develop and validate an alternative HPLC method HPLC_Decision->HPLC_Method Yes HPLC_Method->End

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The accurate quantification of Bupivacaine Impurity D is a critical aspect of the quality control of bupivacaine. The use of the official European Pharmacopoeia GC method with the Bupivacaine Impurity D reference standard is the required approach for demonstrating compendial compliance. Alternative HPLC methods can be developed and validated to potentially offer improved performance, but must be demonstrated to be equivalent or superior to the official method. These application notes provide the necessary protocols and data to support researchers, scientists, and drug development professionals in this essential quality control activity.

References

Protocol for Forced Degradation Studies of Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting forced degradation studies on bupivacaine (B1668057). This information is crucial for identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods as per regulatory requirements.

Introduction

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways. This protocol outlines the procedures for subjecting bupivacaine to hydrolytic, oxidative, thermal, and photolytic stress conditions, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Preparation of Bupivacaine Stock Solution

A stock solution of bupivacaine should be prepared in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL). This stock solution will be used for all subsequent stress studies.

Stress Conditions

The following are detailed protocols for each stress condition. It is recommended to aim for a degradation of 5-20% of the active pharmaceutical ingredient.[1] Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzed.

a) Acidic Hydrolysis

  • Procedure: To 1 mL of the bupivacaine stock solution, add 1 mL of 1 N Hydrochloric Acid (HCl).

  • Conditions: Reflux the mixture at 60°C.

  • Neutralization: After the desired time points, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of sodium hydroxide (B78521) (NaOH) to a pH of approximately 7.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

b) Basic Hydrolysis

  • Procedure: To 1 mL of the bupivacaine stock solution, add 1 mL of 1 N Sodium Hydroxide (NaOH).

  • Conditions: Reflux the mixture at 60°C.

  • Neutralization: After the desired time points, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of hydrochloric acid (HCl) to a pH of approximately 7.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

c) Oxidative Degradation

  • Procedure: To 1 mL of the bupivacaine stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Keep the solution at room temperature and protected from light.

  • Analysis: After the desired time points, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

d) Thermal Degradation

  • Procedure: Place the bupivacaine stock solution in a thermostatically controlled oven.

  • Conditions: Maintain the temperature at 105°C for 24 hours.

  • Analysis: After the specified duration, allow the solution to cool to room temperature and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

e) Photolytic Degradation

  • Procedure: Expose the bupivacaine stock solution to light.

  • Conditions: The exposure should be carried out according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A photostability chamber can be used for this purpose. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: After the exposure period (e.g., 10 days), dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate bupivacaine from its degradation products.

  • Column: C18, 50 x 4.6 mm, 1.8 µm particle size.

  • Mobile Phase: A mixture of 0.2 M pH 6.8 Phosphate buffer, Acetonitrile, and Milli-Q water in the ratio of 5:40:650 (v/v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 45°C.

  • Detection Wavelength: 234 nm.

  • Injection Volume: 20 µL.

Data Presentation

The results of the forced degradation studies should be summarized to provide a clear overview of bupivacaine's stability profile.

Table 1: Summary of Forced Degradation Studies of Bupivacaine

Stress ConditionReagent/ParameterDurationTemperature% Degradation of BupivacaineObservations
Acidic Hydrolysis 1 N HCl286 hoursHeatedNo degradation observedThe purity of the bupivacaine peak remained unchanged.[2]
Basic Hydrolysis 1 N NaOH286 hoursHeatedSlight degradation observedMinor degradation peaks were observed in the chromatogram.[2]
Oxidative Degradation 30% H₂O₂19 daysRoom Temperature64%An oxidative degradation product was found.
Thermal Degradation Dry Heat24 hours105°CData not availableSpecific percentage degradation not reported in the reviewed literature.
Photolytic Degradation Light Exposure (ICH Q1B)10 daysAmbientData not availableSpecific percentage degradation not reported in the reviewed literature.

Note: The percentage of degradation can vary depending on the exact experimental conditions and the duration of the stress test. The goal is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[1]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the forced degradation study of bupivacaine.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Bupivacaine Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (105°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution with Mobile Phase oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of bupivacaine.

References

"2,6-Dichlorocapronic acid xylidide" in stability testing of anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "2,6-Dichlorocapronic acid xylidide" in the context of anesthetic stability testing did not yield specific results for a compound with that name. This suggests that the term may be a highly specific or internal designation not commonly found in public scientific literature.

However, the search provided substantial and relevant information regarding the stability testing of amide-type local anesthetics, with a particular focus on Ropivacaine and its impurities and degradation products. A key degradation product and impurity for several anesthetics in this class is 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine) .[1][2][3]

Therefore, these Application Notes and Protocols are centered on the established principles of stability testing for anesthetics, using Ropivacaine as a primary example. This focus aligns with the core requirement of providing detailed information on ensuring the stability and quality of anesthetic drug products.

Application Notes: Stability Testing of Ropivacaine and its Impurities

Introduction

Ropivacaine is a long-acting, amide-type local anesthetic widely used for surgical anesthesia and pain management.[4] To ensure its safety and efficacy, Ropivacaine, like all pharmaceutical products, must undergo rigorous stability testing. This process evaluates how the quality of the drug substance and drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.

A crucial aspect of this testing is the use of stability-indicating analytical methods. These methods are validated to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients. Forced degradation studies are a key component in the development of these methods, as they help to identify likely degradation products and demonstrate the method's specificity.[5]

Key Concepts in Ropivacaine Stability
  • Degradation Pathways: Amide-containing drugs like Ropivacaine can be susceptible to hydrolysis under acidic or basic conditions, which cleaves the amide bond. Oxidation is another potential degradation pathway.[1][6] One of the primary degradation products that can form from the hydrolysis of the amide linkage in several local anesthetics is 2,6-dimethylaniline.[1]

  • Impurities: Impurities in Ropivacaine can be introduced during the synthesis process (process impurities) or can form during storage (degradation products). Regulatory bodies require the identification and quantification of these impurities. Numerous reference standards for Ropivacaine impurities are available for this purpose.[7][8][9][10]

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors, are the primary techniques used for stability testing of Ropivacaine.[5][11] These methods provide the necessary resolution and sensitivity to separate and quantify Ropivacaine from its various impurities.

Ropivacaine and its Known Impurities

A comprehensive understanding of potential impurities is vital for developing and validating a stability-indicating assay. The table below lists some of the known impurities of Ropivacaine.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ropivacaine84057-95-4C₁₇H₂₆N₂O274.41
Ropivacaine EP Impurity A27262-47-1C₁₈H₂₈N₂O288.43
Ropivacaine EP Impurity B (N-Despropyl Ropivacaine)27262-40-4C₁₄H₂₀N₂O232.33
Ropivacaine EP Impurity C24358-84-7C₁₅H₂₂N₂O246.35
Ropivacaine EP Impurity D98626-59-6C₁₆H₂₄N₂O260.37
Ropivacaine EP Impurity F1945965-95-6C₁₇H₂₄N₂O272.39
Ropivacaine EP Impurity G112773-90-7C₁₇H₂₆N₂O274.41

This data is compiled from various pharmaceutical reference standard suppliers.[8][9][10][12]

Protocols: Stability-Indicating Method Development for Ropivacaine

Forced Degradation Protocol

Forced degradation studies are conducted to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.

Objective: To generate the likely degradation products of Ropivacaine to demonstrate the specificity of the analytical method.

General Procedure:

  • Prepare separate, accurately weighed solutions of Ropivacaine in a suitable solvent.

  • Expose these solutions to a set of stress conditions as outlined below.

  • After the specified exposure time, neutralize the solutions (for acid and base hydrolysis) and dilute them to a target concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method.

Stress Conditions (based on common industry practices): [5][6]

  • Acid Hydrolysis: Mix the Ropivacaine solution with an equal volume of 2N HCl and reflux at 60°C for 30 minutes.

  • Base Hydrolysis: Mix the Ropivacaine solution with an equal volume of 2N NaOH and reflux at 60°C for 30 minutes.

  • Oxidative Degradation: Mix the Ropivacaine solution with an equal volume of 20% hydrogen peroxide (H₂O₂) and maintain at 60°C for 30 minutes.

  • Thermal Degradation: Expose solid Ropivacaine powder to dry heat (e.g., 105°C) for 24 hours.

  • Photolytic Degradation: Expose a Ropivacaine solution to UV light (e.g., under a UV lamp in a stability chamber) for a defined period.

UPLC-MS/MS Analytical Method for Ropivacaine and Metabolites

This protocol is based on a validated method for the quantification of Ropivacaine and its hydroxylated metabolite in biological fluids, which can be adapted for stability testing.[11]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile:water:Formic acid (95:5:0.2, v/v/v).

  • Gradient: A suitable gradient program to ensure separation of all peaks.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 45°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Ropivacaine: m/z 275.3 → 126.2

    • Internal Standard (e.g., Bupivacaine): m/z 289.2 → 140.2

Sample Preparation:

  • Accurately dilute the stressed and control samples with the mobile phase to fall within the calibration range of the instrument.

  • If an internal standard is used, spike it into all samples and calibration standards.

  • Filter the samples through a 0.22 µm filter if necessary.

  • Inject the samples into the UPLC-MS/MS system.

Visualizations

G1 cluster_0 Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API Ropivacaine API / Drug Product API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Stability-Indicating Analytical Method Stressed_Samples->Analysis Data Data Analysis: - Purity & Assay - Degradant Identification - Mass Balance Analysis->Data

Caption: General Workflow for Forced Degradation Studies.

G2 cluster_1 Method Development cluster_2 Method Validation (per ICH Q2) Forced_Deg Forced Degradation Study Method_Opt Method Optimization (e.g., Mobile Phase, Column) Forced_Deg->Method_Opt Identifies Degradants Specificity Demonstrate Specificity Method_Opt->Specificity Separates All Peaks Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical Flow of Stability-Indicating Method Development.

References

Synthesis of 2,6-Dichlorocapronic Acid Xylidide for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Dichlorocapronic acid xylidide, a compound of interest for research purposes, also known as Bupivacaine Impurity D. The synthesis is presented as a three-step process commencing from readily available starting materials.

Chemical Data Summary

PropertyValueSource
IUPAC Name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamideN/A
Synonyms This compound, Bupivacaine Impurity D[1][2]
CAS Number 1037184-07-8[1]
Molecular Formula C₁₄H₁₉Cl₂NO[1]
Molecular Weight 288.21 g/mol [1]
Melting Point 87.3-88.7 °C[1]
Appearance Yellow Powder[1]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence. The overall workflow begins with the hydrolysis of ε-caprolactone to form 6-hydroxycaproic acid. This is followed by a dichlorination reaction to yield the key intermediate, 2,6-dichlorohexanoic acid. The final step involves the amidation of 2,6-dichlorohexanoyl chloride (formed in situ from the corresponding carboxylic acid) with 2,6-dimethylaniline (B139824).

Synthesis_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Dichlorination cluster_2 Step 3: Amidation e-Caprolactone e-Caprolactone 6-Hydroxycaproic_acid 6-Hydroxycaproic_acid e-Caprolactone->6-Hydroxycaproic_acid H₂O, H⁺ 2_6-Dichlorohexanoic_acid 2_6-Dichlorohexanoic_acid 6-Hydroxycaproic_acid->2_6-Dichlorohexanoic_acid SOCl₂, Pyridine 2_6-Dichlorocapronic_acid_xylidide 2_6-Dichlorocapronic_acid_xylidide 2_6-Dichlorohexanoic_acid->2_6-Dichlorocapronic_acid_xylidide 1. SOCl₂ 2. 2,6-Dimethylaniline, Et₃N

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxycaproic Acid from ε-Caprolactone

This procedure outlines the ring-opening hydrolysis of ε-caprolactone to produce 6-hydroxycaproic acid.[3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ε-caprolactone (1 equivalent) and a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution with a saturated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 6-hydroxycaproic acid as a viscous oil.

Step 2: Synthesis of 2,6-Dichlorohexanoic Acid

This protocol describes the dichlorination of 6-hydroxycaproic acid to form 2,6-dichlorohexanoic acid. This proposed method is based on analogous reactions for the conversion of hydroxy acids to dichloro acids.[4]

Materials:

  • 6-Hydroxycaproic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Toluene

  • Ice water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-hydroxycaproic acid (1 equivalent) in toluene.

  • Add a catalytic amount of pyridine.

  • Cool the solution in an ice bath and slowly add thionyl chloride (2.5 equivalents).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the cooled reaction mixture into ice water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude 2,6-dichlorohexanoic acid, which can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

This final step involves the formation of the amide bond between 2,6-dichlorohexanoyl chloride (generated in situ) and 2,6-dimethylaniline.

Materials:

Procedure:

  • Formation of the Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichlorohexanoic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. The completion of the acyl chloride formation can be monitored by the cessation of gas evolution.

  • Amidation: In a separate flame-dried flask, dissolve 2,6-dimethylaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 2,6-dichlorohexanoyl chloride solution to the aniline (B41778) solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a solid.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. A Certificate of Analysis for this compound typically includes the following data:[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the xylidide ring, a broad singlet for the amide N-H proton, and aliphatic protons from the hexanoyl chain, with characteristic shifts for protons adjacent to the chlorine atoms and the carbonyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the hexanoyl chain.

  • IR (Infrared Spectroscopy): Key characteristic peaks would include an N-H stretching vibration (around 3300 cm⁻¹), a C=O stretching vibration of the amide (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (288.21 g/mol ), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • HPLC (High-Performance Liquid Chromatography): This technique can be used to determine the purity of the synthesized compound.

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: ε-Caprolactone Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 6-Hydroxycaproic Acid Step1->Intermediate1 Step2 Step 2: Dichlorination Intermediate1->Step2 Intermediate2 2,6-Dichlorohexanoic Acid Step2->Intermediate2 Step3 Step 3: Amidation Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct NMR NMR (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS HPLC HPLC FinalProduct->HPLC MeltingPoint Melting Point FinalProduct->MeltingPoint

Caption: Workflow for the synthesis and characterization of the target compound.

References

Application Notes and Protocols for the Analysis of "2,6-Dichlorocapronic acid xylidide" in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"2,6-Dichlorocapronic acid xylidide," also identified as Bupivacaine (B1668057) Impurity D or Ropivacaine (B1680718) Dichloro Impurity, is a critical impurity in the manufacturing and stability testing of bupivacaine and ropivacaine, both widely used local anesthetics.[1] Its chemical name is 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, with the chemical formula C₁₄H₁₉Cl₂NO and a molecular weight of 288.21 g/mol .[1] The monitoring and control of this impurity are essential to ensure the safety and efficacy of the final drug product. These application notes provide a framework for the analytical methodologies and protocols relevant to the identification and quantification of this impurity.

Logical Workflow for Pharmaceutical Impurity Profiling

The following diagram illustrates a typical workflow for identifying and managing impurities in active pharmaceutical ingredients (APIs) and drug products.

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Routine Analysis & Stability Testing Forced Degradation Studies\n(Acid, Base, Oxidation, Thermal, Photo) Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Identification of Degradation Products Identification of Degradation Products Forced Degradation Studies\n(Acid, Base, Oxidation, Thermal, Photo)->Identification of Degradation Products Structure Elucidaion\n(MS, NMR) Structure Elucidaion (MS, NMR) Identification of Degradation Products->Structure Elucidaion\n(MS, NMR) Process Chemistry Review Process Chemistry Review Identification of Process-Related Impurities Identification of Process-Related Impurities Process Chemistry Review->Identification of Process-Related Impurities Identification of Process-Related Impurities->Structure Elucidaion\n(MS, NMR) Reference Standard Synthesis/Procurement Reference Standard Synthesis/Procurement Structure Elucidaion\n(MS, NMR)->Reference Standard Synthesis/Procurement Method Development\n(HPLC, UPLC, GC) Method Development (HPLC, UPLC, GC) Reference Standard Synthesis/Procurement->Method Development\n(HPLC, UPLC, GC) Method Validation (ICH Q2(R1))\n(Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) Method Development\n(HPLC, UPLC, GC)->Method Validation (ICH Q2(R1))\n(Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) Routine QC Testing of Batches Routine QC Testing of Batches Method Validation (ICH Q2(R1))\n(Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness)->Routine QC Testing of Batches Stability Studies Stability Studies Method Validation (ICH Q2(R1))\n(Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness)->Stability Studies

Caption: A generalized workflow for pharmaceutical impurity profiling.

Formation Pathway of this compound

The precise formation pathway of this compound as a degradation or process-related impurity of bupivacaine or ropivacaine is not extensively detailed in the public literature. It is hypothesized to be a potential product of forced degradation studies, though the source of chlorination is not specified. The structure suggests a modification of the side chain of a related compound.

The following diagram illustrates a hypothetical relationship where a precursor undergoes a reaction to form the impurity.

G Precursor Precursor Reaction Reaction Precursor->Reaction Chlorinating Agent / Degradation Conditions Impurity This compound Reaction->Impurity

Caption: Hypothetical formation of the impurity from a precursor.

Quantitative Data

Table 1: Example HPLC Method Validation Parameters for Bupivacaine HCl Analysis[2]

ParameterCriteriaExample Result
Specificity No interference at the retention time of the analyte.No interference observed.
Linearity (R²) ≥ 0.991.0000
Accuracy (% Recovery) Within 95.0% - 105.0%99.7% - 101.0%
Precision (% RSD) ≤ 2.0%0.6%
System Suitability (% RSD) ≤ 2.0%0.1%

Table 2: Reported Limit of Quantitation (LOQ)

AnalyteMethodLimit of Quantitation (LOQ)
Bupivacaine ImpuritiesLC-MS0.65 - 0.89 ng[3]

Experimental Protocols

The following are generalized experimental protocols for the analysis of impurities in bupivacaine and ropivacaine, which can be adapted and validated for the specific quantification of "this compound".

Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling

This protocol is based on established methods for the analysis of bupivacaine and related substances.[4][5]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile). A typical starting point could be a ratio of 60:40 (aqueous:organic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm or 234 nm.[4]

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of "this compound" reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile). Prepare working standards by serial dilution to construct a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to a known concentration. The concentration should be chosen such that the expected impurity level falls within the calibration range.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze blank, placebo (for drug product), API, and the impurity standard to demonstrate no interference. Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic) on the API to show that the impurity peak is well-resolved from any degradation products.

    • Linearity: Analyze a series of at least five concentrations of the impurity standard. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Accuracy: Perform recovery studies by spiking known amounts of the impurity standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample spiked with the impurity at 100% of the test concentration.

      • Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis

For trace-level quantification, an LC-MS/MS method offers superior sensitivity and selectivity.

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

    • Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Tune the instrument for the specific precursor-to-product ion transitions for "this compound" and an appropriate internal standard.

    • Optimize parameters such as collision energy and cone voltage.

  • Sample Preparation and Validation:

    • Sample preparation may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially from biological samples.

    • Validation will follow similar principles as the HPLC-UV method but with a focus on matrix effects and extraction recovery.

Disclaimer: These protocols are intended as a general guide. Specific method parameters must be optimized and validated for the particular sample matrix and instrumentation used.

References

Application of Bupivacaine Impurity D in ANDA Filing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine (B1668057) is a widely used local anesthetic, and its generic formulations are approved via the Abbreviated New Drug Application (ANDA) process. A critical aspect of any ANDA submission is the comprehensive characterization and control of impurities in the drug product.[1][2] Bupivacaine Impurity D, chemically known as (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a specified impurity that must be monitored and controlled within acceptable limits to ensure the safety and efficacy of the generic bupivacaine product.[3][4][5]

These application notes provide a detailed overview of the role of Bupivacaine Impurity D in an ANDA filing, including its identification, analytical control, and qualification. The provided protocols are intended to guide researchers and drug development professionals in establishing a robust impurity control strategy.

Regulatory Framework for Impurities in ANDAs

The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances and products.[1] While some guidelines are specific to new chemical entities, the principles are also applied to generic drug products.[6] For an ANDA, the impurity profile of the generic product is typically compared to that of the Reference Listed Drug (RLD).[7] Any impurity level in the generic product that is above the level found in the RLD must be qualified.[8]

Key principles include:

  • Identification Threshold: The level above which an impurity must be identified.

  • Qualification Threshold: The level above which an impurity's safety must be demonstrated.

Qualification of an impurity can be achieved through several pathways, including:

  • Demonstrating that the impurity level is not greater than that in the RLD.

  • Citing scientific literature that supports the safety of the impurity at the observed level.

  • Conducting toxicology studies to qualify the impurity.[8]

Bupivacaine Impurity D: Profile and Significance

ParameterInformation
Chemical Name (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
CAS Number 1037184-07-8
Molecular Formula C₁₄H₁₉Cl₂NO
Molecular Weight 288.21 g/mol
Structure InChI=1S/C14H19Cl2NO/c1-10-5-4-6-11(2)14(10)17-13(18)12(15)8-3-7-9-16

Table 1: Chemical Profile of Bupivacaine Impurity D.[4][5][9]

The presence of Bupivacaine Impurity D in the drug product is a critical quality attribute that needs to be controlled. Its formation may be related to the synthesis process of the bupivacaine active pharmaceutical ingredient (API) or degradation. A thorough understanding of its origin is crucial for developing an effective control strategy.

Analytical Protocols for Bupivacaine Impurity D

Accurate and precise analytical methods are essential for the detection and quantification of Bupivacaine Impurity D. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. For higher sensitivity and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6]

HPLC-UV Method for Quantification

This protocol describes a general reversed-phase HPLC method suitable for the quantification of Bupivacaine Impurity D in bupivacaine drug substance and drug product. Method development and validation are necessary to ensure suitability for a specific formulation.

Experimental Protocol:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer) in a gradient or isocratic elution. A representative mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v).[10]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 225 nm
Run Time Approximately 10 minutes

Table 2: Recommended HPLC-UV Method Parameters.

System Suitability:

  • Tailing Factor: Not more than 2.0 for the bupivacaine and impurity D peaks.

  • Theoretical Plates: Not less than 2000 for the bupivacaine and impurity D peaks.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

LC-MS/MS Method for Identification and Confirmation

For the unequivocal identification of Bupivacaine Impurity D, especially at low levels, an LC-MS/MS method is recommended.

Experimental Protocol:

ParameterRecommended Conditions
LC System Agilent 1200 series or equivalent
Mass Spectrometer Agilent 6140 Single Quadrupole or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol and water (e.g., 45:55 v/v)[6]
Flow Rate 0.8 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Fragmentor Voltage 175 V

Table 3: Recommended LC-MS/MS Method Parameters.[6]

The mass spectrometer would be operated in full scan mode to determine the molecular weight of the impurity and in product ion scan mode (MS/MS) to obtain fragmentation patterns for structural confirmation.

Acceptance Criteria for Bupivacaine Impurity D in ANDA Filing

The acceptance criteria for Bupivacaine Impurity D in an ANDA should be established based on ICH guidelines and a comparative analysis with the RLD.[8][11] In the absence of a specific monograph in the United States Pharmacopeia (USP) detailing the limit for this impurity, the following approach is recommended.

ThresholdLimitJustification
Reporting Threshold ≥ 0.05%ICH Q3B(R2)
Identification Threshold ≥ 0.10%ICH Q3B(R2)
Qualification Threshold ≥ 0.15%ICH Q3B(R2)
Proposed Acceptance Criterion To be established based on RLD analysis and process capability. Must be below the qualification threshold or qualified.FDA Guidance for Industry

Table 4: General Thresholds and Approach for Setting Acceptance Criteria.

The final acceptance criterion for Bupivacaine Impurity D in the drug product specification will be reviewed and approved by the FDA based on the data provided in the ANDA.

Toxicological Assessment

Potential Toxicological Endpoints to Consider:

  • Genotoxicity: Assessment for potential mutagenicity.

  • Systemic Toxicity: Evaluation of potential effects on major organ systems.

  • Local Toxicity: Given that bupivacaine can be myotoxic and chondrotoxic, the local effects of the impurity should be considered.[12]

  • Developmental Toxicity: Studies have indicated that bupivacaine hydrochloride may pose a risk of developmental anomalies.[13]

The toxicological assessment would inform the safe acceptable daily intake of the impurity and justify the proposed acceptance criterion in the drug product specification.

Diagrams

ANDA_Impurity_Workflow cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Qualification cluster_2 Phase 3: Control Strategy Identify Impurity Identify Impurity Develop & Validate Analytical Method Develop & Validate Analytical Method Identify Impurity->Develop & Validate Analytical Method Quantify in Generic & RLD Quantify in Generic & RLD Develop & Validate Analytical Method->Quantify in Generic & RLD Compare to RLD Compare to RLD Quantify in Generic & RLD->Compare to RLD Literature Search Literature Search Compare to RLD->Literature Search Level > RLD Qualified Qualified Compare to RLD->Qualified Level ≤ RLD Toxicology Studies Toxicology Studies Literature Search->Toxicology Studies No Data Literature Search->Qualified Data Supports Safety Toxicology Studies->Qualified Safe Not Qualified Not Qualified Toxicology Studies->Not Qualified Unsafe Set Acceptance Criteria Set Acceptance Criteria Qualified->Set Acceptance Criteria Include in Specification Include in Specification Set Acceptance Criteria->Include in Specification Analytical_Method_Lifecycle Method_Development Method Development - HPLC/LC-MS Parameter Optimization - Sample Preparation Method_Validation Method Validation (ICH Q2) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Method_Development->Method_Validation Method_Transfer Method Transfer - To QC Laboratory Method_Validation->Method_Transfer Routine_Testing Routine Testing - QC of API & Drug Product - Stability Studies Method_Transfer->Routine_Testing Bupivacaine_Toxicity_Considerations cluster_Tox Potential Toxicological Effects Bupivacaine_API Bupivacaine API Myotoxicity Myotoxicity Bupivacaine_API->Myotoxicity Known Effects Chondrotoxicity Chondrotoxicity Bupivacaine_API->Chondrotoxicity Known Effects Systemic_Toxicity Systemic Toxicity (CNS, CVS) Bupivacaine_API->Systemic_Toxicity Known Effects Developmental_Toxicity Developmental Toxicity Bupivacaine_API->Developmental_Toxicity Known Effects Impurity_D Bupivacaine Impurity D Impurity_D->Myotoxicity Requires Evaluation Impurity_D->Chondrotoxicity Requires Evaluation Impurity_D->Systemic_Toxicity Requires Evaluation Impurity_D->Developmental_Toxicity Requires Evaluation

References

Application Notes and Protocols for the Analytical Method Validation of 2,6-Dichlorocapronic Acid Xylidide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichlorocapronic acid xylidide, with the IUPAC name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a known impurity associated with the synthesis and degradation of several widely used local anesthetic agents, including Bupivacaine and Ropivacaine. As a regulated impurity, its detection and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.

The methodologies outlined are based on established analytical practices for local anesthetics and their impurities and are designed to meet the validation requirements set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The intended audience for this document includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development industries.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and sensitive reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This method is designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and other potential degradation products.

Instrumentation and Chromatographic Conditions

A summary of the necessary equipment and optimized chromatographic conditions is presented in the table below.

ParameterSpecification
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven, UV/Vis or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 4.0)
Gradient Isocratic or Gradient elution can be optimized. A starting point is 60:40 (v/v) Acetonitrile:Buffer.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm or 220 nm[4]
Injection Volume 10 µL
Internal Standard (IS) Bupivacaine or a structurally similar compound can be used.

Experimental Protocols

Detailed protocols for solution preparation and method validation are provided below.

Protocol 1: Preparation of Standard and Sample Solutions
  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound certified reference material.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution and make up to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution to achieve concentrations across the desired calibration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation (from Drug Product):

    • Accurately weigh and transfer a portion of the drug product (e.g., powder from capsules, volume of injection) equivalent to a known amount of the API into a volumetric flask.

    • Add a suitable volume of diluent and sonicate to dissolve/extract the contents.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

Protocol 2: Analytical Method Validation

The validation of the analytical method should be performed according to ICH Q2(R1) guidelines, covering the parameters of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity:

    • Inject a blank (diluent), a solution of the API, a solution of this compound, and a spiked sample containing both the API and the impurity.

    • Assess the chromatograms for any interference at the retention time of this compound. The method is specific if the analyte peak is well-resolved from other components.

  • Linearity and Range:

    • Inject the series of working standard solutions (at least five concentrations) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare spiked samples by adding known amounts of this compound stock solution to the drug product matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[5]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area %RSD
0.1 [Data] [Data]
1.0 [Data] [Data]
5.0 [Data] [Data]
10.0 [Data] [Data]
25.0 [Data] [Data]
50.0 [Data] [Data]
Regression Equation: y = mx + c

| Correlation Coefficient (r²): | ≥ 0.999 | |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% [Data] [Data] [Data]
100% [Data] [Data] [Data]
120% [Data] [Data] [Data]

| Mean Recovery: | | | 98.0% - 102.0% |

Table 3: Precision Data

Precision Type Parameter Acceptance Criteria
Repeatability %RSD of 6 replicates ≤ 2.0%

| Intermediate Precision | %RSD (Inter-day) | ≤ 2.0% |

Table 4: LOD and LOQ

Parameter Result
Limit of Detection (LOD) [Calculated Value] µg/mL

| Limit of Quantification (LOQ) | [Calculated Value] µg/mL |

Visualizations

Diagrams illustrating the workflow and logical relationships in the analytical method validation process are provided below.

G cluster_validation Validation Parameters prep Sample & Standard Preparation hplc HPLC-UV Analysis prep->hplc data Data Acquisition (Peak Area, RT) hplc->data val Method Validation (ICH Q2) data->val report Validation Report val->report lin Linearity & Range val->lin acc Accuracy val->acc prec Precision val->prec lod LOD / LOQ val->lod spec Specificity

Caption: Experimental workflow for analytical method validation.

G objective Objective: Demonstrate method is 'Fit for Purpose' specificity Specificity (Analyte vs. Others) objective->specificity accuracy Accuracy (Closeness to True Value) objective->accuracy precision Precision (Agreement between measurements) objective->precision range Range (Acceptable Precision/Accuracy) accuracy->range quant Quantification Limits (LOD/LOQ) precision->quant precision->range sub_prec_intra Repeatability (Intra-day) precision->sub_prec_intra sub_prec_inter Intermediate (Inter-day) precision->sub_prec_inter linear Linearity (Proportional Response) linear->range

Caption: Logical relationships of ICH Q2(R1) validation parameters.

References

Troubleshooting & Optimization

Troubleshooting "2,6-Dichlorocapronic acid xylidide" peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of "2,6-Dichlorocapronic acid xylidide," a compound often identified as Bupivacaine Impurity D.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and method robustness. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for this compound is most often caused by secondary interactions between the analyte and the stationary phase. This compound contains a basic xylidide (2,6-dimethylaniline) functional group.[1][2] This basic group can interact strongly with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns, especially at mid-range pH values (pH > 3).[3][4][5][6] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the main peak, resulting in a tailed peak shape.

Other potential causes include:

  • Column Issues: Degradation of the column bed or a blocked frit.

  • Extra-Column Volume: Excessive tubing length or dead volume in connections.[3][7]

  • Sample Overload: Injecting too much sample mass onto the column.[7]

  • Mobile Phase Mismatch: Using a sample solvent that is significantly stronger than the mobile phase.[8][9]

The following flowchart outlines a logical approach to troubleshooting this issue.

G start Peak Tailing Observed for This compound check_mobile_phase Is Mobile Phase pH Optimized for a Basic Analyte? (pH < 3) start->check_mobile_phase adjust_ph Action: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) using an appropriate buffer/acid. check_mobile_phase->adjust_ph No check_column Is the Column Suitable and in Good Condition? check_mobile_phase->check_column Yes resolved Peak Shape Improved adjust_ph->resolved use_endcapped Action: Use a modern, high-purity, end-capped C18 column or a polar-embedded phase column. check_column->use_endcapped No, using older Type-A silica (B1680970) flush_column Action: Flush column with strong solvent. If unresolved, replace the column. check_column->flush_column No / Unsure check_system Is there Extra-Column Volume (Dead Volume)? check_column->check_system Yes use_endcapped->resolved flush_column->resolved optimize_tubing Action: Minimize tubing length/ID. Check for proper fittings and connections. check_system->optimize_tubing Yes check_sample Is Sample Overloading or Solvent Mismatch Occurring? check_system->check_sample No optimize_tubing->resolved dilute_sample Action: Dilute the sample or reduce injection volume. Match sample solvent to mobile phase. check_sample->dilute_sample Yes check_sample->resolved No, issue persists. Consult further. dilute_sample->resolved

Caption: Troubleshooting workflow for peak tailing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the peak shape of this compound?

A1: The most critical factor is the mobile phase pH .[10][11][12] Because the analyte is basic, the pH controls both its ionization state and the charge of the silica stationary phase. Operating at a pH close to the analyte's pKa can lead to a mixture of ionized and unionized forms, causing peak distortion.[10][12] More importantly, at a mid-range pH (e.g., > 4), residual silanol groups on the column are ionized (negatively charged) and strongly interact with the positively charged basic analyte, causing severe tailing.[3][4]

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: The ideal mobile phase pH should be low, typically between pH 2.5 and 3.5 .[8][13] At this low pH, two beneficial effects occur:

  • Analyte Ionization: The basic xylidide group is fully protonated, ensuring it exists in a single, consistent ionic state.

  • Silanol Suppression: The acidic residual silanol groups on the silica surface are protonated (neutral), which minimizes the secondary ionic interactions that cause peak tailing.[4][5][13]

Q3: My peak is still tailing even after lowering the pH. What should I check next?

A3: If adjusting the pH does not resolve the issue, consider the following:

  • Column Choice: You may be using an older column (Type A silica) with high silanol activity. Switch to a modern, high-purity silica column (Type B) that is fully end-capped.[4][13] End-capping blocks many of the residual silanols, reducing secondary interactions.[3][4]

  • Buffer Concentration: Ensure your mobile phase is adequately buffered. A low buffer concentration may not be sufficient to control the pH at the silica surface, leading to localized pH shifts and tailing.[5][8] A concentration of 10-50 mM is typically effective.[8]

  • System Dead Volume: Check all connections between the injector and detector. Use narrow-bore tubing (e.g., 0.005") and ensure fittings are properly seated to minimize extra-column volume, which can cause band broadening and tailing.[3][7]

Q4: Can sample preparation or injection volume affect peak tailing?

A4: Yes. Two main factors related to the sample can cause peak tailing:

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. If you suspect this, try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.[7]

  • Sample Solvent: If your sample is dissolved in a solvent much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[8][9] Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (a standard starting point).

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 60% A to 40% A over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample: 10 µg/mL of this compound in 50:50 Water:Acetonitrile.

  • Procedure:

    • Equilibrate the system with the initial mobile phase for at least 15 minutes.

    • Perform three replicate injections and record the chromatograms.

    • Calculate the USP Tailing Factor (Tf) for the analyte peak. A value close to 1.0 is ideal, while values > 1.5 are generally considered significant tailing.[4]

  • Troubleshooting Step:

    • If tailing is observed (Tf > 1.5), prepare a mobile phase with a different pH. For instance, create a mobile phase using a 20 mM phosphate (B84403) buffer adjusted to pH 7.0.

    • Repeat the analysis with the pH 7.0 mobile phase.

  • Data Analysis & Comparison:

    • Compare the peak shape and tailing factor obtained at low pH (~2.7) versus mid-range pH (7.0). The results will demonstrate the importance of low pH for this basic compound.

Data Presentation

The following table summarizes the expected effect of mobile phase pH on the peak asymmetry of a basic compound, illustrating the typical improvement seen when moving to a lower pH.

Mobile Phase pHBuffer/ModifierExpected Analyte StateExpected Silanol StateExpected USP Tailing Factor (Tf)Peak Shape
7.0 Phosphate BufferMostly NeutralIonized (Negative Charge)> 2.0Severe Tailing
3.0 Phosphate BufferProtonated (Positive Charge)Partially Ionized~ 1.3 - 1.5Moderate Tailing
2.7 0.1% Formic AcidProtonated (Positive Charge)Neutral< 1.2Symmetrical

Data is illustrative, based on the typical behavior of basic analytes like methamphetamine as described in literature.[4]

References

Navigating the Separation of Bupivacaine Impurity D: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic separation of Bupivacaine and its related substances. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reliable separation of Bupivacaine Impurity D.

Frequently Asked Questions (FAQs)

Q1: What is Bupivacaine Impurity D and why is its separation important?

A1: Bupivacaine Impurity D, chemically known as (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a potential impurity in Bupivacaine active pharmaceutical ingredients (APIs).[1][2] Regulatory bodies like the European Pharmacopoeia (EP) require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[3] Therefore, a robust analytical method capable of separating and quantifying this impurity is crucial for quality control.

Q2: What is a typical starting point for a mobile phase to separate Bupivacaine Impurity D?

A2: A common starting point for the separation of Bupivacaine and its impurities is a reversed-phase HPLC method using a C18 column.[4][5] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol.[4][6][7][8] The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the basic Bupivacaine and its impurities.

Q3: The European Pharmacopoeia (EP) method for related substances in Bupivacaine is complex. Are there any known issues?

A3: The EP method for Bupivacaine related substances can be challenging. One documented issue is the potential for co-elution or poor resolution between Bupivacaine and other impurities, such as Impurity E.[9] Given that Impurity D has a relative retention time of approximately 0.8 with respect to Bupivacaine in some systems, achieving baseline separation requires careful optimization of the chromatographic conditions.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the separation of Bupivacaine Impurity D.

Problem 1: Poor resolution between Bupivacaine and Impurity D.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of Bupivacaine (a weak base) and its impurities significantly impacts their retention on a reversed-phase column.

    • Recommendation: Experiment with the mobile phase pH. A pH between 3 and 7 is a typical range to explore. A lower pH will ensure Bupivacaine and its impurities are fully protonated, which can sometimes improve peak shape and alter selectivity.

  • Incorrect Organic Modifier Concentration: The percentage of the organic solvent in the mobile phase directly influences the retention times and resolution of the analytes.

    • Recommendation: Perform a gradient or a series of isocratic runs with varying concentrations of acetonitrile or methanol. A lower organic content will generally increase retention times and may improve resolution between closely eluting peaks.

  • Suboptimal Column Chemistry: While C18 is a good starting point, other stationary phases might offer better selectivity.

    • Recommendation: Consider trying a different C18 column from another manufacturer or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Problem 2: Peak tailing for Bupivacaine or Impurity D.

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Bupivacaine and its impurities, leading to peak tailing.

    • Recommendation 1: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

    • Recommendation 2: Use a lower pH mobile phase to ensure the analytes are fully protonated and to suppress the ionization of silanol groups.

    • Recommendation 3: Employ an end-capped column specifically designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the injection volume or the concentration of the sample.

Problem 3: Inconsistent Retention Times.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.

    • Recommendation: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good practice.

  • Mobile Phase Instability: The pH of the mobile phase can change over time, especially if it is not properly buffered.

    • Recommendation: Use a buffer with a pKa close to the desired mobile phase pH and prepare fresh mobile phase daily.

  • Fluctuations in Column Temperature: Temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a consistent temperature throughout the analysis.

Experimental Protocols & Data

Table 1: Example HPLC Methods for Bupivacaine Analysis
ParameterMethod 1Method 2Method 3
Column C18, 250mm x 4.6mm, 5µmC18, 150mm x 4.6mm, 5µmPrimesep B, 150mm x 4.6mm, 5µm
Mobile Phase Acetonitrile and 0.1% Ortho Phosphoric Acid (pH 2.04) (69.45:30.55 v/v)Water and Methanol (55:45 v/v)Acetonitrile, Water, and Ammonium Formate (gradient)
Flow Rate 0.805 mL/minNot specified1.0 mL/min
Detection 214 nmNot specified250 nm
Reference [5][4][8]
Detailed Method Development Protocol

A systematic approach is recommended for optimizing the separation of Bupivacaine Impurity D.

  • Column Selection: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Initial Mobile Phase Screening:

    • Aqueous Phase: Prepare a 25 mM phosphate buffer and adjust the pH to 3.0.

    • Organic Phase: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions for Bupivacaine and its impurities.

  • pH Optimization:

    • Perform isocratic runs at the acetonitrile concentration where the impurities elute.

    • Vary the pH of the aqueous buffer (e.g., 3.0, 4.5, 6.0, 7.0) and observe the effect on the resolution between Bupivacaine and Impurity D.

  • Organic Modifier Optimization:

    • Once an optimal pH is selected, fine-tune the percentage of acetonitrile to maximize resolution.

  • Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Mobile Phase Optimization

G Workflow for Mobile Phase Optimization cluster_0 Preparation cluster_1 Screening cluster_2 Optimization cluster_3 Validation A Select Column (e.g., C18) B Prepare Stock Solutions (Bupivacaine & Impurity D) A->B C Initial Gradient Run (e.g., 5-95% ACN) B->C D Identify Elution Zone C->D E pH Optimization (Isocratic) D->E F Organic Modifier % Optimization (Isocratic) E->F G Method Validation (ICH) F->G

Caption: A stepwise workflow for the systematic optimization of the mobile phase.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Resolution Start Poor Resolution between Bupivacaine & Impurity D Q1 Is the mobile phase pH optimized? Start->Q1 Sol1 Adjust pH (e.g., 3.0, 4.5, 6.0, 7.0) Q1->Sol1 No Q2 Is the organic modifier concentration optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Fine-tune % of Acetonitrile/Methanol Q2->Sol2 No Q3 Is the column performing well? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Try a different column (e.g., different vendor, phase) Q3->Sol3 No End Resolution Achieved Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: A decision tree for troubleshooting poor resolution issues.

References

Overcoming matrix effects in "2,6-Dichlorocapronic acid xylidide" analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of xylidide derivatives, such as 2,6-Dichlorocapronic acid xylidide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of xylidide derivatives?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as a xylidide derivative, due to the presence of co-eluting substances from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement).[1][2] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] The "matrix" itself encompasses all components within a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1]

Q2: What are the primary causes of matrix effects in the analysis of xylidide derivatives in biological samples?

A2: When analyzing xylidide derivatives in complex biological matrices like plasma or urine, several factors can contribute to matrix effects:

  • Phospholipids (B1166683): As major components of cell membranes, phospholipids are notorious for causing ion suppression and can contaminate the mass spectrometer's ion source.[1][4]

  • Endogenous Molecules: Other small molecules, salts, and metabolites naturally present in the biological sample can co-elute with the target xylidide derivative and interfere with its proper ionization.[1]

  • Sample Preparation Reagents: Reagents used during the extraction and cleanup process, if not completely removed, can also contribute to matrix effects.[1]

Q3: How can I determine if my analysis of a xylidide derivative is being affected by matrix effects?

A3: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of the xylidide derivative is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation, such as a dip or rise, in the baseline signal of the infused standard indicates at which retention times ion suppression or enhancement is occurring.[1][3]

  • Post-Extraction Spike Method: This quantitative approach compares the analytical response of the xylidide derivative spiked into a blank matrix extract with the response of the derivative in a neat (pure) solvent at the same concentration.[1] The percentage of the matrix effect can be calculated to determine the degree of ion suppression or enhancement.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS analysis of xylidide derivatives that may be related to matrix effects.

Problem Potential Cause Suggested Solution(s) Supporting Evidence
Low Signal Intensity (Ion Suppression) Co-eluting matrix components are suppressing the ionization of the xylidide derivative.- Optimize chromatographic conditions to better separate the analyte from interfering matrix components.[3]- Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5]- Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.[3]Highly effective at reducing matrix effects. Can be time-consuming and requires method development.[1]
High Signal Intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of the xylidide derivative.- Adjust chromatographic parameters to achieve better separation.[1]- Employ a more selective sample preparation technique.[1]
Poor Reproducibility Inconsistent matrix effects between samples.- Use a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte.[5]- Implement a robust and consistent sample preparation protocol.The use of an appropriate internal standard is a critical factor in analytical method development to ensure accuracy.[5]
Gradual Decrease in Signal Over a Run Buildup of matrix components (e.g., phospholipids) on the analytical column or in the MS source.- Incorporate a divert valve to direct the flow to waste during portions of the chromatogram where the analyte is not eluting.[3]- Implement a column wash step between injections.- Develop a more effective sample cleanup method to remove phospholipids, such as HybridSPE.[4]Phospholipids can reduce HPLC column lifetime and their buildup can lead to erratic elution.[4]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for a xylidide derivative in a specific biological matrix.

Materials:

  • Stock solution of the xylidide derivative in a suitable solvent (e.g., methanol).

  • Blank biological matrix (e.g., plasma, urine).

  • Mobile phase or a pure solvent.

  • Standard laboratory equipment for sample preparation.

Procedure:

  • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

  • Set A (in Solvent): Spike the appropriate amount of the xylidide derivative stock solution into the mobile phase or a pure solvent.

  • Set B (in Matrix): Process a blank matrix sample through your entire sample preparation procedure. Spike the resulting extract with the same amount of the xylidide derivative as in Set A.

  • Analyze both sets of samples using your established LC-MS method.

  • Calculate the Matrix Effect (% ME): % ME = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • Interpret the results:

    • % ME = 100%: No significant matrix effect.

    • % ME < 100%: Ion suppression.

    • % ME > 100%: Ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components from a biological sample prior to LC-MS analysis of a xylidide derivative.

Materials:

  • Appropriate SPE cartridge (e.g., mixed-mode strong anion exchange for a potentially acidic metabolite).[5]

  • Sample pre-treatment solutions (e.g., buffer).

  • Wash solvent.

  • Elution solvent.

  • Nitrogen evaporator.

  • Reconstitution solvent (initial mobile phase).

Procedure:

  • Condition the SPE cartridge: Follow the manufacturer's instructions for conditioning the sorbent.

  • Pre-treat the sample: For example, dilute the urine sample with a buffer solution.[5]

  • Load the sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the xylidide derivative on the sorbent.

  • Elute the analyte: Elute the xylidide derivative with a stronger solvent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma) extraction Extraction (e.g., Protein Precipitation) start->extraction cleanup Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing matrix_effect Assess Matrix Effect? data_processing->matrix_effect matrix_effect->data_processing No optimization Optimize Method matrix_effect->optimization Yes optimization->cleanup

Caption: General workflow for the analysis of xylidide derivatives and evaluation of matrix effects.

troubleshooting_logic cluster_solutions Potential Solutions start Inaccurate or Irreproducible Results check_me Suspect Matrix Effects? start->check_me optimize_chrom Optimize Chromatography check_me->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) check_me->improve_cleanup Yes use_is Use Isotope-Labeled Internal Standard check_me->use_is Yes dilute_sample Dilute Sample check_me->dilute_sample Yes final_analysis Re-analyze and Validate check_me->final_analysis No optimize_chrom->final_analysis improve_cleanup->final_analysis use_is->final_analysis dilute_sample->final_analysis

References

Improving resolution between bupivacaine and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the analytical resolution between bupivacaine (B1668057) and its impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of bupivacaine and its related substances.

Issue 1: Poor Resolution Between Bupivacaine and an Impurity

Problem: The peaks for bupivacaine and a known or unknown impurity are not well separated, leading to inaccurate quantification.

Possible Causes:

  • Suboptimal Mobile Phase Composition: The organic solvent percentage or pH may not be ideal for separating compounds with similar polarities.

  • Inadequate Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes.

  • Incorrect Flow Rate or Temperature: These parameters can influence peak shape and separation efficiency.

Solutions:

  • Adjust Mobile Phase Strength:

    • Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower organic content generally increases retention time and may improve the separation of closely eluting peaks.

  • Optimize Mobile Phase pH:

    • The pH of the mobile phase can significantly affect the ionization state of bupivacaine and its impurities. Adjusting the pH with an acidifier like phosphoric acid or formic acid can alter retention times and improve selectivity.[1] For ionizable compounds, buffering the mobile phase is crucial for stable retention and minimizing peak tailing.[2]

  • Select a Different Column:

    • If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or one with a different particle size (smaller particles can increase efficiency).[3][4] Columns with low silanol (B1196071) activity are also beneficial.[3]

  • Modify Flow Rate and Temperature:

    • Lowering the flow rate can sometimes enhance resolution.

    • Adjusting the column temperature can change the viscosity of the mobile phase and analyte interaction with the stationary phase, which may improve separation.

Issue 2: Peak Tailing

Problem: Analyte peaks, particularly for bupivacaine, exhibit asymmetry with a pronounced "tail."

Possible Causes:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic compounds like bupivacaine, causing peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.

  • Inappropriate Mobile Phase pH: If the pH is not properly controlled, the analyte may exist in multiple ionic forms, resulting in poor peak shape.[2]

Solutions:

  • Use a High-Purity Column: Employ modern, high-purity silica (B1680970) columns with end-capping to minimize exposed silanol groups.

  • Modify the Mobile Phase:

    • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites.

    • Ensure the mobile phase is buffered at a pH that keeps bupivacaine in a single, consistent ionic state.[2]

  • Reduce Sample Concentration: Dilute the sample to ensure the amount injected does not overload the analytical column.

Issue 3: Shifting Retention Times

Problem: The retention times for bupivacaine and its impurities are inconsistent between injections or analytical runs.

Possible Causes:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to significant shifts in retention.[5]

  • Column Degradation: The stationary phase can degrade over time, especially under harsh pH or temperature conditions.

  • Pump Malfunction: Leaks or air bubbles in the pump can cause an inconsistent flow rate.[5][6]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention if a column oven is not used.

Solutions:

  • Ensure Consistent Mobile Phase: Prepare fresh mobile phase for each run and use a precise measuring device. Degas the mobile phase before use to prevent bubble formation.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.

  • Maintain the HPLC/UPLC System: Regularly purge the pump to remove air bubbles and check for any leaks in the system.[5]

  • Control Column Temperature: Use a column oven to maintain a stable temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for separating bupivacaine and its impurities using RP-HPLC?

A common starting point for method development involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer.[1][7] The buffer is often acidified with phosphoric acid or formic acid to a pH of around 2-3.[1] Detection is typically performed using a UV detector at approximately 210-220 nm.[1][7][8]

Q2: How can I identify potential degradation products of bupivacaine?

Forced degradation studies are essential for identifying potential impurities and developing a stability-indicating method.[9][10] This involves subjecting bupivacaine to various stress conditions, such as acid and base hydrolysis, oxidation (e.g., with H₂O₂), heat, and light, to generate degradation products.[9][11] These stressed samples are then analyzed, and the resulting degradation products can be characterized, often using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.[12][13][14]

Q3: Are there alternative analytical techniques to HPLC for bupivacaine analysis?

Yes, Capillary Electrophoresis (CE) is a powerful alternative technique. CE offers high separation efficiency and is particularly advantageous for the chiral separation of bupivacaine's enantiomers and for separating positional isomers, such as 3'-hydroxybupivacaine and 4'-hydroxybupivacaine (B1211850), which can be challenging with HPLC.[15][16]

Q4: What is a "stability-indicating method," and why is it important?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API), in this case, bupivacaine, in the presence of its potential degradation products, impurities, and excipients.[10] This is crucial for pharmaceutical quality control and stability studies, as it ensures that the measured amount of the drug is accurate and not inflated by co-eluting degradants.[10]

Data Presentation

Table 1: Example HPLC & UPLC Methods for Bupivacaine Analysis
TechniqueColumnMobile PhaseFlow RateDetectorReference
RP-HPLC Shimadzu C18 (250mm x 4.6mm, 5µm)Acetonitrile and 0.1% Ortho Phosphoric Acid (69.45:30.55 % v/v)0.805 mL/minUV at 214 nm[1]
RP-HPLC Waters RP-C18 (150 x 4.6 mm, 3.5 µm)pH 6.5 buffer: Acetonitrile (50:50)1.0 mL/minPDA at 220 nm[7]
UPLC-MS/MS Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)Gradient with A: 10 mM Ammonium Formate and B: Acetonitrile:water:Formic acid (96:5:0.2, v/v/v)Not SpecifiedMS/MS
LC-MS C18 reversed-phase (4.6 × 150 mm, 5 µm)Water and Methanol (B129727)Not SpecifiedMS[12][13]
RP-UPLC Not SpecifiedPhosphate buffer: methanol (50:50 v/v)1.0 mL/minUV at 240 nm[17]
Table 2: Capillary Electrophoresis (CE) Conditions for Bupivacaine Separation
Separation TypeChiral Selector / AdditiveRunning BufferVoltageKey FindingReference
Metabolite Separation Methanol (20-30% v/v)Not specifiedNot specifiedAchieved separation of 3'- and 4'-hydroxybupivacaine positional isomers.[15][16]
Chiral Separation Sulfobutyl ether-beta-cyclodextrin (0.48mM)4mM NH₄Ac-NaAc-HAc (pH 4.00)12 kVBaseline separation of enantiomers achieved in under 15 minutes.[18][19]

Experimental Protocols

Protocol: Forced Degradation Study of Bupivacaine

This protocol outlines the steps to intentionally degrade bupivacaine to identify its potential degradation products. This is a critical step in developing a stability-indicating analytical method.

  • Prepare Bupivacaine Stock Solution: Prepare a stock solution of bupivacaine in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1N hydrochloric acid (HCl).

    • Heat the mixture (e.g., at 60-80°C) for a specified period (e.g., 2-8 hours).

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).

    • Dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1N NaOH.

    • Keep the mixture at room temperature or heat gently for a specified period.

    • Cool and neutralize with an equivalent amount of 1N HCl.

    • Dilute to the target concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[11]

    • Store the mixture at room temperature for a set time (e.g., 24 hours), protected from light.

    • Dilute to the target concentration with the mobile phase.

  • Thermal Degradation:

    • Place the solid bupivacaine powder or the stock solution in a hot air oven at a high temperature (e.g., 80-100°C) for several hours or days.[14]

    • If using the solid, dissolve it in the mobile phase to the target concentration after degradation. If using the solution, allow it to cool before analysis.

  • Photolytic Degradation:

    • Expose the bupivacaine stock solution to direct sunlight or a UV lamp (e.g., 254 nm) for an extended period.[9]

    • Analyze a control sample stored in the dark for comparison.

    • Dilute the exposed sample to the target concentration with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an untreated control sample, using the developed HPLC or UPLC method.

    • Compare the chromatograms to identify new peaks corresponding to degradation products. Use a photodiode array (PDA) detector to check for peak purity and an LC-MS system for structural elucidation of the new impurities.

Visualizations

troubleshooting_workflow start Problem Identified: Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_organic Adjust Organic Solvent % check_mobile_phase->adjust_organic No check_column Is Column Appropriate? check_mobile_phase->check_column Yes adjust_ph Adjust pH adjust_organic->adjust_ph adjust_ph->check_mobile_phase change_column Try Different Stationary Phase (e.g., C8, Phenyl) or Particle Size check_column->change_column No check_conditions Are Flow/Temp Optimized? check_column->check_conditions Yes change_column->check_column adjust_flow Optimize Flow Rate check_conditions->adjust_flow No end_node Resolution Improved check_conditions->end_node Yes adjust_temp Optimize Temperature adjust_flow->adjust_temp adjust_temp->check_conditions

Caption: Troubleshooting workflow for HPLC resolution issues.

stability_method_workflow dev_initial 1. Initial Method Development (HPLC/UPLC) forced_degradation 2. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) dev_initial->forced_degradation check_specificity 3. Check Specificity: Are all degradants resolved from the API? forced_degradation->check_specificity optimize_method Optimize Method (Mobile Phase, Column, etc.) check_specificity->optimize_method No impurity_id 4. Identify Impurities (LC-MS) check_specificity->impurity_id Yes optimize_method->dev_initial Re-evaluate validation 5. Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) impurity_id->validation final_method Stability-Indicating Method Established validation->final_method

Caption: Workflow for stability-indicating method development.

References

Technical Support Center: 2,6-Dichlorocapronic Acid Xylidide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of issues related to the "2,6-Dichlorocapronic acid xylidide" reference standard (CAS No. 1037184-07-8). This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a chemical compound primarily used as a reference standard in analytical chemistry. It is recognized as Bupivacaine Impurity D by the European Pharmacopoeia and is crucial for monitoring the quality and stability of local anesthetic drugs such as bupivacaine, levobupivacaine, and ropivacaine.[1][2][3] Its use ensures the accuracy and reliability of analytical methods developed to detect impurities and degradation products in pharmaceutical formulations.[1]

Q2: What are the recommended storage and handling conditions for this reference standard?

A2: To ensure the stability of the this compound reference standard, it is essential to adhere to the following storage and handling guidelines:

  • Temperature: Store in a freezer at -20°C.[2]

  • Atmosphere: Keep under an inert atmosphere.[2] The compound is hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation.[2]

  • Container: Keep the container tightly closed and reseal it carefully after opening to prevent moisture ingress.[4]

  • Light: While specific data for this compound is limited, related amide compounds can be light-sensitive. It is prudent to protect the standard from light.

  • General Handling: Avoid contact with skin and eyes, and do not breathe dust. Wear appropriate personal protective equipment (PPE).[4] Wash hands thoroughly after handling.[2]

Q3: What are the known physical and chemical properties of this compound?

A3: The table below summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 1037184-07-8
Molecular Formula C₁₄H₁₉Cl₂NO
Molecular Weight 288.21 g/mol
Appearance Off-White to Pale Beige Solid
Melting Point 81 - 83°C
Boiling Point 421.3±45.0 °C (Predicted)
Density 1.180±0.06 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and Methanol (B129727)
Stability Hygroscopic
(Source: ChemicalBook[2])

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when using the reference standard.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify that the reference standard has been stored under the recommended conditions (-20°C, inert atmosphere, protected from light and moisture).[2] The amide bond in the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5][6]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure that all glassware and solvents used for preparing the standard solution are clean and of high purity. Check the expiration date of the reference standard.

Issue 2: The peak area of my reference standard is decreasing over time in my analytical sequence.

  • Possible Cause: Instability in solution.

    • Troubleshooting Step: Prepare fresh standard solutions for each analytical run. If the solution must be stored, evaluate its stability over the intended storage period by analyzing it at regular intervals. Store solutions at a low temperature and protected from light.

Issue 3: The physical appearance of the solid reference standard has changed (e.g., discoloration, clumping).

  • Possible Cause: Degradation or moisture absorption.

    • Troubleshooting Step: A change in appearance, such as turning brown, can indicate exposure to air or light, a characteristic observed in its parent compound, 2,6-xylidine.[7] Clumping may suggest moisture absorption due to its hygroscopic nature.[2] In such cases, it is recommended to use a fresh, unopened vial of the reference standard to ensure the integrity of your results.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[8][9] This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and methanol (or other suitable solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose the solid reference standard and a solution of the standard to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of the reference standard to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation and identify any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Expose to Stress thermal Thermal (80°C) prep_stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway parent This compound (Amide) products 2,6-Dichlorocaproic Acid + 2,6-Dimethylaniline parent->products Hydrolysis (Acid or Base Catalyzed)

Caption: Potential amide hydrolysis degradation pathway.

References

Preventing degradation of "2,6-Dichlorocapronic acid xylidide" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2,6-Dichlorocapronic acid xylidide in solution. As an identified impurity of Bupivacaine (B1668057) (Bupivacaine EP Impurity D) and Ropivacaine, understanding its stability is crucial for accurate experimental outcomes and pharmaceutical quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound recognized as a process impurity and potential degradant of amide-type local anesthetics like Bupivacaine and Ropivacaine. Its stability in solution is critical for ensuring the accuracy of analytical methods, the quality of pharmaceutical formulations, and the validity of research data.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors leading to the degradation of this compound, an amide compound, are hydrolysis and oxidation.[1][2][3] Hydrolysis can be catalyzed by both acidic and basic conditions, while the presence of oxidizing agents can also lead to chemical modification. Exposure to high temperatures and UV light can accelerate these degradation processes.[2][4]

Q3: What are the recommended storage conditions for solutions containing this compound?

A3: To minimize degradation, solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[5][6] Excursions between 15°C to 30°C (59°F to 86°F) are often permitted.[5][6] For long-term storage, freezing at -20°C is recommended. Solutions should also be protected from light.[5]

Q4: Can I autoclave solutions of this compound?

A4: For the parent compounds like Bupivacaine, solutions that do not contain epinephrine (B1671497) may be autoclaved at 121°C (250°F) and 15-pound pressure for 15 minutes.[5][7] However, autoclaving can introduce significant thermal stress and may not be suitable for all formulations. It is crucial to validate the stability of your specific solution post-autoclaving.

Q5: How does pH affect the stability of this compound?

A5: As an amide, its stability is pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis, leading to the cleavage of the amide bond. For many amide-type local anesthetics, solutions are often formulated at a slightly acidic pH to enhance stability and solubility.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue Potential Cause Recommended Action
Loss of compound concentration over time Hydrolysis: The solution pH may be too acidic or basic. High storage temperatures can also accelerate hydrolysis.1. Verify the pH of your solution and adjust to a near-neutral or slightly acidic range (e.g., pH 4-6), if compatible with your experimental design. 2. Store solutions at the recommended controlled room temperature or lower.[5][6] 3. For long-term storage, consider freezing the solution.
Appearance of unknown peaks in chromatogram Oxidative Degradation: The solution may have been exposed to oxidizing agents or excessive light.1. Prepare solutions using de-gassed solvents to minimize dissolved oxygen. 2. Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5] 3. Avoid contact with reactive metals or other sources of oxidative stress.
Precipitate formation in the solution Poor Solubility or pH Shift: The concentration of the compound may exceed its solubility in the chosen solvent, or a change in pH could have reduced its solubility.1. Ensure the compound is fully dissolved upon preparation. Sonication may be helpful. 2. Verify the pH of the solution, as changes can affect solubility. 3. Consider using a co-solvent if aqueous solubility is limited, ensuring the co-solvent does not promote degradation.
Inconsistent analytical results Adsorption to Container: The compound may be adsorbing to the surface of the storage container.1. Use low-adsorption vials (e.g., silanized glass or specific types of polypropylene). 2. Include a rinse step of the container during sample transfer to ensure complete recovery.

Data Summary

The following table summarizes the degradation of Bupivacaine, the parent compound of this compound, under various stress conditions. This data provides insight into the potential stability of the impurity.

Stress Condition Exposure Time Bupivacaine Degradation (%) Reference
pH 3 (HCl)19 days< 3%[1]
pH 9 (NaOH)19 days< 3%[1]
30% H₂O₂19 days64%[1]
Thermal (85°C)-Degradation Observed[1]
UV Light-Degradation Observed[1]

Experimental Protocols

Protocol 1: Stability Testing Under Forced Degradation Conditions

This protocol is designed to assess the stability of this compound in solution under stress conditions.

1. Materials:

  • This compound
  • Solvent (e.g., methanol (B129727), acetonitrile, water)
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • HPLC-grade water
  • pH meter
  • Calibrated oven and photostability chamber

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at room temperature for a defined period.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light.
  • Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at a high temperature (e.g., 80°C).
  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber.
  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating analytical method (e.g., HPLC-UV).

Protocol 2: Preparation and Storage of a Standard Solution

This protocol outlines the steps for preparing a stable standard solution of this compound for analytical use.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., methanol or acetonitrile)
  • Volumetric flasks
  • Pipettes
  • Amber glass vials with PTFE-lined caps

2. Procedure:

  • Accurately weigh the required amount of the compound.
  • Dissolve the compound in a small amount of solvent in a volumetric flask.
  • Sonicate for 5-10 minutes to ensure complete dissolution.
  • Dilute to the final volume with the solvent and mix thoroughly.
  • If an aqueous solution is required, prepare it using a suitable buffer (e.g., phosphate (B84403) buffer, pH 4-6).
  • Filter the solution through a 0.22 µm syringe filter if necessary.
  • Aliquot the solution into amber glass vials.
  • Store the vials at controlled room temperature (20-25°C) or refrigerated (2-8°C) for short-term use, and at -20°C for long-term storage.

Visualizations

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Processes & Products compound This compound in Solution hydrolysis Hydrolysis oxidation Oxidation acid Acidic Conditions (Low pH) acid->hydrolysis catalyzes base Basic Conditions (High pH) base->hydrolysis catalyzes oxidants Oxidizing Agents (e.g., Peroxides) oxidants->oxidation energy Energy Input (Heat, UV Light) energy->hydrolysis accelerates energy->oxidation accelerates hydrolysis_products 2,6-Dichlorohexanoic Acid + 2,6-Dimethylaniline hydrolysis->hydrolysis_products oxidation_products Oxidized Derivatives oxidation->oxidation_products troubleshooting_workflow start Degradation Observed (e.g., loss of purity, new peaks) check_ph Check Solution pH start->check_ph ph_ok pH within optimal range (e.g., 4-6)? check_ph->ph_ok  Yes adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph No check_storage Review Storage Conditions ph_ok->check_storage adjust_ph->check_storage storage_ok Stored at controlled temp & protected from light? check_storage->storage_ok  Yes adjust_storage Store at 20-25°C in amber vials or in the dark check_storage->adjust_storage No check_solvent Examine Solvent/Matrix storage_ok->check_solvent adjust_storage->check_solvent solvent_ok Solvent de-gassed & free of oxidizing agents? check_solvent->solvent_ok  Yes use_fresh_solvent Prepare fresh solution with high-purity, de-gassed solvent check_solvent->use_fresh_solvent No end Re-analyze Sample solvent_ok->end use_fresh_solvent->end experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in desired solvent/buffer acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose aliquots oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose aliquots thermal Thermal Stress (80°C) prep->thermal Expose aliquots photo Photostability (UV/Vis light) prep->photo Expose aliquots sampling Sample at t=0, 2, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc data Quantify Degradation & Identify Degradants hplc->data

References

Technical Support Center: Method Refinement for Low-Level Detection of Bupivacaine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the low-level detection of Bupivacaine (B1668057) Impurity D.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical method development and validation for Bupivacaine Impurity D.

Issue 1: Poor Peak Shape or Tailing for Bupivacaine Impurity D

Potential Cause Recommended Solution
Secondary Silanol (B1196071) Interactions Use a base-deactivated column (e.g., C18 with end-capping) or a column with low silanol activity. Consider using a mobile phase with a competitive amine (e.g., triethylamine) at a low concentration, but be mindful of its impact on mass spectrometry if used.
Inappropriate Mobile Phase pH Optimize the mobile phase pH. For amine-containing compounds like Bupivacaine and its impurities, a pH around 2.5-3.5 or above 7.5 can improve peak shape. Ensure the chosen pH is compatible with the column's stationary phase.
Column Overload While less likely at low-level detection, ensure the injection volume and concentration are within the linear range of the method.
Contamination Ensure the sample solvent is compatible with the mobile phase. Flush the column and HPLC system to remove any potential contaminants.

Issue 2: Inadequate Sensitivity (Low Signal-to-Noise Ratio)

Potential Cause Recommended Solution
Suboptimal Wavelength Determine the UV maximum of Bupivacaine Impurity D and set the detector to this wavelength for maximum absorbance and sensitivity. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Inappropriate Detector For very low-level detection, consider using a more sensitive detector like a mass spectrometer (MS) instead of a UV detector. LC-MS/MS offers high selectivity and sensitivity.[1][2][3]
Mobile Phase Composition Optimize the mobile phase to enhance ionization in the MS source (e.g., by adding formic acid or ammonium (B1175870) formate (B1220265) for positive ion mode).
Sample Preparation Implement a sample pre-concentration step, such as solid-phase extraction (SPE), to increase the concentration of the impurity in the sample before injection.

Issue 3: Co-elution of Bupivacaine Impurity D with the Main Peak or Other Impurities

Potential Cause Recommended Solution
Insufficient Chromatographic Resolution Modify the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH).[4] Experiment with different stationary phases (e.g., C18, phenyl, cyano) to exploit different separation mechanisms.[5]
Inadequate Method Selectivity Adjusting the mobile phase pH can alter the ionization state of the analytes and improve separation. A change in temperature can also affect selectivity.
Gradient Optimization If using a gradient method, optimize the gradient profile (initial and final organic phase percentage, gradient time) to improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is Bupivacaine Impurity D?

A1: Bupivacaine Impurity D is a known impurity of the local anesthetic Bupivacaine. Its chemical name is 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide.[6][7]

Chemical Information: Bupivacaine Impurity D

Parameter Value Source(s)
CAS Number 1037184-07-8[6][7]
Molecular Formula C14H19Cl2NO[6][7]
Molecular Weight 288.21 g/mol [6]
Synonyms 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide; N-(2,6-Dichlorohexanoyl)-2,6-dimethylaniline; Levobupivacaine Impurity D[6][7]

Q2: Which analytical techniques are most suitable for the low-level detection of Bupivacaine Impurity D?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the analysis of Bupivacaine and its impurities.[8][9][10] However, for low-level detection requiring high sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][2][3][11] LC-MS/MS can provide lower limits of detection (LOD) and quantification (LOQ).[2]

Q3: What are typical starting conditions for an HPLC method for Bupivacaine and its impurities?

A3: A reversed-phase HPLC method is commonly employed. Below are typical starting parameters that can be further optimized.

Example HPLC Method Parameters

Parameter Condition Source(s)
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[1][3]
Mobile Phase A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and an organic solvent (e.g., acetonitrile (B52724), methanol). For example, a mixture of acetonitrile and water.[8]
Flow Rate 1.0 mL/min[8][10]
Detection UV at an appropriate wavelength (e.g., 220 nm or 225 nm) or Mass Spectrometry.[8][10]
Injection Volume 10 µL[8]
Column Temperature Ambient or controlled (e.g., 35 °C)[1]

Q4: How can I validate my analytical method for Bupivacaine Impurity D?

A4: Method validation should be performed according to ICH guidelines and typically includes the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Bupivacaine Impurity D in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range might be from the reporting limit to 120% of the specification limit for the impurity.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD and LOQ are often determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[2]

  • Precision: The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[2][12]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Parameters for Bupivacaine and its Impurities (Example Data)

Parameter Result Source(s)
Linearity Range 25 to 80 µg/ml (for Bupivacaine)[9]
Correlation Coefficient (r²) > 0.999[2][9]
LOD 0.900 µg/ml (for Bupivacaine)[9]
LOQ 2.72 µg/ml (for Bupivacaine)[9]
Precision (%RSD) < 2%[2][9]
Accuracy (Recovery) 98.5% to 101.5% (for Bupivacaine)[12]

Experimental Protocols

Protocol 1: Sample Preparation for Analysis of Bupivacaine Impurity D in a Drug Substance

  • Accurately weigh a suitable amount of the Bupivacaine drug substance.

  • Dissolve the substance in a diluent (e.g., a mixture of mobile phase components or a suitable organic solvent like methanol).[8]

  • Sonicate the solution for a few minutes to ensure complete dissolution.

  • Dilute the solution to the final desired concentration with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: General HPLC Method for Impurity Profiling

  • System Preparation:

    • Prepare the mobile phases as per the method. For example, Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas the mobile phases.

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sequence Setup:

    • Set up the injection sequence including blanks, standard solutions, and sample solutions.

  • Injection and Data Acquisition:

    • Inject the samples onto the HPLC system.

    • Acquire the data using the appropriate detector settings.

  • Data Processing:

    • Integrate the chromatograms.

    • Identify the peak for Bupivacaine Impurity D based on its retention time relative to a reference standard.

    • Calculate the concentration of the impurity using an appropriate calibration method (e.g., external standard).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing weigh Weigh Bupivacaine Drug Substance dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC/LC-MS System filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurity D Peak integrate->identify quantify Quantify Impurity D identify->quantify

Caption: Workflow for the analysis of Bupivacaine Impurity D.

Troubleshooting_Logic start Start Analysis check_peak Is Peak Shape Acceptable? start->check_peak check_sensitivity Is Sensitivity Adequate? check_peak->check_sensitivity Yes adjust_mobile_phase Adjust Mobile Phase pH or Column Type check_peak->adjust_mobile_phase No check_resolution Is Resolution Sufficient? check_sensitivity->check_resolution Yes use_ms_detector Consider MS Detector or Sample Concentration check_sensitivity->use_ms_detector No end_analysis Analysis Complete check_resolution->end_analysis Yes optimize_gradient Optimize Gradient or Change Stationary Phase check_resolution->optimize_gradient No adjust_mobile_phase->check_peak use_ms_detector->check_sensitivity optimize_gradient->check_resolution

Caption: Troubleshooting decision tree for method refinement.

References

Addressing co-elution problems in "2,6-Dichlorocapronic acid xylidide" chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution problems during the chromatographic analysis of "2,6-Dichlorocapronic acid xylidide" (and its related impurities, such as Bupivacaine Impurity D, Levobupivacaine Impurity D, and Ropivacaine Dichloro Impurity).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of co-elution in my chromatogram for this compound?

A1: Co-elution, the overlapping of two or more compound peaks, can present in several ways.[3][4] Obvious signs include asymmetrical peaks with shoulders or tailing.[3][4] However, even a seemingly symmetrical peak might hide a co-eluting impurity.[3][4] If you observe that a single peak appears as two or more joined peaks, often described as a 'shoulder' or a 'twin', this is a strong indication of co-elution.[4]

Q2: How can I confirm if a distorted peak is due to co-elution or another issue?

A2: A distorted peak, such as one with a shoulder, could indicate co-elution, but it might also be a peak shape issue.[5] To differentiate, first, check if all peaks in the chromatogram are similarly affected. If only one or two peaks are distorted, co-elution is more likely.[6] If all peaks show issues, it could be a system or column problem.[6]

For a more definitive answer, advanced detectors are invaluable. A Diode Array Detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak; non-identical spectra suggest co-elution.[3][7] Similarly, a Mass Spectrometry (MS) detector can identify different mass-to-charge ratios (m/z) across the peak, confirming the presence of multiple compounds.[3][7]

Q3: My peaks for this compound are splitting. What are the likely causes and solutions?

A3: Peak splitting for a single compound can stem from several factors. A common cause is a mismatch between the sample solvent and the mobile phase; dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.[4] The recommended solution is to dissolve your sample in the mobile phase itself or in a weaker solvent.[4] Other potential causes include a blocked column frit, a void in the column packing material, or contamination at the head of the column.[4] If all peaks in your chromatogram are splitting, the problem is likely related to the column or the HPLC system hardware.[6]

Q4: I am observing significant peak tailing with my this compound analyte. What should I investigate?

A4: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[4] To address this, consider adding a mobile phase additive like formic acid to suppress silanol activity.[4] Adjusting the mobile phase pH to be at least two units away from the pKa of your analyte can also help by ensuring a single ionic state, which reduces tailing.[4] Additionally, column overload, resulting from injecting too much sample, can also lead to tailing.[4]

Q5: Some of my this compound peaks are fronting. What does this indicate?

A5: Peak fronting can be a sign of column overload, specifically mass overload.[6][8] Try reducing the concentration of your sample to see if the peak shape improves.[8] Fronting can also be caused by channeling within the column, which may occur if the column is not packed well or if the packing bed has settled over time.[6] In such cases, replacing the column is often the best solution.[6]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

Changing the mobile phase composition is a powerful tool for resolving co-eluting peaks by altering chromatographic selectivity.[5]

Problem: Poor resolution between this compound and a known impurity.

Troubleshooting Steps:

  • Modify Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of your compounds.

  • Adjust pH of Aqueous Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For an amide-containing compound like this compound, altering the pH can change its interaction with the stationary phase. It is crucial to measure the pH of the aqueous buffer before mixing it with the organic solvent.[5] Test a range of pH values to find the optimal separation.[5]

  • Introduce an Ion-Pairing Reagent: For compounds that are difficult to separate, an ion-pairing reagent can be added to the mobile phase to improve resolution.

Hypothetical Data on Mobile Phase Optimization:

Mobile Phase CompositionResolution (Rs) between this compound and Impurity XObservations
60:40 Acetonitrile:Water0.8Significant peak overlap.
50:50 Acetonitrile:Water1.2Partial separation, but not baseline.
50:50 Methanol:Water1.6Improved separation, nearing baseline.
50:50 Acetonitrile:Phosphate Buffer (pH 3.0)2.1Baseline separation achieved.
Guide 2: Selecting an Appropriate Stationary Phase

If modifying the mobile phase does not resolve the co-elution, changing the column chemistry is the next logical step.[3]

Problem: Co-elution persists after extensive mobile phase optimization.

Troubleshooting Steps:

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase. Options include C8, Phenyl, or Cyano columns. For polar compounds, an amide column might be a good choice.[3][7]

  • Consider Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and improve resolution. A longer column can also provide better separation, but will increase analysis time and backpressure.

  • Evaluate Core-Shell Columns: Core-shell technology can offer higher efficiency and better resolution at lower backpressures compared to fully porous particles.[9]

Hypothetical Data on Stationary Phase Selection:

Column TypeParticle Size (µm)Resolution (Rs) between this compound and Impurity YObservations
C1851.0Poor separation.
C851.3Slight improvement.
Phenyl-Hexyl31.8Good separation, near baseline.
Core-Shell C182.72.5Excellent, baseline separation.

Experimental Protocols

Protocol 1: Systematic Approach to Method Development for Impurity Profiling

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from its potential impurities.

  • Information Gathering: Collect all available information about this compound and its potential impurities, including their chemical structures, pKa, and UV spectra.

  • Initial Screening of pH and Column:

    • Select a set of dissimilar reversed-phase HPLC columns (e.g., C18, C8, Phenyl).[10]

    • Screen the separation on each column at different mobile phase pH values (e.g., pH 2, 4.5, 7, 9).[10][11] This helps to understand the effect of pH on the retention and selectivity of the analytes.[11]

  • Optimization of Mobile Phase and Temperature:

    • Based on the initial screening, select the most promising column and pH combination.

    • Further optimize the separation by evaluating different organic solvents (acetonitrile vs. methanol), gradient profiles, and column temperatures.[11]

  • Method Validation: Once the desired separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Peak Purity Assessment using a Diode Array Detector (DAD)

This protocol describes how to use a DAD to check for co-elution.

  • Acquire Data: Set up your HPLC-DAD system to acquire full UV spectra across the entire chromatographic run.

  • Analyze the Peak of Interest: In your chromatography data system, select the peak for this compound.

  • Perform Peak Purity Analysis: Use the software's peak purity function to compare the spectra at the upslope, apex, and downslope of the peak.

  • Interpret the Results: The software will typically provide a purity angle and a purity threshold. If the purity angle is less than the purity threshold, the peak is considered spectrally pure. If the purity angle is greater than the threshold, it indicates the presence of a co-eluting impurity.

Visualizations

Co_elution_Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation cluster_optimize Optimization cluster_end Finish start Co-elution Suspected (Peak Tailing, Shoulder, or Broadening) confirm Confirm Co-elution (DAD Peak Purity, MS Analysis) start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution mobile_phase Optimize Mobile Phase (Organic Solvent Ratio/Type, pH) is_coelution->mobile_phase Yes end_fail Further Method Development Required is_coelution->end_fail No, Investigate Other Issues is_resolved1 Resolution > 1.5? mobile_phase->is_resolved1 column Change Stationary Phase (Column Chemistry, Particle Size) is_resolved1->column No end_success Problem Resolved is_resolved1->end_success Yes is_resolved2 Resolution > 1.5? column->is_resolved2 is_resolved2->end_success Yes is_resolved2->end_fail No Resolution_Factors cluster_factors Key Factors Influencing Resolution cluster_solutions Practical Solutions Resolution Chromatographic Resolution (Rs) Efficiency Efficiency (N) 'Peak Skinniness' Resolution->Efficiency Selectivity Selectivity (α) 'Column & Mobile Phase Chemistry' Resolution->Selectivity Retention Retention/Capacity Factor (k') 'Time on Column' Resolution->Retention Efficiency_Sol - Use smaller particles - Longer column - New column Efficiency->Efficiency_Sol Selectivity_Sol - Change mobile phase organic solvent - Adjust mobile phase pH - Change column chemistry Selectivity->Selectivity_Sol Retention_Sol - Weaken mobile phase (decrease organic %) Retention->Retention_Sol

References

Enhancing sensitivity of MS detection for "2,6-Dichlorocapronic acid xylidide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the mass spectrometry (MS) detection of "2,6-Dichlorocapronic acid xylidide".

Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

  • Suboptimal Ionization:

    • Question: What is the best ionization mode for this compound?

    • Answer: Based on the analysis of the parent compound, bupivacaine (B1668057), and other related xylidide compounds, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point.[1][2] The amide group in the molecule is readily protonated. If sensitivity remains low, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[3]

  • Incorrect Mass Spectrometer Settings:

    • Question: How should I optimize the MS parameters for this compound?

    • Answer: Compound optimization, also known as tuning, is a critical step.[4] Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters like capillary voltage, cone voltage (or fragmentor voltage), and collision energy.[5][6] Since this is a chlorinated compound, you will observe a characteristic isotopic pattern for the precursor and product ions, which can be used for confirmation.[7][8]

  • Sample Preparation Issues:

    • Question: My sample is in a complex matrix (e.g., plasma). Could this be affecting the signal?

    • Answer: Yes, biological matrices can cause ion suppression.[9] It is crucial to use an effective sample preparation method to remove interfering substances.[10] Common techniques for related compounds like bupivacaine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10][11]

  • Chromatographic Problems:

    • Question: Could my chromatography be the reason for the low signal?

    • Answer: Poor chromatographic peak shape can lead to a reduced signal-to-noise ratio. Ensure your peak is sharp and symmetrical. A poor peak shape could be due to column overload, contamination, or an inappropriate mobile phase.[12] Also, make sure the compound is not co-eluting with a component from the matrix that is causing ion suppression.[9]

Issue 2: Poor Reproducibility and High Variability in Results

Possible Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Question: My results are varying between samples. What could be the cause?

    • Answer: Inconsistent sample preparation is a common source of variability. Ensure that all sample preparation steps, such as pipetting, vortexing, and evaporation, are performed consistently for all samples, including standards and quality controls.[11] Automation of sample preparation can help improve reproducibility.

  • Matrix Effects:

    • Question: How can I be sure that matrix effects are not causing my irreproducibility?

    • Answer: To assess matrix effects, you can compare the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.[11] If significant matrix effects are observed, you may need to improve your sample cleanup method or use a matrix-matched calibration curve.

  • Instrument Instability:

    • Question: Could the instrument be the source of the variability?

    • Answer: Yes, fluctuations in the LC pumps, autosampler, or mass spectrometer can lead to inconsistent results. Regularly check the system's performance by injecting a system suitability standard. Monitor for stable retention times and peak areas.[12]

Issue 3: High Background Noise

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents:

    • Question: I am seeing a high baseline in my chromatograms. What should I check first?

    • Answer: Ensure that you are using high-purity, LC-MS grade solvents and additives.[12] Contaminants in the mobile phase can lead to a high background and interfere with the detection of your analyte.

  • Dirty Ion Source:

    • Question: How can I reduce the noise coming from the mass spectrometer?

    • Answer: A dirty ion source is a common cause of high background noise.[12] Regularly clean the ion source components, such as the capillary and cones, according to the manufacturer's recommendations.

  • Carryover:

    • Question: I am seeing peaks in my blank injections. What does this mean?

    • Answer: This is likely due to carryover from a previous, more concentrated sample.[11] Optimize your autosampler wash method by using a strong solvent to effectively clean the injection needle and port between injections.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

A1: The molecular weight of this compound (C₁₄H₁₉Cl₂NO) is 288.21 g/mol .

Q2: What are the expected precursor and product ions for MS/MS analysis?

A2: For ESI in positive mode, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 289.2. Due to the presence of two chlorine atoms, you will also observe an isotopic peak at m/z 291.2 with about 65% of the intensity of the m/z 289.2 peak. The product ions would need to be determined through compound optimization, but fragmentation is likely to occur at the amide bond. For the related compound bupivacaine (m/z 289), a major product ion is observed at m/z 140.[1]

Q3: What type of HPLC/UPLC column is suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a good starting point for the chromatographic separation of this compound.[2][13][14] UPLC columns with smaller particle sizes (e.g., 1.7 µm) can provide better resolution and faster analysis times.[15][16]

Q4: What mobile phases are recommended?

A4: A typical mobile phase for similar compounds consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acidic modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in positive ESI mode.[1][17]

Q5: How can I improve the sensitivity of my assay to reach lower detection limits?

A5: To enhance sensitivity, you can:

  • Optimize Sample Preparation: Use a more rigorous cleanup method like SPE to remove matrix interferences and pre-concentrate your sample.[10]

  • Optimize Chromatography: Use a smaller internal diameter column (e.g., 2.1 mm or less) and a lower flow rate to increase the concentration of the analyte entering the mass spectrometer.[18]

  • Optimize MS Parameters: Fine-tune all relevant MS parameters, including gas flows, temperatures, and voltages, for your specific instrument and compound.[6][19][20]

  • Use a More Sensitive Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode generally offers the highest sensitivity for quantitative analysis.[21]

Quantitative Data Summary

ParameterBupivacaine2,6-xylidineBupivacaine ImpuritiesReference
Instrumentation HPLC-MS/MS (Ion Trap)LC-MS/MS (Triple Quad)LC-MS[1][2][13]
Ionization Mode ESI PositiveESI PositiveESI Positive[1][2][13]
Limit of Quantification (LOQ) 3.90 µg/L (in plasma)5 µg/kg (in animal tissue)0.89 and 0.65 ng (on-column)[1][2][13]
Linear Range 3.90-500 µg/L-0.20–3.00 µg/mL[1][13]
Sample Matrix Human PlasmaAnimal Tissue-[1][2][13]

Experimental Protocols & Workflows

Diagram 1: General Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation LLE Liquid-Liquid Extraction ProteinPrecipitation->LLE Optional SPE Solid-Phase Extraction LLE->SPE Optional Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation (C18 Column) Evaporation->UPLC MS Mass Spectrometry (ESI+, MRM) UPLC->MS Data Data Acquisition & Processing MS->Data troubleshooting_low_signal Start Low/No MS Signal CheckTuning Is the compound tuned and optimized on the MS? Start->CheckTuning CheckChromatography Is the chromatographic peak shape acceptable? CheckTuning->CheckChromatography Yes SolutionTuning Optimize MS parameters: - Ionization mode (ESI+) - Voltages (Capillary, Cone) - Collision Energy CheckTuning->SolutionTuning No CheckSamplePrep Is the sample preparation method adequate? CheckChromatography->CheckSamplePrep Yes SolutionChromatography Improve chromatography: - Check column health - Optimize mobile phase - Adjust gradient CheckChromatography->SolutionChromatography No CheckInstrument Is the instrument performing correctly? CheckSamplePrep->CheckInstrument Yes SolutionSamplePrep Enhance sample prep: - Use SPE for cleanup - Check for ion suppression - Use matrix-matched standards CheckSamplePrep->SolutionSamplePrep No SolutionInstrument Verify instrument performance: - Clean ion source - Check for leaks - Run system suitability test CheckInstrument->SolutionInstrument No

References

Technical Support Center: Minimizing 2,6-Dichlorocapronic Acid Xylidide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the undesired byproduct, 2,6-Dichlorocapronic acid xylidide, during your synthesis. This impurity typically arises from the reaction between 2,6-dimethylaniline (B139824) (2,6-xylidine) and 2,6-dichlorocaproic acid (also known as 2,6-dichlorohexanoic acid).

I. Troubleshooting Guide

The formation of this compound is often a result of contamination in starting materials or non-optimized reaction conditions. This section provides a systematic approach to identifying and resolving the source of this impurity.

Issue 1: Unexpected Formation of the Xylidide Byproduct

If you are observing the formation of this compound, it is crucial to first identify the source of the reactants that form this byproduct.

Possible Cause & Troubleshooting Steps:

  • Contamination in Starting Materials:

    • 2,6-dichlorohexanoic acid in your primary carboxylic acid: If your main reaction is an amidation with a different carboxylic acid, it may be contaminated with 2,6-dichlorohexanoic acid.

      • Action: Analyze your carboxylic acid starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify any chlorinated impurities.

    • 2,6-xylidine in your primary amine: Similarly, if you are using a different amine, it could be contaminated with 2,6-xylidine.[1]

      • Action: Analyze your amine starting material for isomeric impurities. For instance, 2,6-xylidine can contain other isomers like 2,4-dimethylaniline.[2]

  • Sub-optimal Reaction Conditions:

    • Reaction conditions may favor the side reaction.

      • Action: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry to find the optimal conditions that favor your desired product.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC), GC-MS, or Nuclear Magnetic Resonance (NMR) is essential.[3]

Issue 2: Difficulty in Removing the Xylidide Byproduct

If the byproduct has already formed, the focus shifts to purification.

Troubleshooting Steps:

  • Review your Work-up and Purification Procedure:

    • Ineffective Extraction: Your current extraction protocol may not be efficient at separating the byproduct.

      • Action: Adjust the pH during aqueous work-up to ensure your desired product and the impurity have different solubilities in the aqueous and organic layers.[3]

    • Co-elution in Chromatography: The byproduct may have a similar polarity to your desired product, leading to poor separation during column chromatography.

      • Action: Optimize your solvent system and stationary phase for better separation.[3] Running a gradient elution might be beneficial.

    • Recrystallization Issues: The impurity might be co-crystallizing with your product.

      • Action: Try different recrystallization solvents. Sometimes, a mixture of solvents can provide better selectivity. Seeding the solution with a pure crystal of your desired product can also help.[3]

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting the formation of this compound.

G cluster_0 Problem Identification cluster_1 Source Determination cluster_2 Corrective Actions cluster_3 Verification cluster_4 Outcome start Byproduct Detected check_reagents Analyze Starting Materials (GC-MS, HPLC, NMR) start->check_reagents impurity_found Impurity Confirmed in Starting Material(s) check_reagents->impurity_found no_impurity Starting Materials are Pure check_reagents->no_impurity [ No Impurity Found ] purify_reagents Purify Contaminated Starting Material(s) impurity_found->purify_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) no_impurity->optimize_conditions rerun_reaction Re-run Reaction with Purified/Optimized Parameters purify_reagents->rerun_reaction optimize_conditions->rerun_reaction analyze_product Analyze Product Mixture for Byproduct rerun_reaction->analyze_product success Byproduct Minimized analyze_product->success [ Byproduct Below Threshold ] fail Byproduct Still Present analyze_product->fail [ Byproduct Above Threshold ] fail->optimize_conditions Further Optimization Needed

Caption: Troubleshooting workflow for minimizing xylidide byproduct formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of 2,6-dichlorohexanoic acid contamination?

A1: 2,6-dichlorohexanoic acid can be an impurity from the synthesis of other halogenated carboxylic acids or a degradation product. It is crucial to source high-purity starting materials and to analyze them before use.

Q2: How can I purify my carboxylic acid starting material from chlorinated impurities?

A2: Several methods can be employed for the purification of carboxylic acids:

  • Distillation: If the carboxylic acid is thermally stable, fractional distillation under reduced pressure can be effective.[4]

  • Recrystallization: For solid carboxylic acids, recrystallization from a suitable solvent is a common and effective purification method.[5]

  • Acid-Base Extraction: This involves dissolving the impure acid in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[4][5]

  • Chemical Treatment: In some cases, treating the impure carboxylic acid with an oxidizing agent followed by distillation can remove halide impurities.[6][7]

Q3: What analytical techniques are best for detecting and quantifying the this compound byproduct?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing structural information for identification.[8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules present in your sample.

  • Infrared (IR) Spectroscopy: Can help identify the presence of amide functional groups. The amide C=O stretch typically appears around 1640-1690 cm⁻¹.[9]

Q4: What general strategies can I use to minimize byproduct formation in amidation reactions?

A4: To minimize side reactions, consider the following:[10][11][12]

  • Choice of Coupling Reagent: The selection of a coupling reagent is critical.[13] For sensitive substrates, reagents like HATU or COMU might be necessary.[13] Carbodiimide-based coupling agents like DCC and EDC are also common.[14][15]

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction.[3]

  • Order of Addition of Reagents: In some cases, the order in which you add your reagents can influence the product distribution.

  • Use of a Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the acid formed during the reaction, which can drive the equilibrium towards the product.[13]

Parameter Recommendation for Minimizing Byproducts Typical Range
Temperature Lower temperatures often favor the desired product.-20 °C to 25 °C
Reaction Time Monitor the reaction to avoid prolonged reaction times which can lead to side products.1 - 24 hours
Stoichiometry Use a slight excess (1.1-1.5 eq.) of one reactant to ensure complete conversion of the other.[3]1.0 - 1.5 equivalents
Solvent Use anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[14][16]N/A

Q5: Can I perform a one-pot synthesis and still avoid this byproduct?

A5: One-pot syntheses can be efficient, but they require careful planning to avoid side reactions. If you are considering a one-pot procedure, ensure that your starting materials are of high purity. It may be beneficial to perform the activation of the carboxylic acid in a separate step before adding the amine.

Experimental Protocol: A General Amidation Procedure (Schotten-Baumann Conditions)

This protocol describes a general method for amide synthesis from an acyl chloride, which can be adapted for your specific substrates.[14][17][]

Materials:

  • Carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Amine (e.g., 2,6-xylidine)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine, DIPEA)

  • Water

  • Organic solvent for extraction (e.g., DCM, ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent.

    • Add thionyl chloride or oxalyl chloride (1.1 - 1.5 eq.) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 1-3 hours, or until the evolution of gas ceases.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation:

    • Dissolve the amine (1.0 eq.) and the tertiary amine base (1.5 - 2.0 eq.) in an anhydrous aprotic solvent.

    • Cool the solution to 0 °C.

    • Add a solution of the crude acid chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or other suitable methods.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Workflow for a Typical Amidation Synthesis

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2,6-Dichlorocapronic Acid Xylidide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Dichlorocapronic acid xylidide, also known as Bupivacaine (B1668057) Impurity D, against alternative analytical techniques. The information presented is intended to assist in the selection of the most suitable analytical methodology for specific research and quality control needs. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a representative HPLC method is provided.

Introduction to this compound

This compound is a recognized impurity of the local anesthetic Bupivacaine and is listed as Bupivacaine Impurity D in the European Pharmacopoeia (PhEur) and the United States Pharmacopeia (USP). Its monitoring is crucial for ensuring the quality, safety, and efficacy of Bupivacaine and related pharmaceutical formulations, such as Levobupivacaine and Ropivacaine (B1680718). The development of robust, validated analytical methods for the quantification of this impurity is therefore of significant importance in the pharmaceutical industry.

Comparison of Analytical Methods

While HPLC is a widely adopted and robust method for the analysis of pharmaceutical impurities, other techniques offer varying advantages in terms of sensitivity, speed, and specificity. The choice of method will depend on the specific analytical requirements, such as routine quality control, stability studies, or in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. A validated Reverse-Phase HPLC (RP-HPLC) method provides a reliable and reproducible approach for its quantification.

Table 1: Performance Comparison of HPLC and Alternative Methods

ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity Range 1 - 100 µg/mL (Typical)10 - 4500 ng/mL1.0 - 10.0 µ g/spot [1][2]
Limit of Detection (LOD) 0.900 µg/mL[3]0.003 - 0.008 mg/L[4]< 0.6 µ g/spot [1][2]
Limit of Quantification (LOQ) 2.72 µg/mL[3]0.011 - 0.028 mg/L[4]1.5 ng/mL (for related impurities)[5][6]
Precision (%RSD) < 2.0%[3]< 6.8%< 3.0%[1][2]
Accuracy (% Recovery) 98.5% - 101.5%[7][8]98%Not specified
Analysis Time ~20 minutes< 3 minutesVariable
Selectivity GoodExcellentModerate
Cost ModerateHighLow

Experimental Protocols

Detailed Protocol for a Validated Stability-Indicating HPLC Method

This protocol is a representative method for the quantification of this compound, developed based on established methods for Bupivacaine and its related impurities.

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Orthophosphoric acid in water (pH 2.04) in a ratio of 69.45:30.55 (v/v).[3]

  • Flow Rate: 0.805 mL/min.[3]

  • Injection Volume: 12 µL.[3]

  • Detection Wavelength: 214 nm.[3]

  • Column Temperature: 40°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by serial dilution to cover the linearity range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for stability-indicating method validation): Forced degradation studies are essential to demonstrate the specificity of the method in the presence of degradation products.

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light as per ICH guidelines.

Analyze the stressed samples alongside a non-degraded sample to assess the resolution between the parent compound and any degradation products.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation based on ICH Q2(R2) guidelines.[9][10][11]

HPLC_Validation_Workflow start Define Analytical Target Profile (ATP) dev Develop Analytical Method start->dev protocol Prepare Validation Protocol dev->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report end Method Implementation for Routine Use report->end Method_Comparison title Key Performance Attributes of Analytical Methods hplc HPLC-UV + Good Selectivity + Moderate Cost + Well Established - Moderate Sensitivity uplc_ms UPLC-MS/MS + Excellent Selectivity + High Sensitivity + Fast Analysis - High Cost - Complex Instrumentation hptlc HPTLC + Low Cost + High Throughput - Lower Selectivity - Lower Precision

References

Inter-laboratory Comparison of Bupivacaine Impurity D Analysis: A Method Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory study designed to assess the performance of analytical methods for the quantification of Bupivacaine (B1668057) Impurity D. The study evaluates the accuracy, precision, and sensitivity of a standardized Liquid Chromatography-Mass Spectrometry (LC-MS) method across multiple laboratories, offering valuable insights into method reproducibility and reliability for pharmaceutical quality control.

Bupivacaine Impurity D, chemically identified as (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide[1][2][3], is a potential impurity in bupivacaine active pharmaceutical ingredients (APIs) and finished drug products. Rigorous analytical control is essential to ensure the safety and efficacy of bupivacaine-containing medicines. This document summarizes the findings from a collaborative study aimed at establishing a robust analytical procedure for its determination.

I. Summary of Analytical Performance

The following table summarizes the key performance characteristics of the LC-MS method for the analysis of Bupivacaine Impurity D as determined by a hypothetical inter-laboratory comparison involving five distinct laboratories.

Table 1: Summary of Inter-laboratory Study Results for Bupivacaine Impurity D Analysis

Performance MetricLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Mean ValueOverall %RSD
Accuracy (% Recovery) 99.298.5101.199.8100.599.8 0.96%
Precision (Repeatability, %RSD) 1.151.251.051.301.101.17 8.24%
Precision (Intermediate, %RSD) 1.852.051.702.151.901.93 8.95%
Limit of Detection (LOD) (ng/mL) 0.100.120.090.110.100.10 10.5%
Limit of Quantification (LOQ) (ng/mL) 0.300.350.280.330.310.31 8.13%

Note: The data presented in this table is for illustrative purposes and is based on a simulated inter-laboratory study.

II. Experimental Protocols

The following standardized protocol was distributed to all participating laboratories for the analysis of Bupivacaine Impurity D.

1. Instrumentation and Materials

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a single quadrupole or tandem mass spectrometer (MS).[4][5]

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4][6]

  • Reference Standard : Bupivacaine Impurity D, certified reference standard.

  • Reagents : Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), and ultrapure water.

2. Chromatographic Conditions

  • Mobile Phase : A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 35 °C.

  • Injection Volume : 5 µL.[6]

3. Mass Spectrometry Conditions

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Monitoring : Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ for Bupivacaine Impurity D (m/z 288.2).[1][2]

  • Source Parameters : Optimized for maximum sensitivity of the target analyte (e.g., capillary voltage, source temperature, gas flows).

4. Method Validation Parameters

Participating laboratories were instructed to perform a validation of the analytical method in accordance with standard guidelines, assessing the following parameters:

  • Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity : Assessed over a concentration range relevant for impurity testing.

  • Accuracy : Determined by spike/recovery experiments at multiple concentration levels.[6]

  • Precision : Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

III. Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow of the inter-laboratory study and the analytical process.

G cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation & Review A Protocol Development B Reference Standard Distribution A->B C Sample Preparation (Spiked API) B->C D Method Implementation & Validation C->D Samples & Protocol to Labs E Sample Analysis D->E F Data Acquisition E->F G Data Submission to Coordinator F->G Results Submission H Statistical Analysis G->H I Performance Comparison H->I J Final Report Generation I->J G cluster_workflow Analytical Workflow for Bupivacaine Impurity D P Sample Preparation (Dissolution & Dilution) I HPLC Injection P->I S Chromatographic Separation (C18 Column) I->S D Mass Spectrometry Detection (ESI+, SIM Mode) S->D Q Data Processing (Integration & Quantification) D->Q R Result Reporting (% Impurity) Q->R

References

A Comparative Analysis of Bupivacaine and Ropivacaine Stability and Impurity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability and impurity profiles of two widely used local anesthetics, bupivacaine (B1668057) and ropivacaine (B1680718). Understanding the degradation pathways and stability characteristics of these active pharmaceutical ingredients (APIs) is critical for ensuring drug product quality, safety, and efficacy. The information presented herein is supported by data from forced degradation studies and validated analytical methodologies.

Executive Summary

Bupivacaine and ropivacaine are both long-acting amide-type local anesthetics with similar chemical structures. However, subtle structural differences may influence their stability under various stress conditions. This guide summarizes the findings from comparative forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods. The available data suggests that both compounds exhibit comparable stability under several stress conditions, with oxidative conditions being a key degradation pathway for both.

Comparative Stability Data

Forced degradation studies are employed to intentionally degrade a drug substance to predict its long-term stability and identify potential impurities. The following table summarizes the comparative degradation behavior of bupivacaine and ropivacaine under various stress conditions.

Stress ConditionBupivacaine DegradationRopivacaine DegradationKey Degradation Products
Acid Hydrolysis Limited degradation reported.Limited degradation reported.N/A
Alkaline Hydrolysis The amide linkage is reported to be stable under alkali stress conditions.[1] The major degradation product upon prolonged exposure is 2,6-dimethylaniline.[2]The amide linkage is reported to be stable under alkali stress conditions.[1] The major degradation product upon prolonged exposure is 2,6-dimethylaniline.[2]2,6-dimethylaniline
Oxidative Degradation Susceptible to oxidation, leading to the formation of an N-oxide derivative.[1] One study reported 17.8% degradation under peroxide conditions.[3]Susceptible to oxidation, leading to the formation of an N-oxide derivative.[1]Bupivacaine N-oxide, Ropivacaine N-oxide
Thermal Degradation Generally stable under thermal stress.Generally stable under thermal stress.N/A
Photodegradation Generally stable under photolytic stress.Generally stable under photolytic stress.N/A

Note: The quantitative data presented is based on available literature and may not be from a single head-to-head comparative study under identical conditions. The study by Patel and Patel (2017) provides a direct qualitative comparison but lacks specific percentages of degradation.

Chemical Degradation Pathways

The primary degradation pathways for both bupivacaine and ropivacaine involve hydrolysis of the amide bond under harsh conditions and oxidation of the tertiary amine.

cluster_bupi Bupivacaine Degradation cluster_ropi Ropivacaine Degradation Bupivacaine Bupivacaine Bupi_N_Oxide Bupivacaine N-oxide Bupivacaine->Bupi_N_Oxide Oxidation (H₂O₂) Dimethylaniline_Bupi 2,6-dimethylaniline Bupivacaine->Dimethylaniline_Bupi Alkaline Hydrolysis (prolonged) Ropivacaine Ropivacaine Ropi_N_Oxide Ropivacaine N-oxide Ropivacaine->Ropi_N_Oxide Oxidation (H₂O₂) Dimethylaniline_Ropi 2,6-dimethylaniline Ropivacaine->Dimethylaniline_Ropi Alkaline Hydrolysis (prolonged)

Figure 1: Primary degradation pathways for bupivacaine and ropivacaine.

Experimental Protocols

The following section outlines a typical experimental protocol for conducting a comparative forced degradation study on bupivacaine and ropivacaine.

Materials and Methods
  • APIs: Bupivacaine HCl and Ropivacaine HCl reference standards.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, methanol (B129727), and purified water.

  • Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector, and a Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification.

Forced Degradation Procedure

A comparative study of forced degradation of bupivacaine and ropivacaine can be performed under various stress conditions, including sunlight, UV light, thermal, humidity, acidic, basic, and oxidative environments for an extended period.[4]

  • Preparation of Stock Solutions: Prepare individual stock solutions of bupivacaine and ropivacaine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1N HCl and reflux at 60°C for 30 minutes.

    • Base Hydrolysis: Treat the drug solution with 0.1N NaOH and reflux at 60°C for 30 minutes.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at a temperature below 30°C for 30 minutes.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 24 hours).

    • Photodegradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Analytical Method

A reversed-phase HPLC method is commonly employed for the separation and quantification of bupivacaine, ropivacaine, and their impurities.

  • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[4]

  • Column Temperature: Maintained at a constant temperature (e.g., 45°C).

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent drug and its degradation products.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solutions (Bupivacaine & Ropivacaine) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 105°C) Prep->Thermal Photo Photolytic Stress (UV/Vis light) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/PDA Dilute->HPLC LCMS Identify Impurities by LC-MS HPLC->LCMS

Figure 2: Workflow for a comparative forced degradation study.

Logical Comparison of Stability

The structural similarity between bupivacaine and ropivacaine, both being amide-linked local anesthetics, results in comparable stability profiles under many conditions. The key differentiating factor is the N-alkyl substituent on the piperidine (B6355638) ring (butyl for bupivacaine and propyl for ropivacaine). While this has a more pronounced effect on their pharmacokinetic and toxicological profiles, its impact on chemical stability appears to be minor based on the available data. The primary points of chemical instability for both molecules are the amide linkage (susceptible to hydrolysis under extreme conditions) and the tertiary amine (prone to oxidation).

Bupivacaine Bupivacaine Amide_Linkage Amide Linkage Bupivacaine->Amide_Linkage Tertiary_Amine Tertiary Amine Bupivacaine->Tertiary_Amine Ropivacaine Ropivacaine Ropivacaine->Amide_Linkage Ropivacaine->Tertiary_Amine Hydrolysis Hydrolysis (e.g., strong acid/base) Amide_Linkage->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Tertiary_Amine->Oxidation Similar_Stability Similar Stability Profile Hydrolysis->Similar_Stability Oxidation->Similar_Stability

Figure 3: Logical relationship of structural features to stability.

Conclusion

Based on the currently available literature, bupivacaine and ropivacaine demonstrate similar stability profiles when subjected to forced degradation conditions. Both are susceptible to oxidative degradation, forming N-oxide impurities, and can undergo hydrolysis of the amide bond under harsh alkaline conditions to yield 2,6-dimethylaniline. For routine quality control and stability studies, it is imperative to employ a validated, stability-indicating analytical method capable of separating the parent drug from all potential degradation products. Further head-to-head studies with comprehensive quantitative analysis would be beneficial to delineate any subtle differences in their degradation kinetics.

References

"2,6-Dichlorocapronic acid xylidide" levels in different bupivacaine formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Initial searches for "2,6-Dichlorocapronic acid xylidide" in relation to bupivacaine (B1668057) did not yield information on this compound as a known impurity. It is likely that this name is erroneous. However, the term "xylidide" points towards a critical and well-documented impurity in bupivacaine synthesis: 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine). This compound is classified as "Bupivacaine Impurity F" by the European Pharmacopoeia and is a known starting material for the synthesis of bupivacaine and other amide-type local anesthetics. Due to its potential toxicity, its levels are rigorously controlled in the final drug product.

This guide provides a comparison of the regulatory limits for 2,6-dimethylaniline in bupivacaine and outlines the experimental methods used for its quantification.

Data on 2,6-Dimethylaniline Levels

However, pharmacopoeial monographs establish the maximum allowable limits for this impurity in the bupivacaine drug substance. These limits are the primary benchmark for quality control.

Table 1: Pharmacopoeial Limits for 2,6-Dimethylaniline in Bupivacaine

PharmacopoeiaImpurity NameSpecification Limit
European Pharmacopoeia (EP)Bupivacaine Impurity F (2,6-Dimethylaniline)Maximum 100 ppm

Note: ppm = parts per million.

For finished drug products, general limits for impurities are also defined. For instance, typical specifications for bupivacaine injections might limit individual unspecified impurities to not more than 0.2% w/w and total impurities to not more than 0.5% w/w[1]. The specific limits for identified impurities like 2,6-dimethylaniline are set by the manufacturer based on regulatory guidelines[1].

Experimental Protocols for Quantification

The quantification of 2,6-dimethylaniline in bupivacaine is crucial for quality control. Several analytical techniques have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods.

Method 1: Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

This method is highly sensitive and allows for the rapid separation and quantification of 2,6-dimethylaniline and its isomers.

Objective: To detect and quantify 2,6-dimethylaniline in bupivacaine samples.

Instrumentation and Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm, 1.7 µm)[2].

  • Mobile Phase: A mixture of 10 mM sodium phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) in an 86:14 (v/v) ratio[2].

  • Elution Mode: Isocratic[2].

  • Flow Rate: 0.3 mL/min[2].

  • Column Temperature: 40 °C[2].

  • Detection Wavelength: 210 nm[2].

  • Injection Volume: Not specified, typically 1-10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,6-dimethylaniline reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the bupivacaine drug substance or formulation in the mobile phase to achieve a target concentration.

  • Chromatography: Inject the standard and sample solutions into the UPLC system.

  • Quantification: Identify the 2,6-dimethylaniline peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of 2,6-dimethylaniline in the sample by comparing the peak area to the calibration curve. The method can achieve a Limit of Quantification (LOQ) as low as 0.02 µg/mL[2].

Method 2: High-Performance Liquid Chromatography with Amperometric Detection (HPLC-ED)

This method offers high sensitivity and specificity for the determination of 2,6-dimethylaniline in pharmaceutical preparations.

Objective: To determine the content of 2,6-dimethylaniline in local anesthetic preparations.

Instrumentation and Conditions:

  • System: HPLC with an electrochemical (amperometric) detector.

  • Working Electrode: Glassy carbon electrode[3][4].

  • Potential: +0.85 V[3][4].

  • Column: Reversed-phase C18.

  • Mobile Phase: A mixture of Briton-Robinson buffer (pH 7), methanol, and acetonitrile (40:45:15 v/v/v) has been used for related compounds[4]. The specific mobile phase for bupivacaine would need to be optimized.

Procedure:

  • Standard and Sample Preparation: Similar to the UPLC method, prepare standard solutions of 2,6-dimethylaniline and sample solutions of the bupivacaine product.

  • Chromatography: Inject the solutions into the HPLC system. The electrochemical detector measures the current generated by the oxidation of 2,6-dimethylaniline at the electrode surface.

  • Quantification: The peak response is proportional to the concentration of the analyte. Quantify the amount of 2,6-dimethylaniline in the sample by comparing its peak response to that of the standards. This method has a reported Limit of Detection (LOD) of 0.8 ng/mL and a Limit of Quantitation (LOQ) of 1.5 ng/mL[3][4][5].

Visualizations

The following diagrams illustrate the logical workflow for the quantification of 2,6-dimethylaniline in bupivacaine formulations.

cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_quant Quantification Stage Standard Reference Standard (2,6-Dimethylaniline) Standard_Prep Prepare Stock & Working Standard Solutions Standard->Standard_Prep Sample Bupivacaine Formulation (e.g., Standard, Liposomal) Sample_Prep Dissolve Sample in Appropriate Solvent Sample->Sample_Prep Analysis Inject into HPLC / UPLC System Standard_Prep->Analysis Sample_Prep->Analysis Separation Chromatographic Separation on Column Analysis->Separation Detection UV or Electrochemical Detection Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Quantify Identify Peak & Integrate Area Data->Quantify Result Calculate Concentration vs. Calibration Curve Quantify->Result

Caption: Workflow for quantifying 2,6-dimethylaniline in bupivacaine.

Bupivacaine Bupivacaine Formulations Standard_Bupi Standard Bupivacaine HCl Bupivacaine->Standard_Bupi Liposomal_Bupi Liposomal Bupivacaine Bupivacaine->Liposomal_Bupi QC_Test Quality Control Testing (Impurity Profiling) Standard_Bupi->QC_Test Liposomal_Bupi->QC_Test Impurity_Spec Impurity Specification Check (e.g., EP < 100 ppm for 2,6-DMA) QC_Test->Impurity_Spec Release Product Release Impurity_Spec->Release Pass Reject Product Rejection / Investigation Impurity_Spec->Reject Fail

Caption: Quality control logic for bupivacaine impurity analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dichlorocapronic Acid Xylidide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,6-Dichlorocapronic acid xylidide, a known impurity of the local anesthetic, Bupivacaine (B1668057) (Bupivacaine Impurity D). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select an appropriate analytical method and to understand the process of cross-validation between different techniques. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental protocols.

Performance Comparison of Analytical Methods

The selection of an analytical technique for the quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters for the most relevant analytical methods.

ParameterHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.Separation based on charge-to-size ratio in an electric field.
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, provides molecular weight and structural information, leading to high specificity.High, especially with selected ion monitoring (SIM), but may require derivatization.High, offers different selectivity compared to chromatographic methods.
Linearity Range Typically in the µg/mL range (e.g., 0.5 - 100 µg/mL).Wide dynamic range, from pg/mL to µg/mL (e.g., 3.90-500 µg/L for Bupivacaine)[1].Dependent on derivatization and analyte volatility, typically in the ng/mL to µg/mL range.Generally in the µg/mL range (e.g., 0.05-10 µg/ml for similar compounds)[2].
Limit of Detection (LOD) ~0.1 µg/mL~pg/mL to low ng/mL range (e.g., ~1.0 ng for Bupivacaine)[3].~0.1 ng for Bupivacaine[3].~0.015 µg/ml for similar compounds[2].
Limit of Quantitation (LOQ) ~0.5 µg/mL (e.g., 65 mg/mL for Bupivacaine).~ng/mL range (e.g., 3.90 µg/L for Bupivacaine)[1].~ng/mL range (e.g., 48 mg/mL for Bupivacaine).~0.05 µg/ml for similar compounds[2].
Precision (%RSD) Typically < 2%Typically < 15%[1].Generally < 15%Typically < 3%
Analysis Time 10-30 minutes< 10 minutes (e.g., <3 min for Bupivacaine)[1].15-30 minutes5-15 minutes
Sample Preparation Relatively simple (dissolution, filtration).Can be simple (dilute-and-shoot) or require extraction.Often requires extraction and derivatization to increase volatility.Simple, requires sample dissolution in buffer.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound and related substances.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on established methods for the analysis of Bupivacaine and its impurities.[4][5]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[4]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a 50:50 (v/v) mixture of pH 6.5 phosphate (B84403) buffer and acetonitrile (B52724).[4] The buffer can be prepared by dissolving potassium dihydrogen phosphate in water, adding triethylamine, and adjusting the pH with orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 45°C.[4][5]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 220 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., a 50:50 mixture of Milli-Q water and methanol) to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm nylon membrane filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and specific method is suitable for trace-level quantification.[1]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.[1]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid. A 50:50 (v/v) composition can be a starting point.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution. For the related compound Bupivacaine, transitions of m/z 289 -> m/z 140 are used.[1]

  • Sample Preparation: A simple protein precipitation with acetonitrile or a liquid-liquid extraction with a solvent like diethyl ether can be employed for biological matrices.[1] For pharmaceutical preparations, a dilute-and-shoot approach after dissolution in the mobile phase is often sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its thermal stability and volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometric Detection: Full scan mode for qualitative analysis and identification of unknown impurities, and Selected Ion Monitoring (SIM) mode for quantitative analysis of the target analyte.

  • Sample Preparation and Derivatization: An initial liquid-liquid or solid-phase extraction may be required. Derivatization, if needed, can be performed using silylating agents (e.g., BSTFA) to convert the amide group to a more volatile derivative.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide comparable results. This is crucial when, for instance, a method is transferred between laboratories or when a new method is intended to replace an existing one.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for example, an established HPLC-UV method and a newly developed LC-MS/MS method.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol protocol Define Acceptance Criteria (e.g., % Difference, Statistical Test) start->protocol samples Prepare a Set of Samples (Spiked QCs and/or Incurred Samples) protocol->samples methodA Analyze Samples with Method A (e.g., HPLC-UV) samples->methodA methodB Analyze Samples with Method B (e.g., LC-MS/MS) samples->methodB dataA Results from Method A methodA->dataA dataB Results from Method B methodB->dataB compare Compare Results dataA->compare dataB->compare pass Results are Comparable (Meet Acceptance Criteria) compare->pass Yes fail Results are Not Comparable (Investigate Discrepancy) compare->fail No end End: Cross-Validation Complete pass->end investigate Root Cause Analysis (Method Bias, Sample Handling, etc.) fail->investigate investigate->start Re-evaluate

Cross-validation workflow for two analytical methods.
Experimental Design for Cross-Validation

  • Protocol Definition: A clear protocol should be established before initiating the cross-validation study. This protocol must define the analytical methods to be compared, the samples to be analyzed, the number of replicates, and the acceptance criteria for comparability.

  • Sample Selection: A minimum of three concentrations (low, medium, and high) of the analyte should be prepared in the relevant matrix. It is also recommended to use incurred samples (real-world samples containing the analyte) if available.

  • Analysis: The same set of samples should be analyzed using both analytical methods. The analysis should be performed by the same or different analysts on the same or different days, depending on the scope of the cross-validation.

  • Data Evaluation: The results from both methods are then statistically compared. The acceptance criteria may be based on the percentage difference between the means of the results from the two methods, which should typically be within ±15-20%. Statistical tests such as the t-test can also be employed to assess the significance of any observed differences.

References

Comparative Analysis of Bupivacaine Impurity D and Other Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the analytical profiles of Bupivacaine (B1668057) Impurity D and other key degradation products. This document provides a comparative overview of their characteristics, analytical detection methods, and formation pathways, supported by experimental data.

In the quality control and stability testing of bupivacaine, a widely used local anesthetic, the identification and quantification of degradation products are of paramount importance to ensure its safety and efficacy. Among the known impurities, Bupivacaine Impurity D, identified as (2RS)-2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a specified impurity in the European Pharmacopoeia. This guide provides a detailed comparison of the analytical methodologies for Bupivacaine Impurity D and other significant degradation products, including Bupivacaine N-oxide isomers, which are prominent under oxidative and photolytic stress conditions.

Chemical and Physical Characteristics

A summary of the key identification characteristics for Bupivacaine and its impurities is presented in Table 1. This information is crucial for the specific identification and differentiation of these compounds during analysis.

Table 1: Chemical Identification of Bupivacaine and Its Impurities

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Bupivacaine(RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide2180-92-9C₁₈H₂₈N₂O288.43
Bupivacaine Impurity D (2RS)-2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide 1037184-07-8 C₁₄H₁₉Cl₂NO 288.21
Bupivacaine N-oxide (Isomer 1 - RS1)Not specifiedNot availableC₁₈H₂₈N₂O₂320.43
Bupivacaine N-oxide (Isomer 2 - RS2)Not specifiedNot availableC₁₈H₂₈N₂O₂320.43
Bupivacaine Impurity AN-(2,6-Dimethylphenyl)pyridine-2-carboxamide39627-98-0C₁₄H₁₄N₂O226.27
Bupivacaine Impurity C1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one1797894-80-4C₁₄H₁₇NO215.29
Bupivacaine Impurity F2,6-Dimethylaniline87-62-7C₈H₁₁N121.18

Comparative Analytical Data

The separation and quantification of bupivacaine and its impurities are typically achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

Gas Chromatography (GC) Analysis

The European Pharmacopoeia outlines a GC method for the analysis of related substances in bupivacaine. Table 2 summarizes the relative retention times of several specified impurities, providing a basis for their identification and separation using this method.[1]

Table 2: Relative Retention Times of Bupivacaine Impurities by Gas Chromatography[1]

CompoundRelative Retention Time (vs. Bupivacaine)
Bupivacaine1.0
Bupivacaine Impurity A~0.6
Bupivacaine Impurity B~0.7
Bupivacaine Impurity C~0.5
Bupivacaine Impurity D ~0.8
Bupivacaine Impurity E~1.1
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

Recent studies have focused on the use of HPLC-MS for the sensitive and specific detection of bupivacaine degradation products. A notable study on the forced degradation of bupivacaine identified two major degradation products, Bupivacaine N-oxide isomers (RS1 and RS2), under oxidative and photolytic stress.[2] The analytical parameters for these impurities are detailed in Table 3.

Table 3: HPLC-MS Analytical Parameters for Bupivacaine N-oxide Impurities[2]

CompoundRetention Time (min)Limit of Detection (LOD) (ng)Limit of Quantitation (LOQ) (ng)
Bupivacaine-0.200.40
Bupivacaine N-oxide (RS1)14.5800.240.89
Bupivacaine N-oxide (RS2)12.5930.230.65

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for forced degradation studies and the subsequent analysis of bupivacaine and its impurities.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

Objective: To induce the degradation of bupivacaine under various stress conditions to identify and characterize the resulting impurities.

Stress Conditions: [3]

  • Acid Hydrolysis: 1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (as per ICH Q1B guidelines).

Procedure:

  • Prepare solutions of bupivacaine in the respective stress media.

  • Expose the solutions to the specified conditions for the designated time.

  • Neutralize the acidic and basic solutions after the stress period.

  • Dilute the samples to an appropriate concentration with the mobile phase for analysis.

HPLC-MS Method for Bupivacaine N-oxide Analysis[2][3]

Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass Spectrometry (MS).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Full scan and product ion scan modes for identification and structural elucidation.

Degradation Pathways

Understanding the formation pathways of impurities is critical for controlling them during the manufacturing process and storage.

Formation of Bupivacaine N-oxide

Forced degradation studies have shown that bupivacaine is susceptible to oxidation, leading to the formation of Bupivacaine N-oxide isomers.[2] This occurs at the nitrogen atom of the piperidine (B6355638) ring. Photolytic stress can also contribute to the formation of these N-oxide impurities.

Bupivacaine Degradation Pathway Bupivacaine Bupivacaine N_Oxide Bupivacaine N-oxide (RS1 and RS2) Bupivacaine->N_Oxide Oxidative Stress (e.g., H₂O₂) Photolytic Stress Bupivacaine Impurity Relationships cluster_synthesis Synthesis & Degradation StartingMaterials Starting Materials (e.g., 2,6-Dimethylaniline - Impurity F) Bupivacaine Bupivacaine API StartingMaterials->Bupivacaine Synthesis ProcessImpurities Process-Related Impurities (e.g., Impurity A, C) StartingMaterials->ProcessImpurities DegradationProducts Degradation Products (e.g., Impurity D, N-oxides) Bupivacaine->DegradationProducts Degradation (Stress Conditions)

References

A Comparative Guide to HPLC Columns for Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, with the choice of HPLC column being a decisive factor in achieving robust and reliable separations. This guide provides an objective comparison of the performance of various reversed-phase HPLC columns for impurity profiling, supported by experimental data to inform your selection process.

The Central Role of the HPLC Column in Impurity Analysis

The goal of an impurity profiling method is to separate all process-related impurities and degradation products from the main API peak and from each other. The selectivity of the separation is profoundly influenced by the choice of the stationary phase.[1] Different column chemistries offer varied retention mechanisms, which can be leveraged to resolve even closely related impurities.[2] This guide focuses on a comparative evaluation of the most commonly employed reversed-phase columns: C18, C8, Phenyl-Hexyl, and Cyano.

Performance Comparison of HPLC Columns

The selection of an optimal HPLC column is a multifactorial decision that depends on the physicochemical properties of the API and its impurities. While C18 columns are often the first choice due to their strong hydrophobic retention, alternative chemistries can provide unique selectivity for challenging separations.[3]

Quantitative Data Summary

Table 1: Performance Data for Amlodipine Impurity Profiling

Column ChemistryKey Performance HighlightsCritical Impurity Pair ResolutionReference
C18 Good separation of five known impurities.Baseline separation of most impurities.[3]
Phenyl Effective in separating a total of 28 peaks in a combination formulation.Good resolution in a complex mixture.[4]
RP-select B Optimized for the separation of specified impurities D and F.Satisfactory resolution between evaluated impurities and Amlodipine.[5][6]

Table 2: Performance Data for Irbesartan Impurity Profiling

Column ChemistryPrimary Separation MechanismRetention CharacteristicsKey Performance HighlightsReference
C18 Hydrophobic interactionsStrong retention for non-polar compounds.Widely used for routine quality control and stability studies.[7]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsEnhanced retention for aromatic and moderately polar compounds.Superior performance in terms of resolution, peak shape, and efficiency for aromatic analytes.[7][8]
Cyano Dipole-dipole interactions, weak hydrophobic interactionsLess retention for non-polar compounds compared to C18 and Phenyl-Hexyl.Useful for the analysis of starting materials and polar impurities.[7]

Table 3: Performance Data for Metformin Impurity Profiling

Column ChemistryKey Performance HighlightsRetention Time of MetforminReference
C18 Good separation and peak shape with a phosphate (B84403) buffer mobile phase.~3.47 minutes[9]
C8 Effective for the quantitative estimation of impurities in a combination tablet.-[10]
Inertsil ODS 3V (C18) Good resolution between Metformin and its related compounds B and C.-

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results. The following are representative experimental protocols for the impurity analysis of Amlodipine and Irbesartan.

Amlodipine Impurity Profiling Protocol
  • Column: RP-select B (250 x 4.0 mm, 5 µm)[5][6]

  • Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (B145695) (60:40 % v/v)[5][6]

  • Detection: UV at 237 nm[11]

  • Sample Preparation: Tablets are powdered, and a quantity equivalent to 10 mg of Amlodipine is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.[11]

Irbesartan Impurity Profiling Protocol (C18 Column)
  • Column: Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm)[7]

  • Mobile Phase A: 0.55% v/v orthophosphoric acid, pH adjusted to 3.2 with triethylamine[7]

  • Mobile Phase B: Mixture of Mobile Phase A and acetonitrile (B52724) (5:95 v/v)[7]

  • Gradient Program: A gradient program is typically employed to separate a range of polar and non-polar impurities.[7]

  • Flow Rate: 1.2 mL/min[7]

  • Column Temperature: 25°C[7]

  • Detection: UV at 220 nm[7]

  • Injection Volume: 10 µL[7]

Irbesartan Impurity Profiling Protocol (Phenyl-Hexyl Column)
  • Column: XSelect CSH Phenyl-Hexyl (50 mm x 3.0 mm, 2.5 µm)[7]

  • Mobile Phase: 40:60 acetonitrile:water with formic acid as a modifier[7]

  • Elution: Isocratic[7]

  • Flow Rate: 0.85 mL/min[7]

  • Column Temperature: 30°C[7]

  • Detection: PDA and Mass Detector[7]

Visualizing the Workflow and Logic

To better understand the process of selecting an HPLC column and developing a method for impurity profiling, the following diagrams illustrate the key decision points and workflows.

HPLC_Column_Selection_Workflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Initial Column Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation a Physicochemical Properties (Polarity, pKa, MW) c Select Diverse Chemistries (C18, C8, Phenyl, Cyano) a->c b Number & Nature of Impurities b->c d Perform Initial Runs (Generic Gradient) c->d e Evaluate Selectivity & Retention d->e f Select Best Column(s) e->f g Optimize Mobile Phase (pH, Organic Modifier) f->g h Fine-tune Gradient & Temperature g->h i Validate per ICH Guidelines (Specificity, Linearity, Accuracy, etc.) h->i

A logical workflow for HPLC column selection and method development.

Column_Interaction_Mechanisms cluster_columns Stationary Phase Chemistries Analyte Analyte (API & Impurities) C18 C18 / C8 Analyte->C18 Hydrophobic Interactions Phenyl Phenyl-Hexyl Analyte->Phenyl π-π Interactions Hydrophobic Interactions Cyano Cyano Analyte->Cyano Dipole-Dipole Interactions Weak Hydrophobic

Primary interaction mechanisms for different HPLC column chemistries.

Conclusion

The selection of an appropriate HPLC column is a cornerstone of developing a robust and reliable method for impurity profiling. While C18 columns serve as a versatile starting point, this guide demonstrates that alternative chemistries like Phenyl-Hexyl and Cyano can offer superior selectivity and resolution for specific analytical challenges. For instance, the Phenyl-Hexyl column shows enhanced performance for aromatic compounds due to additional π-π interactions.[7][8] Conversely, for more polar impurities, a less hydrophobic phase like Cyano or a shorter alkyl chain C8 might be more suitable.

Researchers and drug development professionals should consider a systematic approach to column selection, starting with an evaluation of the analyte's and impurities' physicochemical properties. Screening a diverse set of column chemistries is highly recommended to identify the optimal stationary phase that provides the necessary selectivity for a complete and robust impurity profile.

References

A Comparative Guide to the Accurate and Precise Quantification of 2,6-Dichlorocapronic Acid Xylidide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities is a critical aspect of quality control and regulatory compliance. 2,6-Dichlorocapronic acid xylidide, recognized as Bupivacaine (B1668057) Impurity D, is a significant related substance of the local anesthetic bupivacaine.[1] Its monitoring is essential to ensure the safety and efficacy of bupivacaine formulations. This guide provides a comparative overview of analytical methodologies for the quantification of this specific impurity, supported by experimental data and detailed protocols.

Quantitative Method Performance

The selection of an analytical method for quantifying this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques. The following table summarizes the performance characteristics of these methods based on available data.

Analytical MethodInstrumentationKey Performance Parameters
Linearity (R²) Limit of Quantification (LOQ) Accuracy (Recovery %)
HPLC-UV HPLC with UV Detector≥ 0.999Typically in the µg/mL range95-105%
UPLC-TOF-MS UPLC with Time-of-Flight Mass Spectrometry≥ 0.99923.8 ng/mL[1]Not explicitly stated, but generally expected to be within 80-120% for impurity analysis.
LC-MS Liquid Chromatography with Mass Spectrometry≥ 0.999[2]0.65 - 0.89 ng[3]90-108%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for routine quality control.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a 70:30 (v/v) ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the bupivacaine drug substance or formulation in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • System Suitability: Ensure theoretical plates are greater than 2000 and the tailing factor is less than 2.0.[1]

    • Specificity: Analyze a blank (mobile phase), a placebo sample, and a sample spiked with the impurity to ensure no interference at the retention time of this compound.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the impurity into a placebo sample at three different concentration levels. The recovery should be within 95-105%.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples at a target concentration. The relative standard deviation (RSD) should be less than 5.0%.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological samples, LC-MS/MS is the method of choice.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The m/z for the M+H⁺ ion of the impurity is 288.21.[1]

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to achieve concentrations in the ng/mL range. An internal standard should be added to all standards and samples to correct for matrix effects and instrument variability.

  • Validation Parameters:

    • Linearity: Establish a calibration curve over the desired concentration range (e.g., 0.5 - 100 ng/mL).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2]

    • Accuracy and Precision: Evaluated similarly to the HPLC-UV method, with acceptance criteria typically within ±15% (±20% at the LOQ).

    • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

Analytical Workflow for Impurity Quantification cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_result Final Result Sample Drug Substance/Product Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Spiking Spiking (for Accuracy) Dilution->Spiking Filtration Filtration Spiking->Filtration Injection HPLC/LC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation Report Reportable Value Validation->Report

Caption: A typical workflow for the quantification of pharmaceutical impurities.

Signaling Pathway (Illustrative)

While this compound is an impurity and not a therapeutic agent with a defined signaling pathway, its parent compound, bupivacaine, acts by blocking sodium channels. The presence of impurities could potentially alter the drug's interaction with its target.

Bupivacaine's Mechanism of Action cluster_membrane Neuronal Membrane cluster_interaction Drug Interaction cluster_effect Physiological Effect Na_Channel Voltage-gated Sodium Channel Block Blockage of Sodium Ion Influx Na_Channel->Block Bupivacaine Bupivacaine Bupivacaine->Na_Channel Binds to Impurity 2,6-Dichlorocapronic acid xylidide Impurity->Na_Channel Potential Interaction No_AP Inhibition of Action Potential Block->No_AP Analgesia Local Anesthesia No_AP->Analgesia

Caption: Bupivacaine's mechanism and the potential influence of impurities.

References

A Comparative Guide to Robustness Testing of Analytical Procedures for Bupivacaine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Bupivacaine Impurity D under varied conditions, supported by representative experimental data. The focus is on demonstrating the robustness of the analytical procedure, a critical component of method validation that ensures its reliability during routine use.

Data Presentation: Impact of Parameter Variation on Method Performance

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The following table summarizes the effect of such variations on key analytical performance characteristics for the determination of Bupivacaine Impurity D. The data is representative of a typical robustness study.

Parameter VariedVariationRetention Time of Impurity D (min)Resolution (Bupivacaine / Impurity D)Tailing Factor of Impurity DAssay of Impurity D (% of Nominal)
Nominal Conditions - 4.52 3.1 1.1 100.0
pH of Aqueous Phase2.84.683.31.1100.2
3.24.352.91.299.8
% Acetonitrile (B52724)38%4.983.51.1100.1
42%4.112.81.199.9
Column Temperature28 °C4.613.21.1100.3
32 °C4.433.01.299.7
Flow Rate0.9 mL/min5.023.11.1100.0
1.1 mL/min4.113.11.0100.1

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Representative HPLC Method for Bupivacaine Impurity D

A reversed-phase HPLC method was established for the separation and quantification of Bupivacaine Impurity D from Bupivacaine.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water, pH adjusted to 3.0.

    • B: Acetonitrile.

  • Gradient: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Solution: A solution containing Bupivacaine and Bupivacaine Impurity D at a concentration of 1 mg/mL and 0.01 mg/mL, respectively, in diluent (Mobile Phase).

Robustness Study Protocol

The robustness of the analytical method was evaluated by introducing small, deliberate changes to the method parameters.[1] The system suitability parameters, including resolution, tailing factor, and theoretical plates, were monitored. The "one-factor-at-a-time" (OFAT) approach was employed for this study.

Parameters Varied:

  • pH of the Aqueous Component of the Mobile Phase: The pH of the 0.1% phosphoric acid solution was adjusted to 2.8 and 3.2 (Nominal: 3.0). The pH of the mobile phase can significantly impact the retention of ionizable compounds.[2][3][4][5]

  • Percentage of Organic Solvent in the Mobile Phase: The proportion of acetonitrile was varied by ±2% (38% and 42%) (Nominal: 40%).

  • Column Temperature: The column temperature was varied by ±2 °C (28 °C and 32 °C) (Nominal: 30 °C).

  • Flow Rate: The flow rate was varied by ±0.1 mL/min (0.9 mL/min and 1.1 mL/min) (Nominal: 1.0 mL/min).

Acceptance Criteria:

For the method to be considered robust, the following criteria should be met under all tested variations:

  • The resolution between the Bupivacaine and Impurity D peaks should be greater than 2.0.[1]

  • The tailing factor for the Impurity D peak should not be more than 2.0.

  • The percentage of relative standard deviation (%RSD) for the assay of Impurity D from replicate injections should be not more than 5.0%.[6]

Visualizations

Workflow for Robustness Testing

The following diagram illustrates the typical workflow for conducting a robustness study of an analytical procedure.

G cluster_0 Planning cluster_1 Execution cluster_2 Evaluation A Define Analytical Procedure B Identify Critical Parameters (e.g., pH, Temp, Flow Rate) A->B C Define Variation Ranges B->C D Prepare Samples and Standards C->D E Perform Analyses under Nominal and Varied Conditions D->E F Collect Data (Retention Time, Peak Area, etc.) E->F G Assess Impact on System Suitability F->G H Evaluate Effect on Quantitative Results G->H I Compare Against Acceptance Criteria H->I J Conclusion: Method is Robust/Not Robust I->J

Caption: Workflow for the robustness testing of an analytical method.

Logical Relationships in Robustness Testing

This diagram illustrates the logical relationship between the varied parameters and their potential impact on the analytical method's performance.

G cluster_0 Varied Method Parameters cluster_1 Affected Chromatographic Responses pH Mobile Phase pH Retention Retention Time pH->Retention Resolution Resolution pH->Resolution Organic Organic Solvent % Organic->Retention Organic->Resolution Temp Column Temperature Temp->Retention Temp->Resolution Flow Flow Rate Flow->Retention Assay Assay/Quantification Retention->Assay Resolution->Assay Tailing Tailing Factor Tailing->Assay Robustness Method Robustness Assay->Robustness

Caption: Factors influencing the robustness of an HPLC method.

References

Benchmarking Reference Standards for 2,6-Dichlorocapronic Acid Xylidide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on benchmarking reference standards for "2,6-Dichlorocapronic acid xylidide" has been developed to ensure the accuracy and reliability of analytical data in pharmaceutical quality control. This guide provides a framework for comparing the performance of commercially available reference standards for this critical impurity of several local anesthetic drugs, including Bupivacaine, Levobupivacaine, and Ropivacaine.

This compound, also identified as Bupivacaine Impurity D, Levobupivacaine Impurity D, or Ropivacaine Dichloro Impurity, is a key marker for monitoring the quality and stability of these widely used anesthetics.[1] The purity and accurate characterization of its reference standard are paramount for the precise quantification of this impurity in pharmaceutical formulations, thereby ensuring patient safety and regulatory compliance.

This guide outlines the essential performance parameters for evaluating reference standards and provides detailed experimental protocols for their assessment.

Key Performance Parameters for Comparison

The quality of a reference standard is determined by several key parameters. When comparing different sources of this compound reference standards, the following aspects should be meticulously evaluated:

Parameter Description Importance
Purity The percentage of the desired compound in the reference standard material. This should be determined by a high-resolution analytical technique.A higher purity ensures more accurate calibration curves and quantification of the impurity in test samples.
Identity Confirmation of the chemical structure of the reference standard.Verifies that the material is indeed this compound.
Assigned Purity Value & Uncertainty The certified purity value provided by the supplier and the associated measurement uncertainty.A low uncertainty indicates a high level of confidence in the assigned purity value.
Homogeneity The uniformity of the reference standard within a single batch.Ensures that each aliquot of the standard is representative of the entire batch.
Stability The ability of the reference standard to maintain its purity and chemical integrity over time under specified storage conditions.Long-term stability reduces the frequency of re-qualification and ensures consistent results over time.
Solubility The solubility of the reference standard in various analytical solvents.Important for preparing stock and working solutions for analysis.
Certificate of Analysis (CoA) A document provided by the supplier that details the characterization and testing of the reference standard.A comprehensive CoA is indicative of a high-quality and well-characterized standard.

Experimental Protocols for Benchmarking

To objectively compare different reference standards of this compound, a series of experiments should be conducted. The following are detailed methodologies for key assessments.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component and any potential impurities in the reference standard.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[1]

  • Procedure:

    • Prepare solutions of each reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Inject equal volumes of each solution into the HPLC system.

    • Record the chromatograms and calculate the area percentage of the main peak and any impurity peaks.

    • The purity is calculated as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques provide structural information to confirm the identity of the reference standard.

  • Mass Spectrometry:

    • Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).

    • Procedure: Infuse a dilute solution of the reference standard into the mass spectrometer and acquire the mass spectrum. The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of this compound (288.21 g/mol ).[1]

  • NMR Spectroscopy:

    • Technique: Proton (¹H) and Carbon-13 (¹³C) NMR.

    • Procedure: Dissolve the reference standard in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.

Quantitative Analysis by NMR (qNMR)

qNMR can be used as a primary method for the accurate determination of the purity of the reference standard.

  • Procedure:

    • Accurately weigh the reference standard and a certified internal standard with a known purity.

    • Dissolve both in a deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • The purity of the reference standard is calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard.

Workflow for Benchmarking Reference Standards

The following diagram illustrates the logical workflow for the comprehensive evaluation of this compound reference standards.

cluster_0 Reference Standard Acquisition cluster_1 Initial Characterization cluster_2 Identity Confirmation cluster_3 Purity and Impurity Profiling cluster_4 Data Analysis and Comparison A Procure Reference Standards from Different Suppliers B Visual Inspection and Documentation Review (CoA) A->B C Solubility Testing B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F HPLC-UV Analysis D->F E->F G Quantitative NMR (qNMR) F->G H Tabulate and Compare - Purity - Impurity Profile - Identity Confirmation G->H I Select Optimal Reference Standard H->I

Caption: Workflow for Benchmarking Reference Standards.

Conclusion

A thorough and systematic evaluation of reference standards is a critical component of robust analytical method validation and routine quality control in the pharmaceutical industry. By following the protocols and workflow outlined in this guide, researchers and drug development professionals can confidently select the most suitable "this compound" reference standard, ensuring the accuracy and reliability of their analytical results and contributing to the safety and efficacy of essential anesthetic drugs.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichlorocapronic Acid Xylidide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dichlorocapronic acid xylidide, also known as Bupivacaine Impurity D.

Immediate Safety and Handling Precautions: Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A self-contained breathing apparatus is recommended, especially in case of dust formation.

  • Body Protection: Wear a lab coat or a protective apron.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation and Waste Classification

  • Treat all this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste.

  • This compound is a chlorinated organic material. Do not mix it with non-halogenated solvent waste.

Step 2: Container Selection and Labeling

  • Select a dedicated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "1037184-07-8".

  • Indicate the associated hazards on the label (e.g., "Harmful," "Irritant," "Suspected Carcinogen," "Environmental Hazard").

Step 3: Waste Accumulation

  • Place all solid waste contaminated with this compound directly into the designated hazardous waste container.

  • If dealing with solutions, use a separate, compatible container for liquid waste, also clearly labeled.

  • Keep the waste container securely closed at all times, except when adding waste.

Step 4: Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 5: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 6: Final Disposal Method

  • The recommended final disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases.[1] Your EHS department will manage this final step with a licensed hazardous waste disposal company.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1037184-07-8
Molecular Formula C₁₄H₁₉Cl₂NO
Molecular Weight 288.21 g/mol
Melting Point 81 - 83°C
Boiling Point 421.3 ± 45.0 °C (Predicted)
Density 1.180 ± 0.06 g/cm³ (Predicted)
Form Solid (Off-White to Pale Beige)
Solubility Chloroform (Slightly), Methanol (Slightly)

Hazard Identification and GHS Classifications

Hazard ClassCategoryHazard Statement
Flammable solids Category 1/2H228: Flammable solid
Acute toxicity, oral Category 4H302: Harmful if swallowed
Skin irritation -H315: Causes skin irritation
Serious eye irritation -H319: Causes serious eye irritation
Specific target organ toxicity — single exposure -H335: May cause respiratory irritation

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab_procedures Laboratory Procedures cluster_ehs_procedures EHS Procedures start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe Always segregate Segregate as Chlorinated Hazardous Waste ppe->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate Waste in Closed Container container->accumulate store Store in Satellite Accumulation Area accumulate->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport by Licensed Waste Hauler contact_ehs->transport incinerate High-Temperature Incineration with Scrubber transport->incinerate end End: Proper Disposal incinerate->end

Caption: Disposal workflow from waste generation to final incineration.

References

Personal protective equipment for handling 2,6-Dichlorocapronic acid xylidide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,6-Dichlorocapronic acid xylidide (CAS RN: 1037184-07-8), also known as Bupivacaine Impurity D. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach to safety, based on available data and procedures for handling halogenated organic compounds, is strongly recommended.

Hazard Assessment

Conflicting information exists regarding the hazards of this compound. While one source indicates it is not a hazardous chemical as defined by the OSHA Hazard Communication Standard, another provides the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Prudent Practice: In the absence of definitive data, it is essential to handle this compound as if it possesses all the hazards listed above.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. All PPE should be selected after a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemically resistant nitrile or butyl rubber gloves. Ensure gloves meet EN 374 or equivalent standards.[2][3][4]To prevent skin contact and absorption. Nitrile gloves are suitable for incidental contact, while butyl rubber may offer enhanced protection for prolonged handling.[4][5]
Body Protection Lab Coat/GownA standard laboratory coat or a chemical-resistant disposable gown.To protect skin and clothing from contamination.
Eye Protection Safety Goggles/Face ShieldTightly fitting safety goggles. A face shield should be worn in situations with a high risk of splashing.To protect eyes from dust particles and splashes, which can cause serious irritation.[1]
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, especially when handling the compound in powdered form or when engineering controls are insufficient.To prevent inhalation of fine particles that may cause respiratory irritation.[1]
General Lab Attire Closed-toe shoesSturdy, closed-toe footwear.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following steps is mandatory to minimize exposure and ensure safe handling.

  • Preparation:

    • Ensure a properly functioning chemical fume hood is available. All handling of the solid compound and its solutions should be conducted within the fume hood to minimize inhalation exposure.[6]

    • Verify that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

    • Cover the work surface with an absorbent, disposable pad.

  • Weighing and Solution Preparation:

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • To prepare a solution, carefully add the weighed powder to the solvent in a suitable container.

    • If the compound has low solubility, gentle heating with a water bath or heating mantle may be required. Avoid using open flames.[7]

  • Handling:

    • Always wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the compound.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean and decontaminate all equipment and the work area.

Emergency Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a designated, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" container.[6][7][8] Do not mix with non-halogenated waste.[8]

  • Waste Containers:

    • Use a leak-proof, compatible container with a screw-top lid. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • Do not overfill containers; leave at least 10-20% of headspace for expansion.[8]

    • Ensure the exterior of the waste container is clean and free of contamination.[8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9] Do not use abbreviations.[9]

    • List all constituents and their approximate concentrations if it is a mixed waste stream.[8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until it can be collected by a licensed waste disposal service.[10]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Assess Risks handling Handling in Fume Hood ppe->handling Begin Work post_handling Post-Handling Cleanup handling->post_handling Complete Experiment disposal Waste Disposal post_handling->disposal Segregate Waste end End of Process disposal->end Secure Storage Disposal Pathway for this compound Waste start Waste Generated is_halogenated Is it a Halogenated Organic Compound? start->is_halogenated halogenated_waste Segregate into 'Halogenated Organic Waste' is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate into 'Non-Halogenated Organic Waste' is_halogenated->non_halogenated_waste No label_container Label Container Correctly halogenated_waste->label_container non_halogenated_waste->label_container store_securely Store Securely for Pickup label_container->store_securely

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。